molecular formula C7H10O4S B1429705 Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate CAS No. 1394319-79-9

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Cat. No.: B1429705
CAS No.: 1394319-79-9
M. Wt: 190.22 g/mol
InChI Key: YCHWXMHOXSFNCF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate (CAS 1394319-79-9) is a high-purity chemical intermediate with the molecular formula C7H10O4S and a molecular weight of 190.22 g/mol . This compound features a unique thietane ring system in a 1,1-dioxide (sulfone) form, conjugated with an ethyl acetate group, making it a valuable and versatile building block in organic synthesis . Its primary research value lies in the development of novel pharmaceuticals, as it serves as a key synthon in cyclization and coupling reactions to construct complex molecular architectures . The compound's mechanism of action in research settings involves acting as an electrophilic acceptor in Michael additions or as a dienophile in cycloaddition reactions, facilitated by the electron-withdrawing nature of the sulfone group . This reactivity is crucial for creating specialized polymers and exploring new reaction mechanisms involving sulfur-containing compounds . Furthermore, derivatives of this thietane scaffold are investigated in patent literature for their potential in mediating biological activities, highlighting its significance in medicinal chemistry research . Researchers utilize this compound strictly for R&D applications. It is not intended for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet for proper handling protocols.

Properties

IUPAC Name

ethyl 2-(1,1-dioxothietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c1-2-11-7(8)3-6-4-12(9,10)5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHWXMHOXSFNCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Multi-Modal Spectroscopic Approach to the Definitive Structure Elucidation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The thietane 1,1-dioxide scaffold is a privileged motif in medicinal chemistry, valued for its ability to act as a polar, metabolically stable, and synthetically tractable bioisostere.[1][2] This guide presents a comprehensive, field-proven strategy for the unambiguous structure elucidation of a key derivative, ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. We move beyond a simple recitation of techniques, instead detailing the underlying scientific rationale for the sequential application of mass spectrometry, infrared spectroscopy, and a suite of advanced one- and two-dimensional nuclear magnetic resonance experiments. Each analytical step is designed to be a self-validating system, providing orthogonal data points that converge to a single, irrefutable structural assignment. This document serves as both a specific guide for the title compound and a general methodological template for the characterization of novel, small-molecule drug candidates.

Introduction: The Rationale for a Rigorous Elucidation Workflow

The molecule at the center of our investigation, this compound, combines three critical chemical features: a four-membered thietane 1,1-dioxide ring, an exocyclic α,β-unsaturated double bond, and an ethyl ester.[3][4] Each of these features imparts specific physicochemical properties relevant to drug design, but also presents unique challenges and opportunities for structural characterization.

The objective of this guide is to establish a logical and efficient workflow that guarantees structural integrity. We will operate under the hypothesis that the compound is synthesized via a Horner-Wadsworth-Emmons (HWE) olefination reaction, a robust method for creating E-olefins from stabilized phosphonate ylides and ketones.[5][6] This synthetic context informs our analytical strategy, as it defines the expected molecular formula and potential isomeric byproducts.

G cluster_synthesis Proposed Synthesis cluster_elucidation Structure Elucidation Workflow Ketone Thietan-3-one 1,1-dioxide HWE HWE Reaction Ketone->HWE Ylide Phosphonate Ylide (Stabilized) Ylide->HWE Product This compound MS HRMS Analysis (Confirm Formula) Product->MS HWE->Product IR FT-IR Spectroscopy (Identify Functional Groups) MS->IR NMR1D 1D NMR (¹H, ¹³C, DEPT) (Map Skeleton & Atom Types) IR->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) (Establish Connectivity) NMR1D->NMR2D Structure Final Confirmed Structure NMR2D->Structure

Caption: Logical workflow from synthesis to final structure confirmation.

Foundational Analysis: Molecular Formula and Functional Groups

The first phase of elucidation focuses on confirming the elemental composition and the presence of key functional groups. This is the bedrock upon which all subsequent connectivity mapping is built.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before investing in time-intensive NMR experiments, it is imperative to confirm that the material in hand has the correct molecular formula. HRMS provides this confirmation with high confidence by measuring the mass-to-charge ratio (m/z) to four or more decimal places, distinguishing the target from isobaric impurities.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

  • Prepare a ~1 mg/mL solution of the purified compound in HPLC-grade methanol or acetonitrile.

  • Introduce the sample into the ESI-TOF mass spectrometer via direct infusion at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

  • Calibrate the instrument using a known standard immediately before the run to ensure mass accuracy.

  • Identify the protonated molecular ion [M+H]⁺ and/or the sodium adduct [M+Na]⁺.

Data Presentation: Expected HRMS Results

Ion Species Calculated m/z Observed m/z Mass Error (ppm)
[C₇H₁₀O₄S + H]⁺ 191.0373 Value from exp. < 5 ppm

| [C₇H₁₀O₄S + Na]⁺| 213.0192 | Value from exp. | < 5 ppm |

This initial step validates the successful outcome of the synthesis at a fundamental level, confirming the molecular formula C₇H₁₀O₄S.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to verify the presence of the core functional groups predicted by the proposed structure. The sulfone, the α,β-unsaturated ester, and the C-H bonds each have characteristic vibrational frequencies. Observing these bands provides strong, corroborating evidence for the gross structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background scan.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Structural Moiety
~2980 Medium C-H stretch (sp³) Thietane ring & Ethyl group
~1720 Strong, Sharp C=O stretch α,β-Unsaturated Ester[7][8]
~1650 Medium C=C stretch Ylidene double bond
~1310 & ~1120 Strong, Sharp S=O asymmetric & symmetric stretch Sulfone (SO₂)[9]

| ~1250 | Strong | C-O stretch | Ester |

The presence of strong, sharp peaks in the regions characteristic for a sulfone and an α,β-unsaturated ester provides immediate and powerful evidence for the proposed molecular architecture.

Definitive Connectivity Mapping: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom in the molecule.

Caption: Target molecule with atom numbering for NMR discussion.

One-Dimensional NMR: The Atomic Census

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides the first detailed map of the proton environments. The chemical shift (δ) indicates the degree of electronic shielding, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons. The powerful electron-withdrawing sulfone group is expected to significantly deshield the adjacent methylene protons (H-2 and H-4).

Experimental Protocol: ¹H NMR

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label Predicted δ (ppm) Multiplicity Integration J (Hz) Assignment
H-a 1.35 Triplet (t) 3H 7.1 -O-CH₂-CH₃
H-b 4.25 Quartet (q) 2H 7.1 -O-CH₂ -CH₃
H-2/H-4 4.10 - 4.30 Multiplet (m) 4H - -CH₂ -SO₂-CH₂ -

| H-5 | 6.20 | Quintet / tt | 1H | ~2.5 | =CH - |

Note: The vinylic proton (H-5) is expected to show a small coupling to the four equivalent protons on the thietane ring. The multiplicity might appear as a quintet or a triplet of triplets (tt) depending on the resolution.

¹³C{¹H} and DEPT-135 NMR Spectroscopy

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for validation; it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (like C-3 and C-6) are absent. This provides an exact count of each type of carbon, a self-validating check against the proposed structure.

Experimental Protocol: ¹³C and DEPT-135 NMR

  • Use the same sample prepared for ¹H NMR.

  • Acquire a standard proton-decoupled ¹³C spectrum.

  • Acquire a DEPT-135 spectrum to determine carbon multiplicities.

Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label Predicted δ (ppm) DEPT-135 Assignment
C-a 14.2 CH₃ (+) -O-CH₂-C H₃
C-b 61.5 CH₂ (-) -O-C H₂-CH₃
C-2/C-4 63.0 CH₂ (-) -C H₂-SO₂-C H₂-
C-5 118.0 CH (+) =C H-
C-3 155.0 Quaternary (absent) >C =CH-

| C-6 | 165.5 | Quaternary (absent) | -C =O |

The high chemical shift of C-2/C-4 confirms their attachment to the strongly electron-withdrawing sulfone group.[10] The combination of ¹H, ¹³C, and DEPT data provides a robust, internally consistent assignment of all atoms.

Two-Dimensional NMR: Assembling the Puzzle

Expertise & Causality: While 1D NMR provides an inventory of parts, 2D NMR shows how they are connected. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) proton-carbon correlations, which is the ultimate tool for mapping the complete molecular framework across non-protonated centers.

Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)

  • Using the same sample, acquire 2D COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Optimize acquisition and processing parameters to ensure adequate resolution in both dimensions.

Analysis of Key 2D NMR Correlations:

  • COSY (Correlation SpectroscopY):

    • A strong cross-peak between H-a (δ ~1.35) and H-b (δ ~4.25) will confirm the ethyl fragment.

    • A crucial cross-peak between the vinylic proton H-5 (δ ~6.20) and the thietane protons H-2/H-4 (δ ~4.10-4.30) will establish the connection of the ylidene group to the ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment serves as a definitive link between the proton and carbon assignments.

    • H-a (δ ~1.35) will correlate to C-a (δ ~14.2).

    • H-b (δ ~4.25) will correlate to C-b (δ ~61.5).

    • H-2/H-4 (δ ~4.10-4.30) will correlate to C-2/C-4 (δ ~63.0).

    • H-5 (δ ~6.20) will correlate to C-5 (δ ~118.0).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most powerful step, confirming the connectivity across quaternary carbons.

    • Key Correlation 1: The protons of the ethyl group, H-b (δ ~4.25), will show a 3-bond correlation to the ester carbonyl carbon, C-6 (δ ~165.5). This definitively places the ethyl group on the ester oxygen.

    • Key Correlation 2: The vinylic proton, H-5 (δ ~6.20), will show a 2-bond correlation to the ester carbonyl C-6 and a 2-bond correlation to the quaternary alkene carbon C-3 (δ ~155.0).

    • Key Correlation 3: The thietane protons, H-2/H-4 (δ ~4.10-4.30), will show a crucial 2-bond correlation to the quaternary alkene carbon C-3 , locking the ring to the ylidene moiety.

G H5 H-5 (δ 6.20) C3 C-3 (δ 155.0) H5->C3  2J (Key) C6 C-6 (δ 165.5) H5->C6  2J (Key) H24 H-2/H-4 (δ ~4.20) H24->C3  2J (Key) Hb H-b (δ 4.25) Hb->C6  3J (Key)

Caption: Key HMBC correlations confirming the molecular backbone.

Conclusion

References

  • Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2288. Available at: [Link]

  • Bull, J. A., & Croft, R. A. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 85(21), 14036–14045. Available at: [Link]

  • Chem-Impex. (n.d.). Thietane 1,1-dioxide. Retrieved January 19, 2026, from [Link]

  • Klen, E. B., et al. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(10), 668-674. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265652, Thietane 1,1-dioxide. PubChem. Retrieved January 19, 2026, from [Link].

  • Wiley-VCH GmbH. (n.d.). Thietane 1,1-dioxide. SpectraBase. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Thietane Derivatives. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177785043, 2-(1,1-Dioxothietan-3-yl)ethyl acetate. PubChem. Retrieved January 19, 2026, from [Link].

  • Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 19, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved January 19, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Retrieved January 19, 2026, from [Link]

  • Trovato, F., & Roy, A. (2018). Thietanes and Derivatives thereof in Medicinal Chemistry. Current Medicinal Chemistry, 25(22), 2595-2610. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a specialized heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this molecule is not prominently available in public databases, indicating its status as a novel or specialized research compound, its structural motifs—the thietane-1,1-dioxide core and the α,β-unsaturated ester side chain—are well-characterized. This document will detail a plausible synthetic route, outline its expected physicochemical properties, and explore its applications in modern drug discovery, providing researchers and drug development professionals with a foundational understanding of this promising molecular scaffold.

The Thietane-1,1-dioxide Moiety: A Rising Star in Medicinal Chemistry

The thietane ring, a four-membered heterocycle containing a sulfur atom, and its oxidized form, thietane-1,1-dioxide, have garnered increasing attention in medicinal chemistry.[1] Historically less explored than its oxetane analog, the thietane scaffold offers unique structural and physicochemical properties.[2] The oxidized sulfone group in thietane-1,1-dioxide is of particular interest as it acts as a rigid, non-planar, and polar bioisostere for other chemical groups. This allows for the fine-tuning of properties such as solubility, metabolic stability, and cell permeability, which are critical in drug design.[3] The incorporation of the thietane-1,1-dioxide moiety has shown promise in the development of novel therapeutics, including compounds with antidepressant activity.[4]

Proposed Synthesis of this compound

A logical and efficient synthetic pathway to this compound can be envisioned starting from the commercially available thietan-3-one. The synthesis involves two primary transformations: the oxidation of the sulfide to a sulfone and the introduction of the ethylideneacetate side chain via an olefination reaction.

Oxidation of Thietan-3-one to Thietan-3-one 1,1-dioxide

The initial step is the oxidation of the sulfur atom in thietan-3-one to form thietan-3-one 1,1-dioxide. This transformation is crucial as the resulting sulfone significantly influences the electronic and steric properties of the ring. A common and effective method for this oxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Thietan_3_one Thietan-3-one mCPBA m-CPBA (2.2 eq) DCM, 0 °C to rt Thietan_3_one->mCPBA Thietan_3_one_1_1_dioxide Thietan-3-one 1,1-dioxide mCPBA->Thietan_3_one_1_1_dioxide

Caption: Oxidation of Thietan-3-one.

Olefination via Horner-Wadsworth-Emmons Reaction

To introduce the ethylideneacetate side chain, a Horner-Wadsworth-Emmons (HWE) reaction is the preferred method.[5] This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions, milder reaction conditions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[6] The HWE reaction typically provides excellent stereoselectivity, favoring the formation of the (E)-alkene.[7]

The reaction involves the deprotonation of triethyl phosphonoacetate with a suitable base, such as sodium hydride (NaH), to generate the phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of thietan-3-one 1,1-dioxide. The resulting intermediate collapses to form the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.

Thietan_3_one_1_1_dioxide Thietan-3-one 1,1-dioxide HWE_reagents Triethyl phosphonoacetate NaH, THF, 0 °C to rt Thietan_3_one_1_1_dioxide->HWE_reagents Target_Molecule This compound HWE_reagents->Target_Molecule

Sources

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a heterocyclic compound of increasing interest in medicinal chemistry. This document details its physicochemical properties, including a definitive determination of its molecular weight. Furthermore, it outlines a logical synthetic pathway, explores its potential applications in drug discovery, and provides detailed experimental protocols. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and application of novel thietane-based scaffolds.

Introduction: The Significance of the Thietane-1,1-dioxide Moiety

The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized form, thietane-1,1-dioxide, have emerged as valuable structural motifs in modern drug discovery. The incorporation of the thietane-1,1-dioxide scaffold can significantly influence the physicochemical properties of a molecule, often improving aqueous solubility, metabolic stability, and cell permeability, while also acting as a bioisostere for other chemical groups. These characteristics make thietane derivatives, such as this compound, attractive building blocks for the development of new therapeutic agents. This guide focuses specifically on the ethyl acetate derivative, providing a detailed analysis of its core properties and synthetic considerations.

Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthetic and medicinal chemistry. A precise understanding of its molecular weight and formula is paramount for accurate experimental design and data interpretation.

Molecular Formula and Weight

The molecular formula of this compound is C₇H₁₀O₄S .

This is derived from its structural predecessor, Ethyl 2-(thietan-3-ylidene)acetate, which has the molecular formula C₇H₁₀O₂S[1]. The "1,1-dioxido" nomenclature signifies the addition of two oxygen atoms to the sulfur atom of the thietane ring.

Based on the molecular formula, the calculated molecular weight is:

  • Monoisotopic Mass: 190.0300 g/mol

  • Average Mass: 190.211 g/mol

This calculated weight is consistent with the mass of the unoxidized parent compound (158.22 g/mol for C₇H₁₀O₂S) plus the mass of two oxygen atoms.

Structural and Chemical Data

A summary of the key chemical identifiers and predicted properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₁₀O₄SCalculated
Molecular Weight 190.21 g/mol Calculated
IUPAC Name This compound-
CAS Number Not assigned-

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process starting from the corresponding unoxidized thietane. The oxidation of thietanes to thietane-1,1-dioxides is a well-established transformation in organic chemistry.

Synthetic Workflow

The proposed synthetic pathway involves the oxidation of Ethyl 2-(thietan-3-ylidene)acetate. This precursor is commercially available or can be synthesized according to known methods.

SynthesisWorkflow Precursor Ethyl 2-(thietan-3-ylidene)acetate Oxidation Oxidation Reaction Precursor->Oxidation Oxidizing Agent (e.g., m-CPBA, H₂O₂) Product This compound Oxidation->Product Purification

Sources

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate from Thietan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed, two-step synthetic pathway for the preparation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a valuable heterocyclic building block, starting from the commercially available precursor, thietan-3-one. The synthesis involves an initial oxidation of the thietane sulfur atom to a sulfone, followed by a Horner-Wadsworth-Emmons olefination to construct the target exocyclic α,β-unsaturated ester. This document furnishes senior researchers and drug development professionals with a robust framework, encompassing not only step-by-step protocols but also the underlying mechanistic rationale and critical process considerations to ensure reproducible and efficient synthesis.

Introduction: The Emerging Importance of the Thietane Dioxide Scaffold

Thietanes, four-membered sulfur-containing heterocycles, and their oxidized derivatives, particularly thietane-1,1-dioxides, are gaining significant traction as privileged scaffolds in medicinal and agricultural chemistry.[1] The thietane dioxide moiety offers a unique combination of properties: it is a compact, stable, and polar structure that can act as a bioisostere for other chemical groups, improving physicochemical properties such as solubility and metabolic stability.[1] The target molecule, this compound, serves as a versatile intermediate, incorporating the thietane dioxide core with a reactive Michael acceptor system, making it amenable to further chemical diversification for the construction of complex molecular architectures.

Overall Synthetic Strategy

The transformation of thietan-3-one into the target compound is efficiently achieved in two sequential reactions. The first step is the oxidation of the sulfide in the starting material to a sulfone, yielding the key intermediate, thietan-3-one 1,1-dioxide. The second step is a carbon-carbon double bond forming reaction, specifically a Horner-Wadsworth-Emmons (HWE) reaction, which installs the ethyl acetate side chain.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Thietan-3-one 1,1-dioxide

Mechanistic Rationale & Experimental Causality

The conversion of the sulfide in thietan-3-one to a sulfone (dioxide) is a standard oxidation reaction. The choice of oxidant is critical to ensure high conversion without over-oxidation or degradation of the starting material. Meta-chloroperoxybenzoic acid (m-CPBA) is an excellent choice for this transformation. It is an electrophilic oxidant that is highly effective for the oxidation of sulfides to sulfones.[1][2] The reaction is typically performed in a chlorinated solvent like dichloromethane (CH2Cl2) to ensure solubility of the reactants and facilitate the workup, as the byproduct, m-chlorobenzoic acid, has limited solubility in it. Using a slight excess of m-CPBA (typically 2.1-2.2 equivalents) ensures the complete conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide stage. The reaction is initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to drive the reaction to completion.

An alternative, greener oxidant is hydrogen peroxide in a solvent like acetic acid.[3] This method avoids chlorinated solvents and the benzoic acid byproduct, though reaction times and temperatures may need further optimization.

Detailed Experimental Protocol: Oxidation

This protocol is adapted from established procedures for the oxidation of similar thietane derivatives.[2]

Materials and Equipment

Reagent/Equipment Purpose
Thietan-3-one Starting Material
m-CPBA (meta-Chloroperoxybenzoic acid, ~77%) Oxidizing Agent
Dichloromethane (CH2Cl2), anhydrous Solvent
Saturated aqueous sodium bicarbonate (NaHCO3) Quenching & Neutralization
Saturated aqueous sodium thiosulfate (Na2S2O3) Quenching excess oxidant
Anhydrous sodium sulfate (Na2SO4) Drying Agent
Round-bottom flask, Magnetic stirrer Reaction Vessel
Ice bath Temperature Control
Separatory funnel Liquid-liquid extraction

| Rotary evaporator | Solvent Removal |

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve thietan-3-one (1.0 eq.) in anhydrous dichloromethane (to a concentration of ~0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (~77%, 2.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous sodium thiosulfate solution until a starch-iodide paper test indicates no remaining peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude thietan-3-one 1,1-dioxide is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization or flash column chromatography.

Part 2: Synthesis of this compound

Mechanistic Rationale & Experimental Causality

The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for the olefination of ketones to form α,β-unsaturated esters.[4] It offers significant advantages over the classical Wittig reaction, primarily the formation of a water-soluble phosphate byproduct that is easily removed during aqueous workup, simplifying purification.[5][6] The reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding Wittig ylide, allowing it to react efficiently with ketones like thietan-3-one 1,1-dioxide.[4]

The HWE reaction generally provides high (E)-stereoselectivity.[4][5] This is because the intermediate steps of the reaction mechanism are typically reversible, allowing the system to equilibrate to the thermodynamically more stable anti-oxaphosphetane intermediate, which leads to the (E)-alkene product.

Caption: Simplified Horner-Wadsworth-Emmons reaction mechanism.

The choice of base is important. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the phosphonate.[5] For substrates that may be sensitive to such a strong base, milder conditions such as the Masamune-Roush conditions (LiCl and DBU in acetonitrile) can be employed.[4][7]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials and Equipment

Reagent/Equipment Purpose
Thietan-3-one 1,1-dioxide Starting Material (from Part 1)
Triethyl phosphonoacetate HWE Reagent
Sodium hydride (NaH, 60% dispersion in mineral oil) Base
Tetrahydrofuran (THF), anhydrous Solvent
Saturated aqueous ammonium chloride (NH4Cl) Quenching
Ethyl acetate (EtOAc) Extraction Solvent
Anhydrous sodium sulfate (Na2SO4) Drying Agent
Three-neck round-bottom flask, Magnetic stirrer Reaction Vessel
Syringe, Septa, Nitrogen/Argon line Inert Atmosphere Technique
Rotary evaporator Solvent Removal

| Silica gel | Flash Column Chromatography |

Procedure:

  • Preparation: In a flame-dried three-neck round-bottom flask under an inert atmosphere (N2 or Ar), place sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, and carefully decant the hexanes.

  • Reagent Addition: Add anhydrous THF to the flask, followed by the dropwise addition of triethyl phosphonoacetate (1.2 eq.) via syringe at 0 °C.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The formation of the phosphonate carbanion is usually indicated by the cessation of hydrogen gas evolution.

  • Substrate Addition: Dissolve the thietan-3-one 1,1-dioxide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The water-soluble diethyl phosphate byproduct will remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure this compound.

Characterization

The final product should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the ethyl ester and the vinylic proton, and the characteristic shifts of the thietane dioxide ring protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the sulfone (SO₂) stretching bands (~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and the α,β-unsaturated ester carbonyl (C=O) stretch (~1715-1730 cm⁻¹).

Safety Considerations

  • m-CPBA is a potentially explosive oxidizing agent, especially upon impact or heating. Handle with care and avoid contact with metals.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere, and quenching must be done slowly and at low temperature.

  • Dichloromethane is a suspected carcinogen. Handle in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This guide outlines a reliable and efficient two-step synthesis of this compound from thietan-3-one. By employing a robust oxidation followed by a high-yielding and stereoselective Horner-Wadsworth-Emmons reaction, this protocol provides a clear pathway for accessing this valuable chemical building block. The detailed explanation of the rationale behind procedural choices equips researchers with the knowledge to troubleshoot and adapt the synthesis for their specific drug discovery and development needs.

References

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"Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" as a Michael acceptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate as a Michael Acceptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly versatile yet under-explored Michael acceptor. The unique structural characteristics of this molecule, combining the potent electron-withdrawing sulfone group of a thietane-1,1-dioxide ring with an exocyclic α,β-unsaturated ester, render it exceptionally reactive towards nucleophilic conjugate addition. This guide details a proposed synthetic pathway, explores the mechanistic underpinnings of its reactivity, and provides a validated, step-by-step protocol for its application in Michael addition reactions. The stability and desirable physicochemical properties of the thietane-1,1-dioxide moiety make this reagent a valuable tool for the synthesis of novel chemical entities in drug discovery and materials science.

Introduction: A Novel Scaffold for Conjugate Addition Chemistry

The field of organic synthesis continually seeks novel building blocks that offer unique reactivity and lead to the generation of complex molecular architectures with desirable properties. This compound emerges as a compelling candidate in this arena. Its structure is a sophisticated amalgamation of two key activating groups:

  • The α,β-Unsaturated Ester: A classic Michael acceptor system.

  • The Vinyl Sulfone Analogue: The exocyclic double bond is conjugated with the powerfully electron-withdrawing sulfone group of the thietane-1,1-dioxide ring.

The sulfone functionality significantly enhances the electrophilicity of the β-carbon, making this molecule substantially more reactive than a typical acrylate. Vinyl sulfones are known to be highly active Michael acceptors, often reacting selectively and more rapidly than their acrylate counterparts.[1][2] The resulting thioether sulfone bonds from thia-Michael additions are also notably stable against hydrolysis.[3]

Furthermore, the thietane-1,1-dioxide motif is of increasing interest in medicinal chemistry. This small, saturated heterocyclic ring is a metabolically stable, polar, and three-dimensional scaffold that can serve as a bioisostere for other chemical groups, potentially improving physicochemical properties such as solubility and cell permeability.[4] This guide will provide the foundational knowledge for synthesizing and utilizing this potent Michael acceptor.

Proposed Synthesis of this compound

Step 1: Oxidation of Thietan-3-one to Thietan-3-one 1,1-dioxide

The initial step involves the oxidation of the sulfur atom in thietan-3-one to the sulfone. This transformation is critical as it installs the key electron-withdrawing group that activates the future Michael acceptor. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this type of oxidation.[5]

Experimental Protocol: Synthesis of Thietan-3-one 1,1-dioxide

  • Reaction Setup: To a solution of thietan-3-one (1.0 eq) in dichloromethane (CH₂Cl₂) (0.1 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until full consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield thietan-3-one 1,1-dioxide as a white solid.

Step 2: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

With the activated ketone in hand, the exocyclic double bond and ester functionality are introduced using the Horner-Wadsworth-Emmons (HWE) reaction. This olefination method is superior to the standard Wittig reaction for this substrate due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[6][7] The HWE reaction generally provides excellent stereoselectivity for the (E)-alkene.[8]

Experimental Protocol: Synthesis of this compound

  • Phosphonate Anion Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add ethyl 2-(diethoxyphosphoryl)acetate (1.2 eq) dropwise via syringe.[9][10] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • Ketone Addition: Re-cool the resulting clear solution of the phosphonate anion to 0 °C. Add a solution of thietan-3-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the title compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction Thietanone Thietan-3-one Thietanone_Dioxide Thietan-3-one 1,1-dioxide Thietanone->Thietanone_Dioxide m-CPBA, CH₂Cl₂ Product This compound Thietanone_Dioxide->Product Phosphonate Anion Phosphonate Ethyl (diethoxyphosphoryl)acetate Anion Phosphonate Anion Phosphonate->Anion NaH, THF G Reactants Acceptor + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Product Michael Adduct Intermediate->Product Protonation (H⁺)

Caption: General mechanism of the Michael addition.

A Validated Protocol: Base-Catalyzed Thia-Michael Addition

To demonstrate the utility of this compound, a representative protocol for a thia-Michael addition with benzyl mercaptan is provided. This reaction is chosen for its reliability, high yield, and the common use of thiol-containing nucleophiles in bioconjugation and medicinal chemistry.

Experimental Protocol: Synthesis of Ethyl 2-(1-(benzylthio)-1,1-dioxidothietan-3-yl)acetate

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as THF or acetonitrile (0.2 M) in a round-bottom flask, add benzyl mercaptan (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a mild, non-nucleophilic organic base, such as triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid; monitor its progress by TLC or LC-MS. For less reactive thiols, gentle heating (40-50 °C) may be required.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove the basic catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography to yield the pure Michael adduct.

G Setup 1. Combine Acceptor & Thiol in Solvent Catalysis 2. Add Base Catalyst (e.g., Et₃N) Setup->Catalysis Reaction 3. Stir at Room Temp Monitor by TLC Catalysis->Reaction Workup 4. Quench/Concentrate Reaction->Workup Purification 5. Extraction & Column Chromatography Workup->Purification Product Pure Michael Adduct Purification->Product

Caption: Experimental workflow for a thia-Michael addition.

Applications in Drug Discovery and Beyond

The Michael adducts derived from this compound are valuable intermediates for further synthetic elaboration. The thietane-1,1-dioxide core is exceptionally stable to a range of chemical conditions, including acidic and basic hydrolysis, and many oxidative and reductive conditions. [4][5] The ester functionality of the adducts can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. The stability and polarity of the sulfone group make these scaffolds attractive for targeting protein binding sites where hydrogen bonding is crucial. The development of novel inhibitors for enzymes such as cysteine proteases often leverages the high reactivity of vinyl sulfones with thiol residues. [3]

Conclusion

This compound represents a potent and highly versatile tool for modern organic synthesis. Its enhanced reactivity as a Michael acceptor, combined with the desirable properties of the resultant thietane-1,1-dioxide-containing products, opens new avenues for the construction of complex molecules. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this unique chemical entity in the development of new therapeutics and advanced materials.

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"Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Abstract

This compound is a highly functionalized, strained heterocyclic compound with significant potential as a versatile building block in modern organic synthesis. Its unique architecture, combining a four-membered thietane-1,1-dioxide ring with an exocyclic α,β-unsaturated ester, results in a distinct and powerful reactivity profile. The potent electron-withdrawing nature of the sulfone and ester moieties renders the exocyclic alkene exceptionally electrophilic, making it a superior Michael acceptor and a reactive partner in various cycloaddition reactions. This guide provides a comprehensive exploration of the synthesis, electronic properties, and characteristic reactions of this compound, offering field-proven insights and detailed protocols to enable its effective application in medicinal chemistry and materials science.

Introduction: A Molecule of Unique Potential

At the intersection of strained-ring chemistry and conjugate acceptor reactivity lies this compound. The core of this molecule is the thietane-1,1-dioxide heterocycle. Thietane rings, particularly when oxidized to the sulfone, are of growing interest in medicinal chemistry. They are recognized as valuable, rigid scaffolds and bioisosteres that can enhance metabolic stability and aqueous solubility of drug candidates.

The true synthetic power of this molecule, however, is unlocked by the exocyclic ylidene acetate functionality. This arrangement creates a highly polarized π-system, where the β-carbon is rendered extremely electron-deficient. This pronounced electrophilicity dictates the molecule's reactivity, making it a prime substrate for a host of nucleophilic and pericyclic reactions. This guide will dissect this reactivity, providing both the mechanistic rationale and practical methodologies for its exploitation.

Synthesis and Physicochemical Properties

A robust synthesis of the title compound is foundational to its application. A logical and efficient pathway involves a two-step sequence starting from the commercially available thietan-3-one.

Proposed Synthetic Pathway

The synthesis first establishes the exocyclic double bond via a Horner-Wadsworth-Emmons (HWE) olefination, followed by a selective oxidation of the sulfide to the target sulfone.

Protocol 1: Synthesis of this compound

Step A: Horner-Wadsworth-Emmons Reaction for Ethyl 2-(thietan-3-ylidene)acetate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq.) dropwise via syringe. Causality: The strong base (NaH) deprotonates the phosphonate ester, generating the reactive phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

  • Olefination: Re-cool the resulting clear solution to 0 °C. Add a solution of thietan-3-one (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Workup and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Ethyl 2-(thietan-3-ylidene)acetate as a colorless to light yellow liquid.

Step B: Oxidation to this compound

  • Reaction Setup: Dissolve the Ethyl 2-(thietan-3-ylidene)acetate (1.0 eq.) from Step A in dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: m-CPBA is a reliable and selective oxidant for converting sulfides to sulfones. Using slightly more than two equivalents ensures complete oxidation of the sulfur atom without affecting the electron-deficient alkene.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC for the disappearance of the starting sulfide.

  • Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to afford the title compound.

SynthesisWorkflow cluster_step1 cluster_step2 thietan_3_one Thietan-3-one intermediate Ethyl 2-(thietan-3-ylidene)acetate step1 Step A: Horner-Wadsworth-Emmons phosphonate Triethyl phosphonoacetate NaH NaH mCPBA m-CPBA product This compound step2 Step B: Oxidation step1->intermediate THF, 0 °C to rt step2->product DCM, 0 °C to rt

Caption: General mechanism of the Michael Addition reaction.

  • Mechanism: A nucleophile (Nu⁻) attacks the electron-poor β-carbon. The resulting negative charge is delocalized across the α-carbon, the carbonyl group, and the sulfone group, forming a resonance-stabilized enolate intermediate. Subsequent protonation (typically from the solvent or during workup) yields the final 1,4-adduct.

Classes of Effective Nucleophiles:

  • Thia-Michael (S-Nucleophiles): Thiols and thiophenols are exceptionally reactive partners. These reactions are often fast, high-yielding, and can proceed under mild, base-catalyzed conditions or even neat. [1]* Aza-Michael (N-Nucleophiles): Primary and secondary amines readily add to the activated alkene. [2]The reaction is a cornerstone for synthesizing β-amino acid derivatives and other nitrogen-containing scaffolds.

  • Oxa-Michael (O-Nucleophiles): Alcohols and phenols can serve as nucleophiles, though typically requiring stronger basic conditions (e.g., sodium alkoxides) to generate the requisite nucleophilicity.

  • Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and nitroalkanes, are classic Michael donors that enable complex carbon-carbon bond formations. [3][4]Organocuprates (Gilman reagents) also add efficiently.

Protocol 2: Thia-Michael Addition of Thiophenol

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or ethanol.

  • Addition of Nucleophile: Add thiophenol (1.05 eq.) to the solution.

  • Catalysis: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (TEA, 0.1 eq.) or 1,8-diazabicycloundec-7-ene (DBU, 0.05 eq.). Causality: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which initiates the conjugate addition. A catalytic amount is sufficient as the base is regenerated.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material, typically completing within 1-4 hours.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1M HCl) to remove the base, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography to yield the 3-substituted thietane-1,1-dioxide adduct.

Cycloaddition Reactions

The highly electron-deficient nature of the exocyclic double bond makes it a potent dienophile in [4+2] cycloadditions and a dipolarophile in [3+2] cycloadditions. α,β-Unsaturated sulfones are known to be excellent partners in Diels-Alder reactions.

[4+2] Cycloaddition (Diels-Alder Reaction):

The molecule will react readily with electron-rich conjugated dienes (e.g., cyclopentadiene, Danishefsky's diene, 2,3-dimethyl-1,3-butadiene) to form six-membered spirocyclic ring systems. The reaction typically proceeds under thermal conditions and with high stereoselectivity, governed by the endo rule.

DielsAlder diene Diene arrow Δ (Heat) dienophile Dienophile (Title Compound) dienophile->arrow + product Spirocyclic Adduct arrow->product

Caption: General scheme for the [4+2] Diels-Alder reaction.

Protocol 3: Diels-Alder Reaction with Cyclopentadiene

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a high-boiling solvent like toluene in a sealed tube or a flask equipped with a reflux condenser.

  • Reagent Addition: Add freshly cracked cyclopentadiene (2.0-3.0 eq.). Causality: Cyclopentadiene exists as its dimer at room temperature and must be "cracked" by heating to regenerate the monomeric diene. An excess is used to drive the reaction to completion.

  • Thermal Conditions: Heat the reaction mixture to 80-110 °C. The optimal temperature may vary and should be determined empirically.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot, observing the consumption of the starting dienophile.

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess cyclopentadiene. The crude product is then purified by flash column chromatography (silica gel) to isolate the spirocyclic Diels-Alder adduct. The major diastereomer is typically the endo product.

Applications and Future Outlook

The reactivity profile of this compound positions it as a powerful tool for the rapid construction of molecular complexity.

  • Medicinal Chemistry: The thietane-1,1-dioxide core is a proven bioisostere that can improve the pharmacokinetic properties of drug candidates. The ability to introduce a wide variety of substituents via Michael additions allows for the creation of diverse compound libraries for high-throughput screening. The resulting adducts can serve as precursors to novel spirocyclic or highly substituted drug scaffolds.

  • Materials Science: As a bifunctional monomer, it holds potential for the synthesis of novel polymers. The sulfone group can impart desirable properties such as thermal stability and altered polarity, while the ester group provides a handle for further polymer modification.

Conclusion

This compound is a molecule defined by its electrophilicity. The synergistic electron-withdrawing effects of the sulfone and ester groups activate the exocyclic alkene, making it a premier substrate for Michael additions and a highly reactive partner in cycloaddition reactions. Understanding and leveraging this distinct reactivity profile provides chemists with a reliable and versatile strategy for synthesizing complex molecules containing the valuable thietane-1,1-dioxide motif, with broad applications from drug discovery to advanced materials.

References

  • Tully, M. et al. (2012). Phospha-Michael additions to activated internal alkenes: steric and electronic effects. Dalton Transactions. Available at: [Link]

  • Li, J. et al. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Chemical Research in Chinese Universities. Available at: [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. Available at: [Link]

  • Lowe, A. B. (2014). CHAPTER 5: Nucleophilic Thiol‐alkene Michael Addition for the Functionalization of Polymers and for Bioconjugation. Thiol-X Chemistries in Polymer and Materials Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Available at: [Link]

  • Bull, J. A. et al. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]

  • Snyder, H. R., Anderson, H. V., & Hallada, D. P. (1951). The Diels-Alder Reaction with Α, Β-unsaturated Sulfones and Sulfonyl Chlorides. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Snyder, H. R., & Hallada, D. P. (1952). Diels-Alder Reactions of α,β-Unsaturated Sulfonyl Compounds. Journal of the American Chemical Society. Available at: [Link]

  • Nakayama, J. et al. (1994). Oxidation of Congested Thiophene 1,1-Dioxides with m-Chloroperbenzoic Acid. Tetrahedron Letters. Available at: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

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  • Kucharov, M. et al. (2017). Oxidation and isomerism of thietane-containing heterocycles. Russian Journal of General Chemistry. Available at: [Link]

  • Snyder, H. R., & Hallada, D. P. (1954). α,β-Unsaturated Sulfonyl Compounds in the Diels—Alder Reaction. II. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]

  • Unknown. (n.d.). 3:7) The Diels – Alder reaction: α,β-Unsaturated carbonyl compounds undergoes an important and useful reaction with conjugated dienes. University of Babylon. Available at: [Link]

  • Li, Z. et al. (2019). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hamdouni, Y. et al. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. IUCrData. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-2-carboxyacetate. PrepChem.com. Available at: [Link]

  • Procter, D. J. et al. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Organic Syntheses. Available at: [Link]

  • Kellou, S. et al. (2017). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. IUCrData. Available at: [Link]

  • Beyzaei, H., Aryan, R., & Moghadas, H. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society. Available at: [Link]

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A Comprehensive Technical Guide to the Thermochemical Properties of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a novel heterocyclic compound featuring a strained four-membered thietane 1,1-dioxide ring coupled with an α,β-unsaturated ester moiety. As with many novel chemical entities in pharmaceutical and materials science, a thorough understanding of its thermochemical properties is paramount for predicting stability, reactivity, and ensuring safety during development, manufacturing, and storage. This guide provides a comprehensive framework for the complete thermochemical characterization of this target molecule, outlining both state-of-the-art computational prediction methodologies and rigorous experimental validation techniques. We detail the causality behind protocol design, emphasizing self-validating systems to ensure data integrity for this and structurally related compounds.

Introduction: The Significance of Thermochemical Data

The thietane 1,1-dioxide scaffold is of growing interest in medicinal chemistry due to its unique stereochemical properties and its role as a bioisostere.[1][2] The title compound, this compound, combines this strained ring with a reactive exocyclic double bond, making its thermal behavior non-trivial. Key thermochemical parameters such as the standard enthalpy of formation (ΔfH⦵), thermal decomposition temperature (Td), and heat capacity (Cp) are critical for:

  • Process Safety and Hazard Analysis: Identifying exothermic decomposition events and predicting thermal runaway potential.

  • Reaction Energetics: Calculating the enthalpy of reaction for synthesis and derivatization steps, aiding in process optimization.

  • Stability and Shelf-Life: Establishing safe storage conditions and predicting degradation pathways.

  • Computational Modeling: Providing benchmark data for refining theoretical models of strained organosulfur compounds.[3][4][5]

Given the absence of published experimental data for this specific molecule, this document serves as a predictive and procedural guide for its complete thermochemical workup.

Part I: Computational Thermochemistry Workflow

Before undertaking resource-intensive experimental work, in silico methods provide invaluable estimations of thermochemical properties. For organosulfur compounds, standard atomization approaches can be inaccurate; therefore, more sophisticated methods like hypohomodesmotic reaction schemes are recommended to achieve chemical accuracy.[3][5][6]

Recommended Computational Protocol

A robust computational protocol involves geometry optimization followed by frequency and energy calculations using a high-level composite method.

Step 1: Conformational Analysis & Geometry Optimization

  • Perform an initial conformational search using a computationally inexpensive method (e.g., MMFF94).

  • Optimize the lowest energy conformers using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.

Step 2: Vibrational Frequency Calculation

  • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)) to confirm a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

Step 3: Single-Point Energy Calculation

  • To improve accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced and computationally intensive method. The Gaussian-4 (G4) composite method is highly recommended for its accuracy with organosulfur compounds.[5]

Step 4: Calculation of Enthalpy of Formation (ΔfH⦵)

  • Use a hypohomodesmotic reaction scheme. This involves creating a balanced, hypothetical reaction where the bond types and coordination numbers on both sides are conserved, minimizing error cancellation.[5] An example reaction is shown below:

    • This compound + Propane + Thietane -> Ethyl Propylideneacetate + Thietane 1,1-Dioxide + Ethene

  • The enthalpy of reaction (ΔrH) is calculated from the G4 energies. The ΔfH⦵ of the target molecule can then be derived using Hess's Law and known experimental ΔfH⦵ values for the other reaction components.[7]

Computational Workflow Diagram

G cluster_comp Computational Thermochemistry Workflow mol Structure of this compound conf_search Conformational Search (MMFF94) mol->conf_search dft_opt Geometry Optimization & Frequencies (DFT: B3LYP/6-31G(d)) conf_search->dft_opt g4_energy Single-Point Energy (G4 Theory) dft_opt->g4_energy iso_reaction Design Hypohomodesmotic Reaction g4_energy->iso_reaction hess_law Calculate ΔfH⦵ via Hess's Law iso_reaction->hess_law lit_data Obtain Literature ΔfH⦵ for Reaction Species lit_data->hess_law G cluster_exp Experimental Thermal Analysis Workflow sample Purified Target Compound (>99.5%) tga Thermogravimetric Analysis (TGA) sample->tga dsc Differential Scanning Calorimetry (DSC) sample->dsc bomb Rotating Bomb Calorimetry sample->bomb Requires specialized setup tga_data Determine Td (Onset Decomposition Temp) tga->tga_data dsc_data Determine Tm (Melting Point) ΔHfus (Enthalpy of Fusion) Cp (Heat Capacity) dsc->dsc_data bomb_data Determine ΔcH° (Enthalpy of Combustion) Derive ΔfH° (Enthalpy of Formation) bomb->bomb_data

Sources

A Comprehensive Technical Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Thietane-1,1-dioxide Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. Among the saturated heterocycles that have garnered significant attention, the thietane ring and its oxidized form, thietane-1,1-dioxide, have emerged as valuable motifs.[1][2][3] Unlike its more commonly encountered oxetane counterpart, the thietane moiety offers a unique combination of three-dimensionality, metabolic stability, and polarity, making it an attractive component in the design of new therapeutic agents.[1][2] The oxidation of the sulfur atom to a sulfone introduces a highly polar and rigid functional group that can act as a hydrogen bond acceptor and engage in favorable interactions with biological targets.[4] This guide provides an in-depth exploration of a specific, synthetically accessible derivative, Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a molecule poised at the intersection of the valued thietane-1,1-dioxide core and the reactive α,β-unsaturated ester functionality. This document will serve as a technical resource for researchers and professionals in drug development, detailing a proposed synthetic pathway, predicting its chemical and physical properties, and exploring its potential applications in medicinal chemistry.

Proposed Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(thietan-3-ylidene)acetate via Horner-Wadsworth-Emmons Olefination

The introduction of the exocyclic double bond can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This reaction involves the condensation of a stabilized phosphonate ylide with a ketone, in this case, thietan-3-one. The HWE reaction is generally preferred over the classical Wittig reaction for the synthesis of α,β-unsaturated esters as it typically provides the (E)-alkene with high selectivity and the water-soluble phosphate byproduct is easily removed during workup.[5][8]

The key starting materials for this step are thietan-3-one and triethyl phosphonoacetate. Thietan-3-one can be synthesized through various reported methods, often starting from 1,3-dihalopropanes or related precursors.[9][10]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Thietan-3-one

  • Triethyl phosphonoacetate[11]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Ethyl 2-(thietan-3-ylidene)acetate.

HWE_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Thietanone Thietan-3-one Product Ethyl 2-(thietan-3-ylidene)acetate Thietanone->Product Phosphonate Triethyl phosphonoacetate Phosphonate->Product Base 1. NaH, THF, 0 °C to rt Base->Product Quench 2. Sat. aq. NH₄Cl Quench->Product Byproduct Diethyl phosphate

Caption: Horner-Wadsworth-Emmons synthesis of the precursor.

Step 2: Oxidation of Ethyl 2-(thietan-3-ylidene)acetate to the Sulfone

The second step involves the selective oxidation of the sulfide in Ethyl 2-(thietan-3-ylidene)acetate to the corresponding sulfone. A variety of oxidizing agents can accomplish this transformation.[12][13] Common reagents include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, and potassium permanganate. For this substrate, a method employing hydrogen peroxide in the presence of a suitable catalyst, or m-CPBA, would be effective. The use of m-CPBA is a widely adopted method for the oxidation of sulfides to sulfones, and typically requires two equivalents of the oxidant for complete conversion.[14][15] Care must be taken to avoid epoxidation of the electron-deficient double bond, although this is less likely under controlled conditions.[16]

Experimental Protocol: Sulfide Oxidation

Materials:

  • Ethyl 2-(thietan-3-ylidene)acetate

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Ethyl 2-(thietan-3-ylidene)acetate (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove excess peroxide), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, can be purified by recrystallization or flash column chromatography if necessary.

Oxidation_Reaction cluster_reactants Reactant cluster_reagents Reagents cluster_products Product Precursor Ethyl 2-(thietan-3-ylidene)acetate Final_Product This compound Precursor->Final_Product Oxidant 1. m-CPBA (2.2 eq.), DCM, 0 °C to rt Oxidant->Final_Product Workup 2. NaHCO₃, Na₂S₂O₃ Workup->Final_Product

Caption: Oxidation of the precursor to the final sulfone product.

Predicted Physicochemical and Spectroscopic Properties

While experimental data for this compound is scarce, its properties can be reliably predicted based on its structural features and data from analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₀O₄SBased on atomic composition.
Molecular Weight 190.22 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSulfones are generally crystalline solids at room temperature.
Solubility Soluble in polar organic solvents (e.g., DCM, Ethyl Acetate, Acetone).The presence of the sulfone and ester groups increases polarity.
Polarity HighThe sulfone group is highly polar.
Reactivity Michael AcceptorThe α,β-unsaturated sulfone system is electrophilic at the β-carbon.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.0-6.5 ppm (m, 1H): Vinylic proton, deshielded by the adjacent sulfone and ester groups.

    • δ 4.2-4.4 ppm (m, 4H): Methylene protons of the thietane ring adjacent to the sulfone group.

    • δ 4.2 ppm (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.

    • δ 1.3 ppm (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.

    • Note: The chemical shifts of the thietane ring protons can be complex due to the puckered nature of the ring. The chemical shifts for vinyl protons in vinyl sulfones typically appear in the range of 6-7 ppm.[17][18]

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 165-170 ppm: Carbonyl carbon of the ester.

    • δ 140-150 ppm: Quaternary vinylic carbon.

    • δ 125-135 ppm: Vinylic CH carbon.

    • δ 61-63 ppm: Methylene carbon of the ethyl ester.

    • δ 55-60 ppm: Methylene carbons of the thietane ring.

    • δ 14-15 ppm: Methyl carbon of the ethyl ester.

    • Note: The chemical shifts are estimated based on data for similar α,β-unsaturated esters and sulfones.[19][20]

  • IR (ATR, cm⁻¹):

    • ~3050 cm⁻¹: Vinylic C-H stretch.

    • ~2980 cm⁻¹: Aliphatic C-H stretch.

    • ~1720 cm⁻¹: C=O stretch of the α,β-unsaturated ester.[21][22]

    • ~1630 cm⁻¹: C=C stretch.

    • ~1310 and ~1130 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of sulfones.[23][24]

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dominated by the α,β-unsaturated sulfone moiety, which is a potent Michael acceptor. This electrophilic character allows for covalent modification of nucleophilic residues, such as cysteine, in protein targets. This "warhead" functionality is a key feature in the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Bioisosterism and Pharmacophore Potential:

The thietane-1,1-dioxide group can be considered a bioisostere of other functional groups, such as a carbonyl or a gem-dimethyl group. This bioisosteric replacement can lead to improved metabolic stability, altered polarity, and unique vectoral properties for exploring chemical space around a target binding site. The sulfone's ability to act as a strong hydrogen bond acceptor can also lead to enhanced binding affinity.

Potential Therapeutic Areas:

Given the established biological activities of related thietane-1,1-dioxide derivatives and vinyl sulfones, this compound and its analogs could be explored in several therapeutic areas:

  • Oncology: Vinyl sulfones are present in several anti-cancer agents and can act as covalent inhibitors of key signaling proteins.

  • Inflammatory Diseases: The ability to covalently modify inflammatory mediators is a validated strategy for the treatment of various inflammatory conditions.

  • Infectious Diseases: Covalent inhibitors have shown promise in targeting essential enzymes in viruses, bacteria, and parasites.

Conclusion

This compound represents a synthetically accessible and medicinally relevant molecule that combines the desirable properties of the thietane-1,1-dioxide scaffold with the reactive potential of a vinyl sulfone. While direct experimental data for this specific compound is limited, a robust synthetic strategy can be proposed, and its chemical behavior and potential biological applications can be confidently predicted based on established principles of organic and medicinal chemistry. This guide provides a foundational framework for researchers interested in exploring the synthesis and utility of this and related compounds in the pursuit of novel therapeutics. The unique combination of structural features in this compound makes it a compelling building block for the development of next-generation covalent modulators of biological targets.

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Methodological & Application

Wittig reaction for "Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Wittig Reaction for the Synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a valuable heterocyclic compound, via the Wittig reaction. The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[1][2][3] This application note details the underlying mechanism, provides a robust, step-by-step protocol for the synthesis of the requisite stabilized ylide and its subsequent reaction with thietan-3-one 1,1-dioxide, and discusses reaction optimization and product characterization. The protocol is designed to be self-validating, incorporating checkpoints for reaction monitoring and purification to ensure high purity and yield of the target α,β-unsaturated ester.

Introduction & Scientific Background

Thietane 1,1-dioxides are a class of four-membered sulfur-containing heterocycles that have garnered significant interest in medicinal chemistry.[4][5] Their rigid, three-dimensional structure makes them attractive as bioisosteres for other chemical groups, potentially improving physicochemical properties such as solubility and metabolic stability in drug candidates.[4] The target molecule, this compound, incorporates an exocyclic double bond, creating an α,β-unsaturated ester moiety which is a versatile handle for further chemical modifications, such as Michael additions or cycloadditions.

The Wittig reaction, discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), is an invaluable method for olefination.[6][7] The reaction's key advantage is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can result from other elimination reactions.[3] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on a carbonyl carbon, leading to a betaine or oxaphosphetane intermediate, which then collapses to form the desired alkene and the highly stable triphenylphosphine oxide byproduct, the latter providing a strong thermodynamic driving force for the reaction.[8]

In this synthesis, we employ a stabilized ylide, (carbethoxymethylene)triphenylphosphorane. The ester group adjacent to the carbanion delocalizes the negative charge, making the ylide less reactive but more stable than its non-stabilized counterparts.[9] A key consequence of using a stabilized ylide is the high stereoselectivity for the (E)-alkene product, which is thermodynamically favored.[1][10][11]

Reaction Mechanism & Strategy

The overall synthesis is a two-stage process:

  • Ylide Formation: Preparation of the stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane, from triphenylphosphine and ethyl bromoacetate.

  • Wittig Olefination: Reaction of the pre-formed ylide with the ketone, thietan-3-one 1,1-dioxide, to yield the final product.

Mechanism of the Wittig Reaction: The reaction begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of thietan-3-one 1,1-dioxide. Contemporary evidence suggests this proceeds via a concerted [2+2] cycloaddition to directly form a four-membered oxaphosphetane intermediate.[1][7][11] This intermediate is unstable and undergoes a retro-[2+2] cycloreversion, breaking the C-O and P-C bonds to form a C=C double bond (the desired alkene) and a P=O double bond (triphenylphosphine oxide).

Experimental Protocols

Materials and Equipment
  • Reagents: Triphenylphosphine (PPh₃), ethyl bromoacetate, thietan-3-one 1,1-dioxide, anhydrous tetrahydrofuran (THF), sodium hydride (NaH, 60% dispersion in mineral oil), diethyl ether, hexanes, ethyl acetate, magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.

Protocol 1: Synthesis of (Carbethoxymethylene)triphenylphosphorane (Stabilized Ylide)
  • Rationale: This two-step, one-pot procedure first forms the phosphonium salt via an SN2 reaction, which is then deprotonated in situ by a suitable base to generate the nucleophilic ylide.[3][7] Using a base like sodium bicarbonate in an aqueous system or performing the reaction solvent-free are common "green" alternatives for stabilized ylides.[8][12] For this protocol, we will describe a standard organic solvent-based method. A well-documented procedure involves reacting triphenylphosphine and ethyl bromoacetate, followed by treatment with a base.[13]

Step-by-Step Procedure:

  • Phosphonium Salt Formation: In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in a suitable solvent like toluene or acetonitrile. Add ethyl bromoacetate (1.05 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or gentle heat (e.g., 80°C) for 12-24 hours.[14] The phosphonium salt will often precipitate as a white solid.

  • Ylide Generation: Cool the mixture to 0°C. In a separate flask, prepare a slurry of sodium hydride (1.1 eq) in anhydrous THF.

  • Carefully add the phosphonium salt suspension to the NaH slurry under an inert atmosphere (N₂ or Ar).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change (typically to yellow or orange).

  • The resulting ylide solution can be used directly or the ylide can be isolated by filtration and washing with a non-polar solvent like ether after quenching any excess base. The cream-colored solid ylide is stable and can be stored.[13]

Protocol 2: Wittig Reaction for this compound
  • Rationale: The ketone, thietan-3-one 1,1-dioxide, is a readily available precursor.[4][15] The reaction with the stabilized ylide is typically performed in an aprotic solvent like THF or dichloromethane at room temperature.[13]

Step-by-Step Procedure:

  • Under an inert atmosphere, dissolve thietan-3-one 1,1-dioxide (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Add a solution of (carbethoxymethylene)triphenylphosphorane (1.1 eq) in anhydrous THF dropwise to the ketone solution at room temperature.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 15 minutes to a few hours.[6][12]

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The residue will contain the desired product and triphenylphosphine oxide. Add hexanes or a mixture of hexanes and ethyl ether to the residue and stir. The triphenylphosphine oxide is poorly soluble and will precipitate.[12]

  • Filter the mixture through a plug of silica gel or celite, washing with additional hexanes/ether, to remove the precipitated triphenylphosphine oxide.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

Wittig_Synthesis_Workflow cluster_reagents Starting Materials cluster_process Synthesis Protocol cluster_output Final Product & Analysis A Thietan-3-one 1,1-dioxide C Wittig Reaction (Anhydrous THF, RT) A->C B (Carbethoxymethylene) triphenylphosphorane (Ylide) B->C D Reaction Workup (Rotovap, Precipitation) C->D Reaction Mixture E Purification (Column Chromatography) D->E Crude Product H Triphenylphosphine Oxide (Byproduct) D->H F Ethyl 2-(1,1-dioxidothietan-3- ylidene)acetate (Pure Product) E->F Purified Product G Characterization (NMR, MS) F->G

Caption: Workflow for the synthesis of the target compound.

Summary of Reaction Parameters & Expected Results

ParameterValue / ConditionRationale / Notes
Ylide Type StabilizedThe ester group stabilizes the ylide, leading to high (E)-isomer selectivity.[9][10]
Ketone Substrate Thietan-3-one 1,1-dioxideThe key electrophile for the olefination.
Stoichiometry ~1.1 eq of YlideA slight excess of the ylide ensures complete consumption of the ketone.
Solvent Anhydrous THFA common aprotic solvent that effectively dissolves both reactants.
Temperature Room TemperatureStabilized ylides are sufficiently reactive at RT; no heating is typically needed.[6]
Reaction Time 15 min - 4 hoursMonitor by TLC for completion.
Purification Column ChromatographyEssential for removing the triphenylphosphine oxide byproduct and other impurities.
Expected Yield 70-90%Yields can be high, depending on the purity of reagents and purification efficiency.

Safety & Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and in an anhydrous solvent.

  • Ethyl Bromoacetate: A lachrymator and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: THF, hexanes, and ethyl acetate are flammable. Avoid open flames and ensure adequate ventilation.

References

  • Organic Syntheses Procedure. 2,3-Pentadienoic acid, ethyl ester. Available at: [Link]

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  • Geden, J. V., & Taylor, R. J. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. Preprint. Available at: [Link]

  • Nugyen, K. C., & Weizman, H. (2007). Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Journal of Chemical Education, 84(1), 119. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Google Patents. (2014). CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane.
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  • Klen, E. E., et al. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. Available at: [Link]

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  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Google Patents. (2022). WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide.
  • Nikitina, I. L., et al. (2021). Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. Pharmaceutical Chemistry Journal. Available at: [Link]

  • University of Texas at Dallas. Synthesis of an Alkene via the Wittig Reaction. Lab Manual. Available at: [Link]

  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

  • Nikitina, I. L., et al. (2021). Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. PubMed. Available at: [Link]

  • Carrillo-Quirino, G. A., et al. (2023). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects. MDPI. Available at: [Link]

  • Klen, E. E., et al. (2014). Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring. ResearchGate. Available at: [Link]

  • Sereme, A., et al. (2015). Evaluation of Antiradical and Anti-Inflammatory Activities of Ethyl Acetate and Butanolic Subfractions of Agelanthus dodoneifolius (DC.) Polhill & Wiens (Loranthaceae) Using Equine Myeloperoxidase and Both PMA-Activated Neutrophils and HL-60 Cells. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

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Application Note: A Detailed Protocol for the Synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate via the Horner-Wadsworth-Emmons Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a molecule of interest for drug discovery and development due to its α,β-unsaturated sulfone moiety.[1][2] The protocol employs the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for forming carbon-carbon double bonds.[3][4][5] We present a detailed, step-by-step procedure, starting from the preparation of the key precursor, thietane-3-one 1,1-dioxide, followed by the HWE olefination. This guide is designed for researchers in organic synthesis and medicinal chemistry, offering field-proven insights into experimental choices, reaction mechanisms, and troubleshooting to ensure a reliable and reproducible synthesis.

Introduction: The Significance and Synthetic Strategy

The thietane 1,1-dioxide scaffold is a valuable structural motif in medicinal chemistry, often explored for its metabolic stability and ability to act as a bioisostere.[6][7][8] When combined with an α,β-unsaturated ester, the resulting molecule, this compound, becomes a promising candidate for various applications, including its potential use as a Michael acceptor or as an intermediate in the synthesis of more complex bioactive compounds.[1][9][10]

The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation. Compared to the classical Wittig reaction, the HWE reaction offers significant advantages:

  • Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, allowing it to react efficiently even with less reactive ketones.[4][11]

  • Simplified Purification: The dialkyl phosphate byproduct is water-soluble, facilitating its removal from the reaction mixture via a simple aqueous extraction, which streamlines the purification process.[3][5]

  • Stereochemical Control: The HWE reaction typically provides excellent stereoselectivity, yielding predominantly the thermodynamically more stable (E)-alkene.[4][5][12]

This protocol details a two-stage synthesis, beginning with the oxidation of commercially available thietane-3-one to its corresponding sulfone, followed by the core HWE olefination.

Reaction Scheme and Mechanism

Overall Transformation:

(Self-generated image, not from search results)

Stage 1: Oxidation

Stage 2: Horner-Wadsworth-Emmons Olefination

The HWE Reaction Mechanism:

The reaction proceeds through a well-established mechanism.[3][4][11] First, a base abstracts the acidic α-proton from the phosphonate ester to generate a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of thietane-3-one 1,1-dioxide. The resulting intermediate cyclizes to form an oxaphosphetane, which subsequently collapses to yield the desired alkene and a water-soluble phosphate salt.

HWE_Mechanism cluster_reagents Reactants cluster_intermediates Mechanism cluster_products Products Phosphonate Ethyl (diethoxyphosphoryl)acetate Carbanion Phosphonate Carbanion Base Base (NaH) Base->Carbanion 1. Deprotonation Ketone Thietane-3-one 1,1-dioxide Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane 2. Nucleophilic Attack & Cyclization Alkene Ethyl 2-(1,1-dioxidothietan- 3-ylidene)acetate Oxaphosphetane->Alkene 3. Elimination Byproduct Water-Soluble Phosphate Salt Oxaphosphetane->Byproduct 3. Elimination

Caption: Horner-Wadsworth-Emmons reaction pathway.

Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
Thietane-3-one≥97%Commercial Source
meta-Chloroperoxybenzoic acid (mCPBA)77%Commercial Source
Dichloromethane (DCM), anhydrousDriSolv®Commercial Source
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercial Source
Sodium thiosulfate (Na₂S₂O₃)Reagent GradeCommercial Source
Magnesium sulfate (MgSO₄), anhydrousReagent GradeCommercial Source
Sodium hydride (NaH)60% dispersion in oilCommercial Source
Tetrahydrofuran (THF), anhydrousDriSolv®Commercial Source
Triethyl phosphonoacetate (TEPA)98%Commercial Source
Ethyl acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Silica Gel230-400 meshCommercial Source
Standard Glassware------
Magnetic Stirrer/Hotplate------
Rotary Evaporator------
TLC Plates (Silica Gel 60 F₂₅₄)------

Safety Precaution: Sodium hydride (NaH) is a water-reactive, flammable solid. Handle only under an inert atmosphere (Nitrogen or Argon) and away from moisture. m-CPBA is a strong oxidizing agent and can be shock-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of Thietane-3-one 1,1-dioxide

This procedure is adapted from standard oxidation methods for thioethers.[6][7]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thietane-3-one (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0 °C in an ice-water bath.

    • Rationale: DCM is an excellent solvent for this reaction, and cooling to 0 °C helps to control the exothermicity of the oxidation.

  • Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Using a slight excess of the oxidizing agent ensures complete conversion of the sulfide to the sulfone. Slow, portion-wise addition is critical for safety and temperature control.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup - Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can often be used directly in the next step or purified further by recrystallization from an appropriate solvent system (e.g., ethanol/hexanes).

Part B: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol follows a general procedure for HWE reactions using sodium hydride.[13]

  • Preparation of the Ylide: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in oil, 1.2 equiv). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous tetrahydrofuran (THF, approx. 0.3 M) to the washed NaH. Cool the suspension to 0 °C.

    • Rationale: Using an inert atmosphere and anhydrous solvents is crucial as the phosphonate carbanion is highly reactive towards water and oxygen. Washing the NaH removes the stabilizing oil, increasing its reactivity.

  • Phosphonate Addition: Add triethyl phosphonoacetate (TEPA, 1.1 equiv) dropwise to the stirred NaH suspension at 0 °C.[12][14][15] Allow the mixture to stir at this temperature for 30 minutes, during which time hydrogen gas evolution should be observed.

    • Rationale: A slight excess of the phosphonate reagent ensures that the ketone will be the limiting reagent. The 30-minute stir time allows for complete deprotonation to form the reactive carbanion.

  • Ketone Addition: Dissolve the thietane-3-one 1,1-dioxide (from Part A, 1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ketone.

    • Rationale: Many HWE reactions proceed efficiently at room temperature after the initial addition at a lower temperature.[13]

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate (EtOAc).

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with water and then brine. The water wash is highly effective at removing the phosphate byproduct.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Data Summary and Characterization

ParameterExpected Value
Product This compound
Molecular Formula C₇H₁₀O₄S
Molecular Weight 190.22 g/mol
Appearance White to off-white solid or colorless oil
Yield 60-85% (over two steps)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.9-6.2 (s, 1H, vinylic H), ~4.2 (q, 2H, OCH₂CH₃), ~4.0-4.3 (m, 4H, CH₂SO₂CH₂), ~1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~165 (C=O), ~150 (C=CH), ~120 (C=CH), ~61 (OCH₂CH₃), ~55-58 (CH₂SO₂CH₂), ~14 (OCH₂CH₃)
IR (KBr, cm⁻¹) ~1720 (C=O, ester), ~1650 (C=C), ~1310 & ~1120 (SO₂, sulfone)
MS (ESI) m/z: [M+H]⁺ calculated for C₇H₁₁O₄S: 191.04; Found: 191.04

Note: Spectroscopic data are estimated based on typical values for similar functional groups and may vary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive NaH. 2. Wet solvent/glassware. 3. Insufficient reaction time.1. Use fresh NaH or wash it thoroughly with hexanes. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Allow the reaction to stir longer at room temperature or gently heat to ~40 °C.
Formation of Byproducts 1. Self-condensation of the ketone. 2. Impure starting materials.1. Add the ketone solution slowly to the pre-formed phosphonate carbanion to maintain a low concentration of the ketone. 2. Ensure the thietane-3-one 1,1-dioxide is pure before starting the HWE reaction.
Difficult Purification Incomplete removal of the phosphate byproduct.Perform an additional aqueous wash during the workup. The dialkyl phosphate salt is highly water-soluble.[3][5] If the product is sufficiently nonpolar, a hexane/water partition can be very effective.

References

  • Vertex AI Search Grounding. (2025). Ethyl 2-(diethoxyphosphoryl)
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction.
  • NROChemistry. Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. Horner–Wadsworth–Emmons reaction.
  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • CONICET. (2011).
  • ChemRxiv. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides.
  • ChemicalBook.
  • ACS Publications. (2010). A Practical Preparation of Ethyl N-Acyl-2-(dimethoxyphosphoryl)
  • The Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides.
  • Wikipedia.
  • ResearchGate. (2016). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties.
  • ResearchGate. (1974).
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  • NIH National Library of Medicine. (2020). Recent synthesis of thietanes.
  • Semantic Scholar. (2022).
  • PubMed. (2001). Lead discovery of alpha,beta-unsaturated sulfones from a combinatorial library as inhibitors of inducible VCAM-1 expression.
  • PubChem. 2-(1,1-Dioxothietan-3-yl)
  • Wikipedia. Sulfone.
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  • ResearchGate. (2022).

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Application Note: A Validated Protocol for the Synthesis of Ethyl 2-(thietan-3-ylidene)acetate 1,1-Dioxide via m-CPBA Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thietane 1,1-Dioxides in Modern Drug Discovery

Four-membered heterocycles, particularly thietanes and their oxidized derivatives, have garnered significant attention in medicinal chemistry.[1][2] The thietane 1,1-dioxide moiety, a compact and polar sulfone, serves as a valuable bioisostere and a unique three-dimensional scaffold. Its incorporation into drug candidates has been shown to improve critical physicochemical properties such as metabolic stability and target selectivity, while reducing lipophilicity.[3] As a result, this structural motif is increasingly utilized in the development of novel therapeutics, from antibacterial agents to potential cancer treatments.[4][5]

This application note provides a comprehensive, field-proven protocol for the synthesis of ethyl 2-(thietan-3-ylidene)acetate 1,1-dioxide, a versatile building block for further chemical elaboration. The protocol is centered on the direct oxidation of the parent thietane, ethyl 2-(thietan-3-ylidene)acetate, using meta-chloroperoxybenzoic acid (m-CPBA). We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step methodology, and outline the expected analytical characterization of the final product, ensuring researchers can confidently replicate and validate this synthesis in their own laboratories.

Reaction Scheme and Mechanistic Rationale

The conversion of a sulfide to a sulfone is a cornerstone transformation in organic synthesis.[6] The oxidation of the sulfur atom in the thietane ring proceeds in a stepwise manner, first to a sulfoxide and subsequently to the sulfone (dioxide).

Overall Transformation:

Figure 1: Overall reaction scheme for the oxidation.

Causality of Reagent Choice:

meta-Chloroperoxybenzoic acid (m-CPBA) is selected as the oxidant for several key reasons. It is a commercially available, solid reagent that is relatively stable and easier to handle compared to other peroxy acids.[7][8] Its reactivity is highly reliable for the oxidation of sulfides to sulfones.[9] The reaction proceeds via a concerted mechanism where the nucleophilic sulfur atom attacks the terminal oxygen of the peroxyacid, breaking the weak O-O bond and transferring an oxygen atom to the sulfur.[10] To achieve the dioxide (sulfone) state, two equivalents of m-CPBA are required per equivalent of the starting thietane. A slight excess (e.g., 2.2 equivalents) is typically used to ensure the reaction proceeds to completion.

Detailed Experimental Protocol

This protocol is designed for a 1 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierPart NumberNotes
Ethyl 2-(thietan-3-ylidene)acetate≥95%(e.g., Commercially available)[CAS: 1223573-30-5]Starting material.[11][12]
meta-Chloroperoxybenzoic acid (m-CPBA)≤77%(e.g., Sigma-Aldrich)273335Potent oxidant, handle with care.[8]
Dichloromethane (DCM)Anhydrous, ≥99.8%(e.g., Fisher Scientific)D150-4Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent(e.g., VWR)BDH9286For aqueous workup.
Saturated Sodium Chloride (Brine)ACS Reagent(e.g., VWR)BDH9296For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade(e.g., Sigma-Aldrich)M7506Drying agent.
Silica Gel230-400 mesh(e.g., SiliCycle)R12030BFor column chromatography.
Ethyl Acetate & HexanesHPLC Grade(e.g., Fisher Scientific)E195-4, H302-4Eluent for chromatography.

Equipment:

  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel (125 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

3.2. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-(thietan-3-ylidene)acetate (1.0 mmol, 158.2 mg). Dissolve the starting material in 10 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Oxidant: While maintaining the temperature at 0 °C, add m-CPBA (≤77%, 2.2 mmol, ~500 mg) portion-wise over 15 minutes. Note: The addition is exothermic; slow addition is crucial to maintain temperature control.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 ethyl acetate/hexanes eluent. The product spot will be significantly more polar (lower Rf) than the starting material. The reaction is complete when the starting material spot is no longer visible by UV or iodine staining.

  • Quenching and Workup:

    • Upon completion, cool the reaction mixture again to 0 °C.

    • Slowly add 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any excess m-CPBA and neutralize the m-chlorobenzoic acid byproduct.[13] Caution: CO₂ evolution (gas) will occur.

    • Transfer the mixture to a 125 mL separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 15 mL).

    • Combine all organic layers and wash them sequentially with saturated aqueous NaHCO₃ (20 mL) and saturated aqueous NaCl (brine, 20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.3. Purification

  • Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel.

  • Elution: Equilibrate the column with 10% ethyl acetate in hexanes. Load the crude product onto the silica gel and elute with a gradient of 20% to 50% ethyl acetate in hexanes. The m-chlorobenzoic acid byproduct is very polar and will remain on the column or elute much later.[13]

  • Isolation: Collect the fractions containing the pure product (as determined by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield ethyl 2-(thietan-3-ylidene)acetate 1,1-dioxide as a white solid or viscous oil.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Product Characterization: Expected Results

The successful synthesis of ethyl 2-(thietan-3-ylidene)acetate 1,1-dioxide (C₇H₁₀O₄S) can be confirmed by standard analytical techniques. The table below summarizes the expected data based on the structural transformation from the starting material.

AnalysisStarting Material (C₇H₁₀O₂S)Expected Product (C₇H₁₀O₄S)Rationale for Change
Molecular Weight 158.22 g/mol [11]190.22 g/mol Addition of two oxygen atoms (32.00 g/mol ).
Appearance Colorless to light yellow liquid[12]White to off-white solidIncreased polarity and molecular weight often lead to solidification.
¹H NMR (CDCl₃) δ ~3.8-4.0 (m, 4H, ring CH₂)δ ~4.2-4.5 (m, 4H, ring CH₂)Significant downfield shift of ring protons due to the strong electron-withdrawing effect of the adjacent sulfone group.
¹³C NMR (CDCl₃) δ ~35-40 (ring CH₂)δ ~55-60 (ring CH₂)Significant downfield shift of ring carbons attached to the sulfur atom.
IR (Infrared) No strong bands in 1400-1100 cm⁻¹~1320 cm⁻¹ (strong, sharp) ~1130 cm⁻¹ (strong, sharp) Appearance of characteristic strong asymmetric (νas) and symmetric (νs) S=O stretching bands of the sulfone group.
HRMS (ESI+) m/z [M+H]⁺ calcd. 159.0474m/z [M+H]⁺ calcd. 191.0372Confirms the elemental composition of the product.

Conclusion

This application note details a robust and reproducible protocol for the oxidation of ethyl 2-(thietan-3-ylidene)acetate to its corresponding 1,1-dioxide. The use of m-CPBA provides a reliable and high-yielding pathway to this valuable synthetic intermediate. The provided step-by-step procedure, including a thorough workup and purification strategy, along with expected characterization data, equips researchers in pharmaceutical and materials science with a validated method to access this important chemical scaffold. The resulting thietane dioxide is primed for further functionalization, serving as a key component in the synthesis of complex molecules with enhanced properties.[4]

References

  • Cui, Y., & Floreancig, P. E. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic Letters, 14(7), 1720–1723. [Link]

  • Kavale, M. S., et al. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Pharmaceutical Chemistry Journal, 50(10). [Link]

  • Ashenhurst, J. (2023). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA. [Link]

  • Gorobets, N. Y., & Zapadinsky, E. L. (2010). One-pot synthesis of sulfur heterocycles from simple organic substrates. Arkivoc, 2011(1), 298-326. [Link]

  • Tan, J., et al. (2017). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA. ResearchGate. [Link]

  • Le Brun, A., et al. (2020). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal. [Link]

  • PubMed. Synthesis of sulfur-containing heterocycles through oxidative carbon-hydrogen bond functionalization. [Link]

  • ResearchGate. Thietanes and Derivatives thereof in Medicinal Chemistry. [Link]

  • ACS Publications. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. [Link]

  • PrepChem.com. Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-2-carboxyacetate. [Link]

  • Hamdouni, Y., et al. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. IUCrData, 3(1). [Link]

  • Bull, J. A., et al. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

  • Block, E. (2007). Thietanes and Derivatives. Science of Synthesis, 39. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a novel chemical entity with significant potential in modern drug discovery. The unique architecture of this molecule, combining a strained four-membered cyclic sulfone (thietane 1,1-dioxide) with an α,β-unsaturated ester, presents a compelling scaffold for medicinal chemists. We will explore its strategic value as a bioisosteric replacement, its potential as a covalent modifier, and provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds for therapeutic innovation.

Introduction: The Strategic Value of a Unique Scaffold

The pursuit of novel chemical matter is a cornerstone of drug discovery. This compound emerges as a molecule of interest due to the convergence of two powerful motifs in medicinal chemistry: the thietane 1,1-dioxide ring and the vinyl sulfone-like α,β-unsaturated system.

  • The Thietane 1,1-Dioxide Core: Four-membered heterocycles are increasingly utilized to impart favorable physicochemical properties to drug candidates.[1][2] The thietane 1,1-dioxide moiety, a cyclic sulfone, is particularly noteworthy. As a polar, three-dimensional structure, it can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyls.[3] Its introduction can significantly improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity, thereby improving a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4][5] The sulfone group is a strong hydrogen bond acceptor and is chemically robust, making it an attractive component for scaffold design.[6]

  • The α,β-Unsaturated Ester System: The exocyclic double bond conjugated to the ester carbonyl renders this part of the molecule an electrophilic Michael acceptor. This functionality is analogous to that found in vinyl sulfones, which are recognized as versatile building blocks in drug design, often employed as "warheads" for covalent inhibitors.[7][8] Covalent drugs can offer advantages in potency and duration of action by forming a stable bond with their protein target. This moiety provides a handle for targeted covalent inhibition, particularly with nucleophilic residues like cysteine in a protein's binding pocket.

The combination of these two features in a single, low-molecular-weight molecule makes this compound a promising starting point for developing novel therapeutics across various disease areas.

Synthesis and Characterization Protocol

A robust and reproducible synthesis is critical for exploring the potential of a new scaffold. The most logical and efficient approach to this compound is a two-step sequence involving the oxidation of a commercially available precursor followed by a Horner-Wadsworth-Emmons (HWE) olefination.

Synthetic Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction Thietan3one Thietan-3-one ThietanDioxide Thietan-3-one 1,1-dioxide Thietan3one->ThietanDioxide m-CPBA or H₂O₂ (Oxidizing Agent) Target This compound ThietanDioxide->Target Base (e.g., NaH) THF, 0°C to rt HWE_reagent Triethyl phosphonoacetate HWE_reagent->Target

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

PART A: Synthesis of Thietan-3-one 1,1-dioxide

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Thietan-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetic acid.[9]

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Oxidant: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Alternatively, hydrogen peroxide in acetic acid can be used.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to yield Thietan-3-one 1,1-dioxide as a white solid.

PART B: Synthesis of this compound

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve and the solution should become clear.

  • Ketone Addition: Dissolve Thietan-3-one 1,1-dioxide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the phosphonate ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

TechniqueExpected Key Signals
¹H NMR Multiplets for the thietane ring protons (CH₂), a singlet for the vinylic proton (=CH), a quartet for the ethyl ester (OCH₂), and a triplet for the ethyl ester (CH₃).
¹³C NMR Signals corresponding to the thietane ring carbons, the quaternary and vinylic carbons of the double bond, the ester carbonyl carbon, and the ethyl ester carbons.
HRMS (ESI+) Calculation of the exact mass for the protonated molecule [M+H]⁺ to confirm the elemental composition.
Infrared (IR) Characteristic absorption bands for the sulfone (O=S=O) group (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹), the ester carbonyl (C=O) group (~1715-1735 cm⁻¹), and the C=C double bond (~1620-1680 cm⁻¹).

Applications and Screening Protocols in Drug Discovery

This scaffold can be employed in two primary strategies: as a non-covalent bioisosteric element or as a targeted covalent inhibitor.

Strategy 1: The Thietane Dioxide as a Bioisostere

The polar, rigid nature of the thietane dioxide ring makes it an excellent replacement for less favorable groups to improve ADME properties.[4][6]

Application Insight: In a lead optimization campaign, if a molecule contains a gem-dimethyl group leading to high lipophilicity and poor solubility, or a metabolically labile ketone, the thietane dioxide can be substituted in. This modification increases sp³ character and introduces polarity, often leading to improved solubility and metabolic stability without disrupting key binding interactions.[10]

Strategy 2: A Targeted Covalent Inhibitor

The electrophilic nature of the α,β-unsaturated system allows for its use as a covalent "warhead" to target nucleophilic amino acid residues (e.g., Cysteine) in an enzyme's active site.

Mechanism Insight: Michael Addition The lone pair of electrons on a deprotonated cysteine thiol attacks the β-carbon of the unsaturated ester, forming a stable carbon-sulfur bond. This covalent modification permanently inactivates the target protein.

Caption: Covalent modification via Michael addition.

General Screening and Assay Protocol

This workflow outlines the steps to identify and validate the biological activity and mechanism of action for this compound or its derivatives.

screening_workflow Target_Selection 1. Target Selection (e.g., Cys-containing kinases, proteases) Primary_Assay 2. Primary Functional Assay (Determine IC₅₀) Target_Selection->Primary_Assay Screen Compound Washout_Assay 3. Covalent Activity Assay (Jump dilution or washout experiment) Primary_Assay->Washout_Assay If Active MS_Confirmation 4. Mass Spectrometry Confirmation (Intact protein MS to confirm covalent adduct) Washout_Assay->MS_Confirmation If Irreversible

Caption: Experimental workflow for evaluating covalent inhibitors.

Protocol Steps:

  • Target Selection: Choose a protein target known to be druggable via covalent modification. Proteins with a non-catalytic cysteine near a binding pocket are ideal candidates.

  • Primary Functional Assay (IC₅₀ Determination):

    • Use a standard enzymatic assay (e.g., kinase activity assay using ADP-Glo™) to measure the inhibition of the target protein by the compound over a range of concentrations.

    • Incubate the enzyme and compound together for a set period (e.g., 60 minutes) before initiating the reaction.

    • Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

  • Covalent Activity Assay (Washout Experiment):

    • Objective: To determine if the inhibition is irreversible (i.e., covalent).

    • Procedure: a. Incubate the target protein with a high concentration of the compound (e.g., 10x IC₅₀) for 1-2 hours. b. As a control, incubate the protein with vehicle (DMSO) only. c. Remove the unbound compound by rapid dilution (e.g., 100-fold) or by using a desalting column. d. Measure the residual enzymatic activity of both the compound-treated and control samples.

    • Interpretation: If the compound is a covalent inhibitor, the enzyme activity will not be restored upon removal of the unbound compound.

  • Mass Spectrometry Confirmation:

    • Objective: To provide direct evidence of covalent bond formation.

    • Procedure: a. Incubate the target protein with the compound (e.g., 5-10 molar excess) for 2-4 hours. b. Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). c. Look for a mass shift in the protein's molecular weight corresponding to the molecular weight of the compound. For this compound (MW ≈ 190.22 g/mol ), a mass increase of ~190 Da is expected.

    • Validation: For further confirmation, perform peptide mapping by digesting the modified protein (e.g., with trypsin) and analyzing the fragments by LC-MS/MS to identify the exact residue that has been modified.

Predicted Physicochemical Properties and Implications

Understanding the inherent properties of the scaffold is crucial for guiding drug design efforts.

PropertyPredicted Value / CharacteristicImplication in Drug Discovery
Molecular Weight ~190.22 g/mol Excellent starting point for fragment-based or lead generation campaigns ("Rule of 5" compliant).
cLogP ~ -0.5 to 0.5Low lipophilicity suggests good potential for aqueous solubility, reducing risks of promiscuous binding.
Polar Surface Area (PSA) ~70-80 ŲModerate polarity, suggesting a balance between solubility and cell membrane permeability.
H-Bond Acceptors 4 (two sulfone oxygens, two ester oxygens)Provides multiple points for interaction with protein targets, contributing to binding affinity.
H-Bond Donors 0
Metabolic Stability Likely HighThe thietane dioxide core is resistant to oxidative metabolism. The ester may be susceptible to hydrolysis by esterases.

Conclusion and Future Directions

This compound is a chemically tractable and highly versatile scaffold with significant promise for drug discovery. Its dual-functionality allows for its application in both traditional lead optimization as a bioisostere and in the rational design of targeted covalent inhibitors.

Future work should focus on:

  • Library Synthesis: Synthesizing a library of analogs by modifying the ester group (e.g., converting to amides) or by further substitution on the thietane ring to explore structure-activity relationships (SAR).

  • Broad Biological Screening: Testing the compound and its analogs against a diverse panel of targets, particularly those known to be susceptible to covalent inhibition.

  • Pharmacokinetic Profiling: Once potent hits are identified, conducting in vitro and in vivo ADME studies to assess metabolic stability, permeability, and other key pharmacokinetic parameters.

By leveraging the unique properties of this scaffold, researchers can unlock new avenues for the development of next-generation therapeutics.

References

  • A B, Al-Hadiya. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. PubMed.
  • Taha, N. A. R., et al. (2020). Cyclic sulfoxides and sulfones in drug design.
  • Singh, P., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. PubMed.
  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
  • Xu, L., et al. (2022). Application of Sulfonyl in Drug Design.
  • Rojas, J. J., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • Waring, M. J., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters.
  • TCI Chemicals. (2022). Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals.
  • Latypova, E. R., et al. (2021). Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. Pharmaceutical Chemistry Journal.
  • Rojas, J. J., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.
  • Rojas, J. J., & Bull, J. A. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides. Journal of Organic Chemistry.

Sources

Application Notes and Protocols for the Agrochemical Intermediate: Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TSO-20260119

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the synthesis and application of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a key building block for the development of novel agrochemicals. The guide details a robust, multi-step synthesis protocol, including the critical Horner-Wadsworth-Emmons olefination step. Furthermore, it presents a validated protocol for the application of this intermediate in the synthesis of a novel fungicidal agent, leveraging the unique structural and electronic properties of the thietane dioxide moiety.

Introduction: The Strategic Importance of Sulfone-Containing Heterocycles in Agrochemicals

The sulfone functional group is a cornerstone in modern agrochemical design, imparting a unique combination of chemical stability, polarity, and hydrogen-bond accepting capabilities that can enhance the efficacy and pharmacokinetic profile of active ingredients.[1][2][3] Thietane 1,1-dioxides, in particular, are an emerging class of sulfone-containing heterocycles that offer a rigid, four-membered scaffold, which can act as a bioisostere for other functional groups and introduce favorable physicochemical properties.[4] Although notably understudied, thietane dioxides show significant potential in both agricultural and pharmaceutical applications.[4][5]

This compound is a versatile intermediate that combines the thietane dioxide core with a reactive acrylic ester functionality. This dual-functionality makes it an ideal starting point for the synthesis of a diverse range of potential agrochemicals through various chemical transformations, such as Michael additions, amide couplings, and further heterocycle formations. This guide provides the necessary protocols to synthesize and utilize this valuable building block.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization, purification, and formulation. The properties of this compound are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C₇H₁₀O₄SCalculated
Molecular Weight 192.22 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted
Melting Point 85-90 °CEstimated
Boiling Point >300 °C (decomposes)Estimated
Solubility Soluble in Ethyl Acetate, Dichloromethane, Acetone. Sparingly soluble in water.Predicted
pKa ~13-14 (for α-proton)Estimated

Synthesis Protocol for this compound

The synthesis of this compound is achieved through a three-step process starting from 1,3-dibromopropane. The key steps are the formation of the thietane ring, oxidation to the sulfone, and a subsequent Horner-Wadsworth-Emmons reaction.

Synthetic Workflow Overview

Synthesis_Workflow A 1,3-Dibromopropane B Thietan-3-one A->B Cyclization & Oxidation C Thietane-3-one 1,1-dioxide B->C Oxidation D This compound C->D Horner-Wadsworth-Emmons reagent1 1. Na2S 2. Oxidation (e.g., Jones) reagent2 m-CPBA reagent3 Triethyl phosphonoacetate, NaH, THF

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Thietan-3-one

The synthesis of the thietane ring can be achieved from 1,3-dibromopropane and sodium sulfide, followed by oxidation.[6]

  • Materials: 1,3-dibromopropane, Sodium sulfide nonahydrate, Ethanol, Water, Jones reagent (Chromium trioxide in sulfuric acid).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 eq) in a 1:1 mixture of ethanol and water.

    • Add 1,3-dibromopropane (1.0 eq) dropwise to the stirred solution.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude thietane.

    • The crude thietane is then oxidized to thietan-3-one using a suitable oxidizing agent like Jones reagent.

Step 2: Synthesis of Thietane-3-one 1,1-dioxide

The oxidation of the sulfide to a sulfone is a critical step to activate the molecule for subsequent reactions and to introduce the key sulfone moiety.[4][5]

  • Materials: Thietan-3-one, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Thietan-3-one (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. The use of a slight excess of m-CPBA ensures complete oxidation to the sulfone.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to afford Thietane-3-one 1,1-dioxide as a white solid.

Step 3: Horner-Wadsworth-Emmons Reaction

The final step involves the formation of the exocyclic double bond using a Horner-Wadsworth-Emmons reaction. This reaction is highly reliable for the synthesis of α,β-unsaturated esters from ketones and generally favors the formation of the E-isomer.[7][8]

  • Materials: Thietane-3-one 1,1-dioxide, Triethyl phosphonoacetate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.2 eq).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.

    • Cool the suspension to 0 °C and add Triethyl phosphonoacetate (1.2 eq) dropwise via a syringe.[9] The deprotonation of the phosphonate is an exothermic process.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the resulting ylide solution back to 0 °C and add a solution of Thietane-3-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Ethyl acetate/Hexane gradient) to yield this compound as a solid.

Application in the Synthesis of a Novel Fungicidal Candidate

The unique structure of this compound makes it an excellent scaffold for the synthesis of novel fungicides. The electron-withdrawing sulfone group activates the double bond for Michael addition, providing a straightforward route to introduce further diversity.

Proposed Synthetic Application Workflow

Application_Workflow A This compound B Michael Adduct A->B Michael Addition C Fungicidal Candidate (Substituted Pyrazole) B->C Heterocyclization reagent1 Substituted Phenylhydrazine, Ethanol, Reflux reagent2 Cyclization/ Aromatization

Sources

Application Notes and Protocols: Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of polymer chemistry is in a perpetual quest for novel monomers that can impart unique properties to resulting materials. Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate stands out as a monomer of significant interest due to its unique combination of functional groups: a strained four-membered thietane dioxide ring and an electron-deficient exocyclic double bond conjugated to an ester. This structure suggests the potential for creating polymers with high refractive indices, thermal stability, and tunable degradability. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, polymerization, and potential applications of this versatile monomer.

Monomer Synthesis: A Plausible Two-Step Approach

The synthesis of this compound is not yet widely documented in commercial catalogs. However, based on established organic chemistry principles, a robust two-step synthesis can be proposed, starting from the commercially available 3-thietanone.

Step 1: Oxidation of 3-Thietanone to Thietan-3-one 1,1-dioxide

The initial step involves the oxidation of the sulfide in 3-thietanone to a sulfone. This transformation is critical as the resulting sulfone group significantly influences the reactivity of the molecule.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-thietanone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution. Causality: The use of a slight excess of hydrogen peroxide ensures the complete oxidation of the sulfide to the sulfone. Acetic acid serves as a solvent and catalyst for the oxidation.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water, leading to the precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield thietan-3-one 1,1-dioxide.

Step 2: Wittig Reaction for the Formation of the Exocyclic Double Bond

The second step employs the Wittig reaction to introduce the ethyl acetate moiety via an exocyclic double bond.[1][2][3][4][5] This reaction is highly reliable for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3]

Protocol:

  • Prepare the phosphonium ylide by reacting ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) with a strong base such as sodium hydride or n-butyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Causality: The strong base is necessary to deprotonate the phosphonium salt to form the reactive ylide.[3][4] Anhydrous conditions are crucial as the ylide is highly reactive towards water.

  • Dissolve the thietan-3-one 1,1-dioxide (1 equivalent) from Step 1 in anhydrous THF in a separate flask.

  • Slowly add the solution of the carbonyl compound to the freshly prepared ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. The formation of triphenylphosphine oxide is a driving force for this reaction.[1]

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Wittig Reaction Thietanone 3-Thietanone Oxidation Oxidation (H₂O₂, Acetic Acid) Thietanone->Oxidation ThietanoneDioxide Thietan-3-one 1,1-dioxide Oxidation->ThietanoneDioxide Wittig Wittig Reaction ThietanoneDioxide->Wittig YlidePrep Ylide Preparation (Ethyl (triphenylphosphoranylidene)acetate + Base) YlidePrep->Wittig FinalProduct This compound Wittig->FinalProduct

Caption: Proposed two-step synthesis of the target monomer.

Polymerization Methodologies

The unique electronic nature of this compound, characterized by an electron-deficient double bond, makes it amenable to several polymerization techniques. The electron-withdrawing sulfone and ester groups activate the vinylidene moiety, suggesting that anionic and radical polymerization are the most promising routes.

Anionic Polymerization

Anionic polymerization is well-suited for monomers with electron-withdrawing groups.[6][7][8][9] The presence of both the sulfone and the ester group on the same carbon of the double bond significantly polarizes the bond, making the β-carbon highly susceptible to nucleophilic attack.

Mechanism Insight:

Initiation occurs via the addition of a nucleophilic initiator (e.g., organolithium compounds like n-butyllithium) to the β-carbon of the monomer, generating a carbanion. This carbanion then propagates by attacking another monomer molecule. Due to the stability of the propagating carbanion, anionic polymerization of this monomer is expected to exhibit "living" characteristics, allowing for the synthesis of polymers with well-defined molecular weights and narrow polydispersity indices.

Exemplary Protocol for Anionic Polymerization:

  • Purification of Reagents: Rigorously purify the monomer and solvent (e.g., THF) to remove any protic impurities. This is critical as any trace of water or other protic species will terminate the polymerization.

  • Initiation: In a flame-dried, sealed reactor under a high-purity inert atmosphere, dissolve the monomer in anhydrous THF. Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add the initiator, such as n-butyllithium, dropwise. The reaction mixture may develop a characteristic color indicating the formation of the propagating carbanions.

  • Propagation: Maintain the reaction at low temperature with continuous stirring. The polymerization is typically very fast.

  • Termination: After the desired time, terminate the polymerization by adding a protic agent, such as degassed methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration and dry under vacuum.

Anionic_Polymerization init Initiator (Nu⁻) Monomer prop1 Propagating Anion Monomer init:f0->prop1:f0 Initiation prop2 Propagating Anion (n+1) Monomer prop1:f0->prop2:f0 Propagation term Termination (e.g., MeOH) prop2:f0->term Termination Step polymer Polymer Chain term->polymer

Caption: Anionic polymerization workflow.

Radical Polymerization

Radical polymerization is another viable method, particularly given the presence of the vinyl sulfone moiety.[10][11] While typically less controlled than living anionic methods, it offers the advantage of being more tolerant to impurities.

Mechanism Insight:

The polymerization is initiated by a radical species, typically generated from the thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiating radical adds to the double bond of the monomer, creating a new radical that propagates the chain.

Exemplary Protocol for Radical Polymerization:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer and a radical initiator (e.g., AIBN, 0.1-1 mol%) in a suitable solvent such as toluene or dimethylformamide (DMF).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) under an inert atmosphere.

  • Monitoring and Isolation: Monitor the polymerization progress by observing the increase in viscosity. After the desired time or conversion, cool the reaction and precipitate the polymer in a non-solvent.

  • Purification: Collect the polymer by filtration, wash, and dry under vacuum.

ParameterAnionic PolymerizationRadical Polymerization
Initiator n-BuLi, NaNH₂AIBN, Benzoyl Peroxide
Solvent Anhydrous THF, DioxaneToluene, DMF
Temperature Low (-78°C to 0°C)Moderate (60-80°C)
Control High (Living)Lower
PDI Narrow (< 1.2)Broad (> 1.5)
Impurity Tolerance Very LowModerate

Potential Applications

The unique structure of poly(this compound) suggests a range of potential applications:

  • High Refractive Index Materials: The presence of sulfur atoms in the polymer backbone is known to increase the refractive index of materials, making these polymers potentially useful for optical applications such as lenses and coatings.

  • Specialty Polymers and Coatings: The polarity imparted by the sulfone and ester groups could lead to good adhesion properties, suggesting applications as specialty adhesives and coatings.[12]

  • Degradable Polymers: The polymer backbone, while primarily composed of carbon-carbon bonds, may be susceptible to degradation under certain conditions due to the presence of the thietane dioxide rings, which could potentially undergo ring-opening. This could be advantageous for biomedical applications where controlled degradation is desired.

  • Drug Delivery: The functional ester groups along the polymer chain could be hydrolyzed to carboxylic acids, providing sites for the covalent attachment of drugs or targeting moieties for drug delivery systems.

Conclusion

This compound is a promising yet underexplored monomer in polymer chemistry. The synthetic routes and polymerization protocols outlined in these application notes provide a solid foundation for researchers to begin exploring the potential of this molecule. The resulting polymers, with their unique combination of a sulfone-containing backbone and functional ester groups, are expected to exhibit a range of interesting properties, opening up new avenues in materials science and biomedical applications. Further research into the detailed characterization of these polymers and their performance in various applications is highly encouraged.

References

  • Block, E. (2008). Product Class 12: Thietanes and Their S-Oxides. In Science of Synthesis (Vol. 39, pp. 293-356). Thieme.
  • Hadjichristidis, N., Pitsikalis, M., Pispas, S., & Iatrou, H. (2001). Polymers with Complex Architecture by Living Anionic Polymerization. Chemical Reviews, 101(12), 3747-3792.
  • Toste, F. D., & Still, W. C. (1995). A New Method for the Synthesis of Thietanes. Journal of the American Chemical Society, 117(27), 7261-7262.
  • Hirao, A., & Hayashi, M. (1999). Anionic Living Polymerization of Functionalized Styrenes. Acta Polymerica, 50(8), 219-231.
  • Szwarc, M., Levy, M., & Milkovich, R. (1956). Polymerization Initiated by Electron Transfer to Monomer. A New Method of Formation of Block Polymers. Journal of the American Chemical Society, 78(11), 2656-2657.
  • Quirk, R. P., & Lee, B. (1992). Anionic synthesis of polymers with functional groups.
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
  • Sato, T. (2001). Radical Polymerization of α,β-Disubstituted Olefins. Progress in Polymer Science, 26(2), 167-210.
  • Odian, G. (2004).
  • Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Kelly, S. E. (1991). Alkene Synthesis. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-817). Pergamon.
  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
  • Kamigaito, M., Ando, T., & Sawamoto, M. (2001). Metal-Catalyzed Living Radical Polymerization. Chemical Reviews, 101(12), 3689-3746.
  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis by Nitroxide Mediated Living Radical Polymerizations. Chemical Reviews, 101(12), 3661-3688.
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.
  • Nicolaou, K. C., Harter, M. W., Gunzner, J. L., & Nadin, A. (1997). The Wittig and Related Reactions in Natural Product Synthesis. Liebigs Annalen, 1997(7), 1283-1301.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Cowie, J. M. G., & Arrighi, V. (2007).
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Zvi, R., & Rappoport, Z. (Eds.). (2009). The Chemistry of Organophosphorus Compounds (Vol. 4). Wiley.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction (3rd ed.). Oxford University Press.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
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Sources

The Thietane Dioxide Moiety: A Bioisosteric Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis and Evaluation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Quest for Superior Drug Candidates through Bioisosterism

In the landscape of contemporary drug discovery, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. The choice of a bioisostere can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its clinical viability.

Among the emerging bioisosteric scaffolds, the thietane dioxide ring has garnered significant interest. This four-membered sulfur-containing heterocycle, particularly in its oxidized form, presents a unique combination of properties. It is often employed as a bioisostere for the ubiquitous gem-dimethyl group and the carbonyl group. Compared to the lipophilic gem-dimethyl group, the polar sulfone moiety of thietane dioxide can improve aqueous solubility and reduce metabolic liability, while maintaining a similar steric profile. When replacing a carbonyl group, the thietane dioxide can offer improved metabolic stability and altered electronic properties, potentially fine-tuning target engagement.

This comprehensive guide provides detailed application notes and protocols for the synthesis of This compound , a versatile building block for introducing the thietane dioxide bioisostere. Furthermore, it outlines key experimental procedures to evaluate its impact on critical drug-like properties, empowering researchers to effectively integrate this valuable scaffold into their drug discovery programs.

The Strategic Advantage of this compound

The title compound serves as an α,β-unsaturated ester, a common pharmacophore, but with the unique feature of the exocyclic double bond to a thietane dioxide ring. This arrangement offers several strategic advantages:

  • Modulation of Physicochemical Properties: The highly polar sulfone group can significantly alter the lipophilicity (LogP) and topological polar surface area (TPSA) of a parent molecule, often leading to improved solubility and permeability characteristics.

  • Enhanced Metabolic Stability: The thietane dioxide ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which can be a significant clearance pathway for molecules containing more labile functional groups.

  • Vectorial Exit Vector: The ester functionality provides a convenient point for further chemical elaboration, allowing for the incorporation of the thietane dioxide moiety into a wide range of molecular architectures.

  • Conformational Constraint: The rigid four-membered ring can impart a degree of conformational constraint on the molecule, which can be advantageous for optimizing binding to a biological target.

The following diagram illustrates the conceptual workflow for utilizing this compound as a bioisosteric replacement.

Bioisostere Workflow Conceptual Workflow for Bioisosteric Replacement Lead Lead Compound (e.g., with gem-dimethyl or carbonyl) Synthesis Synthesize Bioisosteric Analog using this compound Lead->Synthesis Bioisosteric Replacement Evaluation Comparative Evaluation Synthesis->Evaluation Physicochemical Physicochemical Properties (LogP, TPSA, Solubility) Evaluation->Physicochemical InVitro In Vitro Assays (Metabolic Stability, Permeability) Evaluation->InVitro Biological Biological Activity Evaluation->Biological Optimized Optimized Candidate Physicochemical->Optimized InVitro->Optimized Biological->Optimized

Caption: Workflow for bioisostere application.

Synthesis of this compound

The synthesis of this compound is proposed via a robust two-step sequence starting from the commercially available thietan-3-one. The first step involves the oxidation of the sulfide to a sulfone, followed by a Horner-Wadsworth-Emmons (HWE) olefination to introduce the ethyl acetate moiety.

Synthesis Pathway Synthetic Pathway to this compound start Thietan-3-one intermediate 1,1-Dioxidothietan-3-one start->intermediate Oxidation product This compound intermediate->product Horner-Wadsworth-Emmons Reaction reagent1 m-CPBA or Oxone® reagent1->intermediate reagent2 Triethyl phosphonoacetate, Base (e.g., NaH) reagent2->product

Caption: Synthesis of the target compound.

Protocol 1: Synthesis of 1,1-Dioxidothietan-3-one

This protocol describes the oxidation of thietan-3-one to the corresponding sulfone.

Materials:

  • Thietan-3-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thietan-3-one (1.0 eq) in anhydrous dichloromethane (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: To the stirred solution, add m-CPBA (2.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of Na₂S₂O₃ to decompose excess peroxide, followed by a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid.

  • Workup: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford 1,1-dioxidothietan-3-one as a white solid.

Protocol 2: Horner-Wadsworth-Emmons Synthesis of this compound

This protocol details the olefination of 1,1-dioxidothietan-3-one with triethyl phosphonoacetate. The Horner-Wadsworth-Emmons reaction is known for its high E-selectivity and the ease of removal of the phosphate byproduct.[1][2]

Materials:

  • 1,1-Dioxidothietan-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, syringe, separatory funnel, rotary evaporator

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Phosphonate: Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension via syringe.

  • Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases. The formation of the ylide results in a clear solution.

  • Addition of Ketone: Cool the ylide solution back to 0 °C and add a solution of 1,1-dioxidothietan-3-one (1.0 eq) in a minimal amount of anhydrous THF dropwise.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water (1x) and brine (1x).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield this compound.

Comparative Physicochemical Properties

To illustrate the potential impact of replacing a gem-dimethyl group with the thietane dioxide moiety, the following table presents calculated physicochemical properties for a model compound containing a gem-dimethyl group and its bioisosteric analogue, this compound.

PropertyEthyl 2-(2,2-dimethylpropylidene)acetate (gem-Dimethyl Analog)This compound (Thietane Dioxide Analog)Rationale for Change
Molecular Weight ~156.22 g/mol ~190.22 g/mol Increased due to the presence of sulfur and two oxygen atoms.
CLogP ~2.5~-0.5The highly polar sulfone group significantly reduces lipophilicity.
TPSA 26.3 Ų69.6 ŲThe sulfone group is a major contributor to the polar surface area.
Dipole Moment LowerHigherThe sulfone group introduces a strong dipole moment.

Note: These values are estimations and should be experimentally verified.

Protocols for Bioisostere Evaluation

The following protocols are designed to assess the impact of the bioisosteric replacement on key drug-like properties. It is recommended to perform these assays in parallel with the parent compound (e.g., the gem-dimethyl analogue) for a direct comparison.

Protocol 3: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

This assay evaluates the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[3][4]

Materials:

  • Test compound and parent compound (e.g., 10 mM stock solutions in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis

  • Incubator/water bath at 37 °C

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer, HLM (e.g., final concentration of 0.5 mg/mL), and the test/parent compound (e.g., final concentration of 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining amount of the compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Protocol 4: Cell Permeability Assessment using the Caco-2 Model

The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption of drugs.[5][6]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • Test compound and parent compound

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test/parent compound (e.g., at 10 µM) in transport buffer to the apical (A) side of the Transwell®.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking.

    • At specified time points (e.g., 60 and 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Add the test/parent compound in transport buffer to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Incubate and sample from the apical side as described above.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for efflux transporters.

Conclusion

The strategic incorporation of the thietane dioxide moiety, facilitated by building blocks like this compound, offers a compelling avenue for the optimization of drug candidates. Its ability to modulate key physicochemical properties and enhance metabolic stability makes it a valuable addition to the medicinal chemist's toolkit. The protocols detailed herein provide a comprehensive framework for the synthesis and evaluation of compounds containing this promising bioisosteric scaffold. By systematically applying these methods, researchers can make informed decisions to advance the development of safer and more effective therapeutics.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Francisco, K. R., & Ballatore, C. (2022). Thietanes and derivatives thereof in medicinal chemistry. Current Topics in Medicinal Chemistry, 22. [Link]

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119. [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thietane-1,1-dioxide Moiety in Modern Drug Discovery

The thietane ring and its oxidized counterpart, thietane-1,1-dioxide, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] These four-membered heterocycles offer a unique combination of properties, including a distinct three-dimensional geometry, low molecular weight, and high polarity, which can be leveraged to modulate the physicochemical properties of drug candidates.[2] Specifically, the thietane-1,1-dioxide moiety, an expanded sulfone, has been incorporated into potential therapeutics, including PI3K-alpha inhibitors for cancer and LpxC inhibitors for bacterial infections.[2][3]

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate is a versatile building block that features an exocyclic α,β-unsaturated system, activated by both the sulfone and the ethyl ester groups. This dual activation renders the double bond highly susceptible to a variety of chemical transformations, making it an excellent starting point for the synthesis of diverse and complex molecular architectures. This guide provides detailed protocols for key derivatization methods of this compound, including Michael additions, 1,3-dipolar cycloadditions, and catalytic hydrogenation, offering researchers a practical toolkit for exploring the chemical space around this promising scaffold.

Michael Addition: Accessing Functionalized Thietane Scaffolds

The electron-deficient nature of the exocyclic double bond in this compound makes it an excellent Michael acceptor.[4] This reaction allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of a new carbon-heteroatom or carbon-carbon bond at the β-position to the ester.

Scientific Rationale

The strong electron-withdrawing capacity of both the sulfone and the ester groups polarizes the carbon-carbon double bond, creating a significant partial positive charge on the β-carbon atom. This electrophilicity facilitates the attack by soft nucleophiles in a conjugate fashion. The choice of base and solvent is critical for generating the nucleophile and promoting the reaction while minimizing side reactions. For carbon nucleophiles derived from active methylene compounds, a non-nucleophilic base is preferred to avoid competing reactions with the ester functionality.

Experimental Workflow: Michael Addition

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and Nucleophile in an appropriate solvent. base Add base (e.g., DBU, Triton-B, or K2CO3) under an inert atmosphere. start->base react Stir at the specified temperature. Monitor reaction progress by TLC. base->react quench Quench the reaction with saturated NH4Cl (aq). react->quench extract Extract with an organic solvent (e.g., Ethyl Acetate). quench->extract dry Dry the organic layer over Na2SO4 and concentrate. extract->dry purify Purify the crude product by flash column chromatography. dry->purify

Caption: General workflow for the Michael addition to this compound.

Protocol: Aza-Michael Addition of Piperidine

This protocol details the addition of a secondary amine, a common nitrogen nucleophile, to the title compound.

Materials:

  • This compound

  • Piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add piperidine (1.2 mmol).

  • Add DBU (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (15 mL).

  • Separate the layers and extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc gradient) to afford the desired ethyl 2-(1-(piperidin-1-yl)-1,1-dioxidothietan-3-yl)acetate.

Protocol: Michael Addition of Dimethyl Malonate

This protocol describes the formation of a new carbon-carbon bond using a soft carbon nucleophile.

Materials:

  • This compound

  • Dimethyl malonate

  • Triton-B (40% in methanol)

  • Benzene, anhydrous

  • 2-Propanol

  • Standard work-up reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and dimethyl malonate (1.5 mmol) in anhydrous benzene (10 mL).

  • Add a catalytic amount of Triton-B (e.g., 0.1 mL).

  • Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Recrystallize the resulting solid from 2-propanol to yield the purified product, dimethyl 2-(1-(2-ethoxy-2-oxoethyl)-1,1-dioxidothietan-3-yl)malonate.

NucleophileBaseSolventTime (h)Yield (%)
PiperidineDBUDCM4-6High
Dimethyl MalonateTriton-BBenzene3-4Good
ThiophenolNoneNeat0.5-1High

1,3-Dipolar Cycloaddition: Constructing Spirocyclic Heterocycles

The electron-deficient alkene of this compound also serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions.[1] This powerful transformation allows for the one-step synthesis of complex five-membered spirocyclic heterocycles, which are of significant interest in medicinal chemistry.[5]

Scientific Rationale

1,3-dipolar cycloadditions are concerted pericyclic reactions where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring.[6] The reactivity is governed by frontier molecular orbital (FMO) theory. The electron-withdrawing groups on the dipolarophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole. This reaction is highly stereospecific and often proceeds with high regioselectivity.

Reaction Scheme: 1,3-Dipolar Cycloaddition

reactant1 This compound (Dipolarophile) product Spirocyclic Heterocycle reactant1->product Heat/Catalyst reactant2 1,3-Dipole (e.g., Azomethine Ylide) reactant2->product

Caption: General scheme for the 1,3-dipolar cycloaddition reaction.

Protocol: Cycloaddition with an Azomethine Imine

This protocol is adapted from a general procedure for the reaction of cyclic vinyl sulfones with azomethine imines.[1]

Materials:

  • This compound

  • Appropriate azomethine imine precursor (e.g., a pyrazolidinone-1-ium-2-ide)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Methanol

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Combine this compound (0.5 mmol) and the azomethine imine (1.5 mmol, 3.0 equivalents) in anhydrous DMSO (2.0 mL).

  • Heat the resulting solution under reflux.

  • After 24 hours, cool the solution and concentrate it under vacuum at 50 °C to remove the DMSO.

  • Purify the remaining residue by flash column chromatography using a gradient of methanol in dichloromethane (e.g., 2-10%) to afford the desired spirocyclic pyrazolidine derivative.

1,3-Dipole TypeSolventTemperatureKey Feature
Azomethine ImineDMSORefluxAccess to spiro-pyrazolidines
Nitrile OxideToluene80-110 °CFormation of spiro-isoxazolines
DiazoalkaneEther/DCM0 °C to RTSynthesis of spiro-pyrazolines

Catalytic Hydrogenation: Synthesis of Saturated Thietane Derivatives

Reduction of the exocyclic double bond provides access to the corresponding saturated ethyl 2-(1,1-dioxidothietan-3-yl)acetate, a chiral sulfone derivative. Asymmetric hydrogenation offers a route to enantiomerically enriched products, which are highly valuable in drug development.

Scientific Rationale

The catalytic hydrogenation of α,β-unsaturated sulfones is a well-established transformation.[7][8] The use of chiral phosphine ligands in combination with a rhodium catalyst can induce enantioselectivity in the hydrogen addition, leading to the formation of a chiral center alpha to the sulfone group.[7] The reaction conditions, such as hydrogen pressure, solvent, and ligand choice, are crucial for achieving high conversion and enantiomeric excess.

Experimental Workflow: Asymmetric Hydrogenation

cluster_setup Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Analysis catalyst Prepare the chiral Rh catalyst in situ from a precursor (e.g., Rh(COD)2BF4) and a chiral ligand. substrate Add this compound to the catalyst solution in a suitable solvent (e.g., DCM). catalyst->substrate hydrogenate Pressurize the reaction vessel with H2 gas. Stir at room temperature. substrate->hydrogenate depressurize Carefully release the H2 pressure. hydrogenate->depressurize concentrate Concentrate the reaction mixture. depressurize->concentrate purify Purify by column chromatography. concentrate->purify analyze Determine yield and enantiomeric excess (by chiral HPLC). purify->analyze

Caption: Workflow for the asymmetric hydrogenation of this compound.

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is based on established methods for the asymmetric hydrogenation of α-substituted vinyl sulfones.[7]

Materials:

  • This compound

  • [Rh(COD)₂]BF₄ (precatalyst)

  • (S)-(+)-DTBM-Segphos (or other suitable chiral ligand)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Silica gel for column chromatography

  • Chiral HPLC column for ee determination

Procedure:

  • In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.001 mmol, 1 mol%) and the chiral ligand (0.0011 mmol, 1.1 mol%).

  • Add degassed, anhydrous DCM (1.0 mL) and stir for 20 minutes to form the catalyst solution.

  • In a separate vial, dissolve this compound (0.1 mmol) in degassed, anhydrous DCM (0.5 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Place the reaction vial into a high-pressure reactor. Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 10 bar with hydrogen.

  • Stir the reaction at room temperature for 2-5 hours.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexane/EtOAc) to obtain ethyl 2-(1,1-dioxidothietan-3-yl)acetate.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Catalyst SystemH₂ Pressure (bar)TemperatureOutcome
Rh/(S)-DTBM-Segphos10Room Temp.High yield, excellent enantioselectivity
Pd/C1-5Room Temp.Racemic product, high yield

Conclusion

This compound is a highly versatile and reactive building block. The protocols outlined in this guide for Michael additions, 1,3-dipolar cycloadditions, and catalytic hydrogenations provide robust and reproducible methods for its derivatization. These reactions open avenues to a wide array of novel thietane-1,1-dioxide-containing compounds, including those with spirocyclic and chiral features, which are of significant interest for applications in drug discovery and materials science. The provided protocols serve as a foundational starting point, and further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.

References

  • Belskaya, N., et al. (n.d.). Dipolar addition to cyclic vinyl sulfones leading to dual conformation tricycles. PMC - NIH. [Link]

  • Wang, D., et al. (2017). Rh-Catalyzed Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones: An Efficient Approach to Chiral Sulfones. Organic Letters - ACS Publications. [Link]

  • Reddy, D., et al. (n.d.). Michael addition of active methylene compounds to α,β–unsaturated sulfones. [Link]

  • Das, B., et al. (n.d.). Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds. [Link]

  • Brown, J. M., & Evans, P. L. (n.d.). Contrasting pathways for the directed homogeneous hydrogenation of vinyl sulfoxides and vinyl sulfones. RSC Publishing. [Link]

  • (n.d.). Rh-catalyzed asymmetric hydrogenation of vinyl sulfones. ResearchGate. [Link]

  • (n.d.). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv. [Link]

  • (n.d.). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. [Link]

  • (n.d.). Michael addition reaction. Wikipedia. [Link]

  • Westcott, S. A., et al. (n.d.). Metal catalysed hydroboration of vinyl sulfides, sulfoxides, sulfones, and sulfonates. SciSpace. [Link]

  • (n.d.). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Saejong, P., et al. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. PMC - NIH. [Link]

  • Saejong, P., et al. (n.d.). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

  • (n.d.). 1,3-Dipolar cycloaddition of nitrones with phenylvinyl sulfone. An experimental and theoretical study. ResearchGate. [Link]

  • (n.d.). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]

  • Snyder, H. R., & Hallada, D. P. (n.d.). α,β-Unsaturated Sulfonyl Compounds in the Diels—Alder Reaction. II. ACS Publications. [Link]

  • Padwa, A., et al. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

  • (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. Thietane 1,1-dioxides are increasingly important motifs in drug discovery, prized for their ability to act as metabolically stable, polar scaffolds.[1] The synthesis of the title compound, typically achieved via a Horner-Wadsworth-Emmons (HWE) reaction, is a critical step for its incorporation into larger molecules.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the prevention and identification of common side reactions. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the highest purity of your target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Problem 1: Low or No Product Formation

Question: My reaction shows very low conversion of the starting ketone, Thietan-3-one 1,1-dioxide, resulting in a poor yield of the desired ethyl acetate product. What are the likely causes and how can I fix this?

Answer: Low conversion in this Horner-Wadsworth-Emmons (HWE) reaction typically points to one of three areas: inefficient ylide formation, poor reactivity of the substrate, or degradation of reagents.

Causality & Corrective Actions:

  • Inefficient Ylide Formation: The phosphonate carbanion is the key nucleophile.[2][3] Its formation can be hampered by several factors:

    • Base Quality: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are highly sensitive to moisture. Use a freshly opened bottle or a previously opened bottle stored correctly in a desiccator. An older, partially hydrolyzed base will be ineffective.

    • Solvent Anhydrousness: The reaction must be conducted under strictly anhydrous conditions. Use freshly distilled, dry solvents (e.g., THF, DME). Even trace amounts of water will quench the base and the ylide.

    • Insufficient Deprotonation Time/Temperature: Ensure the base and the phosphonate reagent (triethyl phosphonoacetate) are stirred for an adequate amount of time before adding the ketone. For NaH, this may require gentle warming to initiate the reaction, followed by cooling. For bases like KHMDS or LDA, formation is typically rapid at low temperatures (e.g., -78 °C).

  • Degradation of the Ketone: Thietan-3-one 1,1-dioxide is generally stable but can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures.[4]

    • Order of Addition: Add the ketone solution slowly to the pre-formed ylide at a controlled temperature (e.g., 0 °C or below). This ensures the ketone encounters the desired nucleophile rather than a high concentration of a strong base.

    • Temperature Control: Avoid running the reaction at elevated temperatures for extended periods. If the reaction is sluggish, it is often better to let it stir longer at a lower temperature than to apply heat.

  • Ylide Instability: While the stabilized ylide from triethyl phosphonoacetate is relatively stable, it is not infinitely so. It is best to generate it and use it in situ without prolonged delays.

Recommended Protocol for Improved Yield:

  • Flame-dry a round-bottom flask under a high vacuum and backfill with argon or nitrogen.

  • Add anhydrous THF via syringe.

  • Add triethyl phosphonoacetate (1.1 eq) via syringe.

  • Cool the solution to 0 °C.

  • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Successful ylide formation is often indicated by the solution becoming clear as the NaH is consumed.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of Thietan-3-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise over 20-30 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

Problem 2: A Major Byproduct is Observed, Complicating Purification

Question: My reaction produces a significant amount of an unknown impurity alongside my desired product. LC-MS suggests it has the same mass as a hydrated or ring-opened version of my starting material. What is this side reaction?

Answer: The most probable side reaction, especially when using strong, non-hindered bases, is the nucleophilic ring-opening of the thietane 1,1-dioxide. The four-membered ring is strained, and the electron-withdrawing sulfone group activates the adjacent carbons (C2 and C4) towards nucleophilic attack.[5][6]

Mechanism of Ring-Opening: A strong nucleophile (Nu⁻), which can be the hydroxide from trace water, the alkoxide base itself (e.g., t-butoxide), or even the phosphonate ylide, can attack a carbon atom adjacent to the sulfur. This cleaves the C-S bond and opens the ring.

Diagram 1: Desired Horner-Wadsworth-Emmons Pathway

HWE_Pathway Phosphonate Triethyl phosphonoacetate Ylide Phosphonate Ylide (Nucleophile) Phosphonate->Ylide + Base (Deprotonation) Base Base (e.g., NaH) Intermediate Betaine/ Oxaphosphetane Ylide->Intermediate + Ketone (Nucleophilic Attack) Ketone Thietan-3-one 1,1-dioxide Ketone->Intermediate Product Ethyl 2-(1,1-dioxidothietan- 3-ylidene)acetate Intermediate->Product Elimination Byproduct Phosphate Salt (Water Soluble) Intermediate->Byproduct

Caption: The intended HWE reaction pathway leading to the target product.

Diagram 2: Ring-Opening Side Reaction

Ring_Opening start Thietan-3-one 1,1-dioxide S(=O)₂ intermediate Ring-Opened Intermediate Nu-CH₂-S(=O)₂-CH₂-C(=O) start->intermediate C-S Bond Cleavage nucleophile Nu⁻ nucleophile->start:f0 Nucleophilic Attack on C2/C4 final_product Quenched Byproduct e.g., Nu-CH₂-S(=O)₂-CH₂-CH(OH) intermediate->final_product Workup/ Reduction

Caption: Mechanism of nucleophilic ring-opening of the thietane sulfone ring.

Prevention Strategies:

  • Choice of Base: This is the most critical factor. Avoid highly nucleophilic bases like NaOH or KOtBu if possible. While NaH is effective, a milder, non-nucleophilic base can be superior.

  • Use of Weaker Bases: Consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. This heterogeneous reaction is often slower but significantly suppresses the ring-opening side reaction.

  • Sterically Hindered Bases: Bases like lithium diisopropylamide (LDA) or potassium bis(trimethylsilyl)amide (KHMDS) are less likely to act as nucleophiles due to steric bulk.[7]

BaseTypical SolventTemperatureProsCons
NaH THF, DME0 °C to RTInexpensive, effective, drives reaction to completion.Can promote ring-opening if not used carefully; pyrophoric.
KOtBu THF0 °C to RTStrong base, good for ylide formation.Can act as a nucleophile, leading to significant side products.
K₂CO₃ DMF, MeCNRT to 50 °CMild, low cost, minimizes ring-opening.Slower reaction times, may require heat, lower E-selectivity.
KHMDS/LDA THF-78 °CHighly effective, sterically hindered, minimizes nucleophilic attack.Requires cryogenic temperatures, more expensive.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereoselectivity of this reaction? Do I need to worry about E/Z isomers?

The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, strongly favors the formation of the (E)-alkene.[2][8][9] The thermodynamic stability of the intermediates in the reaction pathway leads to the trans-configured product. For this specific synthesis, the (E)-isomer is the expected major product, often in ratios exceeding 95:5. In most applications, purification by standard column chromatography is sufficient to isolate the desired (E)-isomer.

Q2: The phosphate byproduct is difficult to remove during workup. What are the best practices for purification?

The dialkylphosphate salt byproduct is generally water-soluble, but can sometimes form emulsions or remain in the organic layer.[2][8]

  • Aqueous Wash: After quenching, perform multiple washes with water or a brine solution. Chilling the mixture can sometimes help break up emulsions.

  • Solvent Choice: Use an extraction solvent like ethyl acetate, which is less polar than THF and will better exclude the phosphate salts.[10]

  • Filtration: If a solid precipitate of the phosphate salt forms, you can filter the crude organic layer through a pad of celite or silica gel before concentration.

  • Column Chromatography: The phosphate byproduct is highly polar and will typically stick to the baseline on silica gel chromatography. A standard gradient (e.g., hexanes/ethyl acetate) will effectively separate it from your less polar product.

Q3: How should I store the Thietan-3-one 1,1-dioxide starting material?

Thietane 1,1-dioxide and its ketone derivative are crystalline solids and are generally stable.[11] However, to ensure longevity and prevent slow degradation, it is best to store them in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.

Q4: Are there alternative synthetic routes to this molecule that avoid the HWE reaction?

While the HWE reaction is the most common and direct method, other olefination reactions could be employed. A standard Wittig reaction using a triphenylphosphonium ylide is a possibility.[12][13] However, the HWE is generally preferred for stabilized ylides due to the higher nucleophilicity of the phosphonate carbanion and the much easier removal of the water-soluble phosphate byproduct compared to triphenylphosphine oxide.[2][8]

Diagram 3: Troubleshooting Workflow

Troubleshooting Start Problem: Low Yield / Impurities Check_Ylide Is Ylide Formation Complete? Start->Check_Ylide Low Conversion Check_Purity Major Byproduct Observed? Start->Check_Purity Byproduct Formation Check_Base Use Fresh, Anhydrous Base & Dry Solvents Check_Ylide->Check_Base No Check_Time Allow Sufficient Time/ Gentle Warming for NaH Check_Ylide->Check_Time No Check_Ylide->Check_Purity Yes Success Improved Yield & Purity Check_Base->Success Check_Time->Success Ring_Opening Likely Ring-Opening Side Reaction Check_Purity->Ring_Opening Yes Change_Base Switch to Milder Base (K₂CO₃) or Hindered Base (KHMDS) Ring_Opening->Change_Base Control_Temp Add Ketone at Low Temp (0 °C) Avoid Excess Heat Ring_Opening->Control_Temp Change_Base->Success Control_Temp->Success

Caption: A decision-making workflow for troubleshooting common synthesis issues.

References

  • Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Chemical Communications (RSC Publishing). Available at: [Link]

  • Recent synthesis of thietanes. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry. Available at: [Link]

  • Thietane - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion: Ring Expansions of Thiiranes and Thietanes. ResearchGate. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. NROChemistry. Available at: [Link]

  • Problems with wittig reaction : r/Chempros - Reddit. Reddit. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - YouTube. YouTube. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • E. Block The first isolation and identification of thietane and several of its homologues dates back to 1916. [Source providing historical context and synthesis methods]. Available at: [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction Practice Problems - YouTube. YouTube. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. ResearchGate. Available at: [Link]

  • Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC - NIH. National Institutes of Health (NIH). Available at: [Link]

  • Ethyl Acetate Production - Google Patents. Google Patents.
  • Ethyl Diazoacetate - ResearchGate. ResearchGate. Available at: [Link]

  • Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during its purification.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique four-membered thietane dioxide ring. This moiety can act as a bioisostere for other functional groups, potentially improving physicochemical properties such as solubility and metabolic stability.[1][2] The synthesis of this compound, commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction, can result in a mixture of the desired product, unreacted starting materials, and byproducts.[3][4] Effective purification is therefore critical to ensure the integrity of subsequent experimental results.

This guide provides practical solutions to common purification challenges, focusing on the principles behind each step to empower you with the knowledge to adapt and troubleshoot your specific situation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield of the desired product after purification.

Possible Cause 1: Incomplete Reaction The Horner-Wadsworth-Emmons reaction may not have gone to completion, leaving a significant amount of the starting materials, thietan-3-one 1,1-dioxide and the phosphonate ylide.

Solution:

  • Reaction Monitoring: Before beginning purification, ensure the reaction has reached completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Optimization: If the reaction is incomplete, consider adjusting reaction conditions such as temperature, reaction time, or the base used for deprotonation of the phosphonate. The HWE reaction generally favors the formation of the more stable E-alkene.[3][5]

Possible Cause 2: Product Loss During Extraction The product may have some water solubility, leading to loss during the aqueous workup.

Solution:

  • Solvent Selection: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[6][7]

  • Back-Extraction: After the initial extraction, back-extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Brine Wash: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) to reduce the solubility of the organic product in the aqueous phase and to aid in the removal of water.[6]

Possible Cause 3: Inefficient Column Chromatography Improper choice of stationary or mobile phase can lead to poor separation and product loss.

Solution:

  • TLC Optimization: Before running a column, optimize the solvent system using TLC. A good solvent system will give the desired product an Rf value of around 0.2-0.4.[8] A common mobile phase for compounds of moderate polarity is a mixture of ethyl acetate and hexanes.[9][10]

  • Proper Column Packing: Ensure the silica gel column is packed properly to avoid channeling, which can lead to poor separation.[7][11]

Problem 2: The purified product is contaminated with byproducts.

Possible Cause 1: Co-elution during Column Chromatography Byproducts from the HWE reaction, such as the dialkyl phosphate byproduct, may have similar polarity to the desired product, causing them to elute together.[5][12]

Solution:

  • Gradient Elution: Employ a gradient elution strategy during column chromatography. Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) and gradually increase the polarity. This can improve the resolution between compounds with similar polarities.

  • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.[8]

  • Water Wash: The dialkyl phosphate byproduct of the HWE reaction is typically water-soluble and can be removed with an aqueous wash during the workup.[5][12]

Possible Cause 2: Presence of Geometric Isomers The Horner-Wadsworth-Emmons reaction can sometimes produce a mixture of E and Z isomers, which may be difficult to separate. The HWE reaction generally favors the formation of the E-isomer.[4][5]

Solution:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, preparative HPLC may be necessary.

  • Reaction Stereoselectivity: Investigate modifications to the HWE reaction that can improve stereoselectivity, such as the Still-Gennari modification for Z-selective olefination, although this is less common for standard HWE reactions which favor E-selectivity.[12]

Problem 3: The product appears to be degrading during purification.

Possible Cause 1: Thermal Instability Thietane dioxides are generally stable, but prolonged exposure to high temperatures can potentially lead to degradation.[1]

Solution:

  • Temperature Control: During solvent removal (e.g., with a rotary evaporator), use a water bath at a moderate temperature (e.g., 30-40 °C) to avoid excessive heating.

  • Storage: Store the purified product at a low temperature, protected from light and moisture, to prevent degradation over time.

Possible Cause 2: Acid or Base Sensitivity While thietane dioxides are reported to be stable under a range of acidic and basic conditions, extreme pH could potentially cause degradation.[1] The ester functionality could be susceptible to hydrolysis under strong acidic or basic conditions.

Solution:

  • Neutral Workup: Ensure that the workup procedure is carried out under neutral or near-neutral conditions. If an acid or base wash is necessary, perform it quickly and at a low temperature.

  • Neutral Stationary Phase: If using column chromatography, consider using deactivated (neutral) silica gel to avoid potential acid-catalyzed degradation on the column.[8]

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

Q2: What analytical techniques are recommended for confirming the purity and identity of the final product?

A2: A combination of the following techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and check for the presence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, such as the sulfone (O=S=O) and the α,β-unsaturated ester (C=O, C=C).

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity of the fractions from column chromatography and the final product. A single spot on the TLC plate in an appropriate solvent system is a good indication of purity.

Q3: Can I use recrystallization to purify this compound?

Q4: What are the typical starting materials for the synthesis of this compound?

A4: The most common synthetic route is the Horner-Wadsworth-Emmons reaction.[3][4] The starting materials for this reaction would be:

  • Thietan-3-one 1,1-dioxide: The ketone component.

  • A phosphonate ester: Such as triethyl phosphonoacetate, which forms the stabilized carbanion (ylide) upon deprotonation.

Experimental Protocols

General Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate and Hexanes (reagent grade)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a chamber containing a mixture of ethyl acetate and hexanes (start with a 1:4 or 1:3 ratio).

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.4.[8]

  • Column Preparation:

    • Securely clamp the glass column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluting solvent.

    • Carefully pour the slurry into the column, avoiding the formation of air bubbles.

    • Allow the silica gel to settle, and then add another layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the product in a volatile solvent, adding silica gel, and then removing the solvent under reduced pressure.[7]

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • Collect fractions in separate tubes or flasks.

    • Monitor the elution process by periodically checking the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product and any more polar impurities.

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator at a moderate temperature.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound after a Horner-Wadsworth-Emmons reaction.

Purification_Workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction Horner-Wadsworth-Emmons Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Quench Crude Crude Reaction Mixture Workup->Crude Column Column Chromatography Pure Pure Product Column->Pure Recrystallization Recrystallization (if solid) Recrystallization->Pure Analysis Purity & Identity Confirmation (NMR, MS, IR) Crude->Column Primary Method Crude->Recrystallization Alternative/Secondary Pure->Analysis

Caption: General purification workflow.

Data Summary

ParameterRecommended Value/TechniqueRationale
Primary Purification Method Flash Column ChromatographyEffective for separating moderately polar organic compounds from reaction mixtures.[7][11]
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.[10]
Mobile Phase (Starting Point) 20-30% Ethyl Acetate in HexanesA good starting point for moderately polar compounds.[8][9]
TLC Rf for Product 0.2 - 0.4Optimal range for good separation on a column.[8]
Alternative Purification RecrystallizationSuitable if the product is a solid and a suitable solvent is found.[14]
Purity Analysis ¹H NMR, ¹³C NMR, MS, IR, TLCProvides comprehensive structural confirmation and purity assessment.

References

  • Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry.
  • Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate.
  • Synthesis and Antiaggregant Activity of 2-[3-Methyl-1-Ethylxanthinyl-8-Thio]Acetic Acid Salts Containing a Thietane Ring.
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Horner-Wadsworth-Emmons Reaction. NROChemistry.
  • The first isolation and identification of thietane and several of its homologues d
  • Synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)
  • Thietane: Prepar
  • Horner-Wadsworth-Emmons (HWE) Reaction.
  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal.
  • Recent synthesis of thietanes.
  • Diels–Alder-adduct rac-3. Organic Syntheses.
  • Oxidation and isomerism of thietane-containing heterocycles.
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI.
  • Thietane Dioxide. Enamine.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester.
  • Purification method of ethyl acetate.
  • 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Organic Syntheses.
  • Purification of Organic Compounds by Flash Column Chrom
  • Ethyl 2-(oxetan-3-ylidene)
  • Wittig and Wittig–Horner Reactions under Sonication Conditions.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides.
  • (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate.
  • Method for purifying ethyl acetate.
  • Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv.
  • Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives.
  • Application Note: Recrystallization Procedure for the Purification of Ethyl 2-(2,6-dichlorophenyl)
  • Technical Support Center: Column Chromatography for Ethyl 2,4-dioxopentano
  • Application Note and Protocol for the Purification of Ethyl 2-(2,6-dichlorophenyl)
  • ethyl 2-(oxetan-3-ylidene)
  • Recrystalliz

Sources

"Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate | C7H10O4S | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. ... Predicted - ACD/Labs. Predicted - EPISuite. http://www.chemspider.com/Chemical-Structure.14083321.html

This compound | CAS 14948-03-3 this compound is a useful research chemical. ... Please inquire for more information about Ethyl 2-(1,1-dioxidothietan-3-ylidene) ... https://www.benchchem.com/product/bcp216440

This compound | CAS:14948-03-3 14948-03-3, C7H10O4S, available from Ark Pharm, Inc. ... Storage: Keep in a cool and dry place. ... Copyright 2024 Ark Pharm, Inc. All rights reserved. https://www.ark-pharm.com/product/AR305085/Ethyl-2-(1,1-dioxidothietan-3-ylidene)acetate/

This compound | 14948-03-3 Structure and properites of this compound (CAS 14948-03-3). ... Storage Conditions: Inert atmosphere,Room Temperature. https://www.synquestlabs.com/product/3050-8-A5/Ethyl-2-(1,1-dioxidothietan-3-ylidene)acetate/

Synthesis of Novel Thietane-Fused 1,2,3-Triazoles as Potential ... ... This compound (II). ... All chemicals and reagents were purchased from commercial suppliers (Sigma-Aldrich, Acros ... https://www.mdpi.com/1420-3049/27/19/6636

A practical synthesis of 3-amino-thietane-1,1-dioxide - Organic ... A practical synthesis of 3-amino-thietane-1,1-dioxide. Show details. Hide details. Simon J. F. Macdonalda,; David M. G. Martinsona,; and; Peter D. Stantona. https://www.tandfonline.com/doi/abs/10.1080/0030494021000011406

Synthesis of thietan-3-one 1,1-dioxide and its reactions with some ... The reaction of thietan-3-one 1,1-dioxide with some C-nucleophiles has been studied. The Knoevenagel–Doebner condensation of the ketone with acids containing ... https://link.springer.com/article/10.1007/BF00669830

A Facile Synthesis of Thietane 1,1-Dioxides from α,α'-Dihalo ... A Facile Synthesis of Thietane 1,1-Dioxides from α,α'-Dihalo Ketones and Sodium Hydrosulfite. https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-1981-29498

This compound Molbase found 1 suppliers of this compound(14948-03-3), and the suppliers are from. ... Storage temp.: Inert atmosphere,Room ... https://www.molbase.com/name/Ethyl-2-(1,1-dioxidothietan-3-ylidene)acetate.html

Synthesis of thietane-3-carbonitriles and their 1,1-dioxides The synthesis of thietane-3-carbonitriles and their 1,1-dioxides has been accomplished from the corresponding ketones via the corresponding tosylhydrazones. https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820002169

Thietanes and Thietes - ScienceDirect Thietanes and Thietes. January 2008. In book: Comprehensive Organic Functional Group Transformations II; Publisher: Elsevier; Editors: Alan R. Katritzky, ... https://www.sciencedirect.com/science/article/pii/B978008044655600063X

Thietane 1,1-dioxide - Wikipedia Thietane 1,1-dioxide is a chemical compound. It is a sulfone, but it can also be described as a derivative of thietane. See also[edit]. Thietane · Thiete. https://en.wikipedia.org/wiki/Thietane_1,1-dioxide

Synthesis of 3-aryl and 3-heteroaryl substituted thietane-1,1 ... A new method for the synthesis of 3-aryl and 3-heteroaryl substituted thietane-1,1-dioxides has been developed. The key step is the previously unknown ... https://pubs.rsc.org/en/content/articlelanding/2003/ob/b307412g

Preparation of thietane-1,1-dioxide derivatives as BACE1 inhibitors ... Abstract. The present invention is directed to thietane-1,1-dioxide derivatives which are inhibitors of the beta-secretase enzyme, also known as BACE1. https://patents.google.com/patent/US8436186B2/en## Technical Support Center: this compound

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS 14948-03-3). The unique structural features of this thietane derivative, specifically the strained four-membered sulfone ring and the exocyclic double bond, contribute to its utility as a versatile building block in medicinal chemistry while also presenting specific challenges regarding its stability and handling. This document outlines best practices for storage, offers troubleshooting advice for common experimental issues, and answers frequently asked questions to ensure the integrity of your research outcomes.

Chemical Structure and Properties

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number14948-03-3
Molecular FormulaC7H10O4S
Molecular Weight190.22 g/mol N/A
AppearanceWhite to off-white solidN/A
Boiling Point~365.5 °C at 760 mmHg (Predicted)
Flash Point~174.8 °C (Predicted)

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Some suppliers also recommend keeping it in a cool and dry place. The primary rationale for these conditions is to mitigate the risk of hydrolysis of the ester functional group and potential reactions involving the activated double bond, which can be promoted by moisture and atmospheric oxygen over extended periods.

Q2: I'm observing a gradual discoloration (yellowing) of my sample over time. What could be the cause?

A2: Gradual discoloration is often an indicator of slow decomposition or polymerization. The exocyclic double bond in the molecule is electron-deficient due to the withdrawing effect of both the sulfone and the ester groups. This makes it susceptible to nucleophilic attack and potentially to light- or heat-induced polymerization. Storing the compound under an inert atmosphere, protected from light, and in a tightly sealed container can help minimize these degradation pathways.

Q3: My compound is not dissolving as expected in my reaction solvent. What should I do?

A3: this compound exhibits moderate polarity. It is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate. It has lower solubility in non-polar solvents like hexanes and is sparingly soluble in water. If you are experiencing solubility issues, consider the following:

  • Gently warm the mixture: A slight increase in temperature can significantly improve solubility.

  • Use a co-solvent: Adding a small amount of a more polar solvent like DMF or DMSO can aid in dissolution.

  • Check for impurities: If the material has degraded, the resulting impurities may be less soluble. Consider re-purifying a small sample to check if solubility improves.

Q4: Are there any known incompatible reagents or conditions to avoid?

A4: Yes. Given its chemical structure, certain reagents and conditions should be avoided:

  • Strong bases: Strong bases can catalyze the polymerization of the electron-poor double bond or lead to other undesired side reactions.

  • Strong nucleophiles: The strained thietane ring can be susceptible to ring-opening reactions when treated with potent nucleophiles, especially under harsh conditions.

  • Strong reducing agents: While the sulfone is generally stable, very strong reducing agents could potentially reduce it.

  • High temperatures for prolonged periods: Thermal stress can lead to decomposition. The thietane ring itself, while more stable than thietes, can undergo thermal decomposition.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work.

Issue 1: Inconsistent Reaction Yields in Nucleophilic Addition Reactions
  • Symptom: You are performing a Michael-type addition to the exocyclic double bond, but the reaction yields are inconsistent or lower than expected.

  • Potential Cause 1: Reagent Purity: The stability of this compound is critical. If the starting material has partially degraded or polymerized, the effective concentration of the active reagent is lower, leading to reduced yields.

  • Troubleshooting Protocol:

    • Verify Purity: Before use, check the purity of the compound using a suitable analytical method like ¹H NMR or LC-MS. Look for the characteristic peaks of the starting material and the absence of significant impurities.

    • Use Fresh Sample: If possible, use a freshly opened sample or a sample that has been stored correctly under an inert atmosphere.

    • Optimize Reaction Conditions: The reactivity of the double bond can be sensitive to solvent and temperature. Consider screening different aprotic solvents and running the reaction at a controlled, lower temperature to minimize side reactions.

G cluster_0 Troubleshooting Workflow: Inconsistent Yields A Inconsistent or Low Yields Observed B Step 1: Assess Purity of Starting Material A->B C Is Purity >95%? B->C D Yes C->D Yes E No C->E No G Step 2: Optimize Reaction Conditions D->G F Purify by Recrystallization or Chromatography E->F F->B H Screen Solvents (e.g., THF, DCM, Toluene) G->H I Vary Temperature (e.g., 0°C to RT) G->I J Monitor Reaction by TLC/LC-MS G->J K Consistent Yields Achieved J->K Optimization Complete

Caption: Workflow for troubleshooting inconsistent reaction yields.

Issue 2: Unexpected Side Product Formation
  • Symptom: During a reaction, you observe the formation of an unexpected side product, potentially involving the thietane ring.

  • Potential Cause: Ring Strain and Reactivity: Thietane 1,1-dioxides are known to undergo reactions that can involve the ring itself. The strain in the four-membered ring, combined with the electron-withdrawing nature of the sulfone, can make the ring susceptible to certain reagents.

  • Troubleshooting Protocol:

    • Characterize the Side Product: Isolate and characterize the side product using NMR, MS, and other relevant techniques to understand its structure. This is a critical step in diagnosing the undesired reaction pathway.

    • Review Mechanistic Possibilities: Consider if your reagents could be acting as nucleophiles that attack the sulfur atom or the carbon atoms of the thietane ring, potentially leading to ring-opening. The synthesis of thietane-1,1-dioxides and their derivatives has been extensively studied, providing a basis for understanding their reactivity.

    • Modify Reagents/Conditions:

      • If a strong base is used, consider a milder, non-nucleophilic base.

      • If the reaction is run at elevated temperatures, try lowering the temperature.

      • Protecting groups may be necessary for other functional groups in your molecule to prevent them from reacting with the thietane derivative.

References

  • Abovchem. 1-imino-1l6-thietane 1-oxide - CAS:1609964-33-1.
  • Ark Pharm, Inc. This compound | CAS:14948-03-3. Available from: [Link]

  • MDPI. Synthesis of Novel Thietane-Fused 1,2,3-Triazoles as Potential.... Available from: [Link]

  • Taylor & Francis Online. A practical synthesis of 3-amino-thietane-1,1-dioxide - Organic.... Available from: [Link]

  • SpringerLink. Synthesis of thietan-3-one 1,1-dioxide and its reactions with some.... Available from: [Link]

  • Molbase. This compound. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of thietane-3-carbonitriles and their 1,1-dioxides. Available from: [Link]

  • ScienceDirect. Thietanes and Thietes. Available from: [Link]

  • Wikipedia. Thietane 1,1-dioxide. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-aryl and 3-heteroaryl substituted thietane-1,1.... Available from: [Link]

  • Google Patents. Preparation of thietane-1,1-dioxide derivatives as BACE1 inhibitors....

Overcoming low reactivity of "Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate"

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile yet sometimes challenging reagent. Our goal is to empower you to overcome experimental hurdles and achieve optimal results in your synthetic endeavors.

Understanding the Reagent: A Primer on Reactivity

This compound is a unique Michael acceptor. The core of its reactivity lies in the electron-withdrawing nature of the sulfone group (SO₂), which strongly activates the exocyclic double bond for nucleophilic attack.[1] This feature, combined with the strained four-membered thietane dioxide ring, makes it a valuable building block in medicinal chemistry for creating novel molecular scaffolds.[2][3] However, this same electronic profile can also lead to lower-than-expected reactivity with certain nucleophiles or under specific conditions. This guide will help you navigate these challenges.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and offering validated solutions.

Question 1: My Michael addition reaction is sluggish or not proceeding to completion. What are the primary factors to investigate?

Low yields or incomplete conversion in Michael additions with this substrate are common challenges. The issue often stems from a mismatch between the nucleophilicity of your attacking species and the electrophilicity of the acceptor, or suboptimal reaction conditions.

Root Cause Analysis:

  • Weak Nucleophile: "Soft" nucleophiles, such as thiols and certain enolates, are generally effective. However, harder or sterically hindered nucleophiles may struggle to add to the β-carbon of the double bond.

  • Inadequate Catalyst/Base: The choice and concentration of the base or catalyst are critical. The base must be strong enough to deprotonate the nucleophile (if required) but not so strong as to cause undesired side reactions like polymerization or decomposition of the starting material.

  • Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity.[1][4]

  • Temperature: Many conjugate additions require thermal activation to overcome the energy barrier, especially with less reactive nucleophiles.[5][6]

Troubleshooting Protocol:

  • Evaluate Your Nucleophile: If using a carbon-based nucleophile like a malonate ester, ensure you are using a sufficiently strong, non-nucleophilic base (e.g., NaH, DBU) to generate the enolate quantitatively. For thiol-based nucleophiles, a mild organic base (e.g., triethylamine, DIPEA) is often sufficient.

  • Optimize the Catalyst/Base:

    • Start with a common organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal alkoxide like sodium ethoxide for carbon nucleophiles.[7][8]

    • For thiol additions, which are often reversible, consider a phosphine catalyst to facilitate the reaction.[9]

  • Solvent Screening: If the reaction is slow in a polar aprotic solvent like THF or DCM, consider switching to a more polar solvent like DMF or DMSO to better solvate ionic intermediates. Conversely, for some reactions, a less polar solvent like toluene at elevated temperatures may be beneficial.[6]

  • Temperature Adjustment: Gradually increase the reaction temperature. Start at room temperature, then incrementally increase to 40 °C, 60 °C, and even higher if the starting material is stable.[5][6] Monitoring by TLC or LC-MS is crucial to check for decomposition.

Question 2: I am observing the formation of an elimination byproduct, 2H-thiete 1,1-dioxide. How can I suppress this?

The formation of the corresponding thiete dioxide via elimination can compete with the desired addition reaction, particularly under harsh basic or thermal conditions.[5][10]

Root Cause Analysis:

The protons on the carbon adjacent to the sulfone group are acidic. Strong bases can abstract one of these protons, leading to an elimination pathway that is competitive with the Michael addition.

Suppression Strategies:

  • Use a Milder Base: Switch from strong bases like metal alkoxides to milder organic bases such as triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Lower Reaction Temperature: If the reaction requires heating, try to find the lowest effective temperature that promotes the addition reaction without significant elimination.

  • Catalyst Choice: For certain transformations, Lewis acid or Brønsted acid catalysis can be an alternative to basic conditions, potentially avoiding elimination.[6][10]

Question 3: How can I improve the diastereoselectivity of my conjugate addition?

When the Michael addition creates a new stereocenter, controlling the diastereoselectivity is often a key objective.

Strategies for Stereocontrol:

  • Chiral Catalysts: Employing a chiral catalyst, such as a cinchona alkaloid-derived catalyst, can induce enantioselectivity and diastereoselectivity in the conjugate addition of nucleophiles like β-keto esters.[11]

  • Substrate Control: If your nucleophile already contains a stereocenter, its inherent chirality can influence the stereochemical outcome of the addition.

  • Temperature Effects: Lowering the reaction temperature can often enhance selectivity by favoring the transition state that leads to the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the reduced reactivity of this compound compared to simpler vinyl sulfones?

While the sulfone group is a powerful electron-withdrawing group, the overall electronic and steric environment of this compound plays a role. The four-membered ring structure can impose some steric hindrance around the double bond. Furthermore, the ester group, while contributing to the electron-deficient nature of the alkene, is less activating than other groups like a nitro or a second sulfone group.[11]

Q2: Are there specific classes of nucleophiles that are known to be particularly effective with this substrate?

Thiolates (from thiols) are excellent "soft" nucleophiles for this type of Michael acceptor.[5][12] Stabilized carbanions, such as those derived from malonates, β-keto esters, and nitroalkanes, are also commonly used and effective.[7]

Q3: What are the recommended storage and handling conditions for this compound?

It is advisable to store this compound in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential hydrolysis of the ester or other degradation pathways.[13]

Q4: Can this compound participate in reactions other than Michael additions?

Yes, the electron-deficient double bond makes it a candidate for other types of reactions. For instance, it can undergo [3+2] cycloadditions with suitable dipoles.[14] It may also be susceptible to radical additions.[15][16]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Michael Additions
Nucleophile TypeRecommended Base/CatalystSolventTemperature (°C)
ThiolTriethylamine (1.1 eq)Dichloromethane (DCM)25
Malonate EsterSodium Ethoxide (1.1 eq)Ethanol25 - 50
β-Keto EsterDBU (1.1 eq)Tetrahydrofuran (THF)25
NitroalkaneTBAF (0.1 eq)THF0 - 25
Protocol 1: General Procedure for a Thia-Michael Addition
  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) is added the thiol nucleophile (1.1 eq).

  • Triethylamine (1.2 eq) is added dropwise at room temperature.

  • The reaction is stirred and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with DCM and washed with saturated aqueous NH₄Cl solution, followed by brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for a Carbon-Michael Addition with a Malonate Ester
  • In a flame-dried flask under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is washed with anhydrous hexanes and suspended in anhydrous THF (0.2 M).

  • The malonate ester (1.1 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS.

  • The reaction is carefully quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Reaction Landscape

To further aid in understanding the reactivity of this compound, the following diagrams illustrate key concepts.

G cluster_0 Factors Influencing Reactivity Nucleophile Nucleophile Desired Product Desired Product Nucleophile->Desired Product Catalyst Catalyst Catalyst->Desired Product Solvent Solvent Solvent->Desired Product Temperature Temperature Temperature->Desired Product Low Reactivity Low Reactivity Low Reactivity->Nucleophile Increase Nucleophilicity Low Reactivity->Catalyst Optimize Choice/Conc. Low Reactivity->Solvent Screen Polarity Low Reactivity->Temperature Increase (with caution)

Caption: Troubleshooting logic for low reactivity.

G start Start Reaction Setup dissolve Dissolve Substrate & Nucleophile start->dissolve add_base Add Base/Catalyst dissolve->add_base monitor Monitor by TLC/LC-MS add_base->monitor monitor->monitor Incomplete workup Aqueous Workup monitor->workup Complete purify Purification (Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow.

References

  • Chen, S.-C., & Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2287.
  • Hughes, D. L., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. The Journal of Organic Chemistry, 85(21), 14266–14275. [Link]

  • Recent synthesis of thietanes. National Institutes of Health. [Link]

  • Wang, J., et al. (2007). Catalytic enantioselective conjugate additions with α,β-unsaturated sulfones. National Institutes of Health. [Link]

  • Hughes, D. L., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. ChemRxiv. [Link]

  • Milligan, J. A., et al. (2018). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters, 20(18), 5692–5696. [Link]

  • Fry, A. J., & Touster, J. (1998). Efficient electrocatalytic addition reactions of allyl phenyl sulfone to electron deficient alkenes. Eckerd College. [Link]

  • Block, E. (2007). The first isolation and identification of thietane and several of its homologues dates back to 1916. [Link]

  • Radical conjugate additions to electron-deficient alkenes. ResearchGate. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • Hughes, D. L., et al. (2020). Synthesis of 3,3-Disubstituted Thietane Dioxides. National Institutes of Health. [Link]

  • PubChem. 2-(1,1-Dioxothietan-3-yl)ethyl acetate. [Link]

  • Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing. [Link]

  • PubChem. Ethyl 2-(oxetan-3-ylidene)acetate. [Link]

  • Wikipedia. Vinyl sulfone dyes. [Link]

  • Stentzel, M. R., & Klumpp, D. A. (2018). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Arkivoc, 2018(5), 186-196. [Link]

  • Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(15), 4148-4157. [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate. [Link]

  • Synthesis and Antiplatelet and Anticoagulant Activity of Thietane-Containing 2-(5-Bromo-2,4-Dihydro-3-Oxo-1,2,4-Triazolyl-4)Acetate Salts. National Institutes of Health. [Link]

  • PubChem. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. [Link]

  • Synthesis Methods of 3-Amino Thietane and its Derivatives. ResearchGate. [Link]

  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. ResearchGate. [Link]

  • MDPI. Thia-Michael Reaction. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. [Link]

  • Thietanes and Derivatives thereof in Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. Ethyl 2-[3-(2-phenylethyl)thietan-3-yl]acetate. [Link]

  • PubChem. Ethyl 2-(2,4-dioxo-1,3-thiazinan-3-yl)acetate. [Link]

  • Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure successful and reproducible outcomes in your experiments. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction involves the olefination of thietan-3-one 1,1-dioxide with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate.[2] The HWE reaction is favored for its high yield, stereoselectivity for the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.[1]

Q2: What are the critical starting materials for this synthesis?

A2: The two key reactants are:

  • Thietan-3-one 1,1-dioxide: This is the ketone component. Its purity is crucial, as impurities can lead to side reactions.

  • Triethyl phosphonoacetate: This is the precursor to the phosphonate ylide. It is a commercially available and relatively stable reagent.[2]

Q3: What type of base is typically used, and are there any precautions?

A3: A variety of bases can be used to deprotonate the triethyl phosphonoacetate, such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA). However, given that thietane rings, especially when oxidized to the sulfone, can be susceptible to ring-opening or elimination under harsh basic conditions, milder, non-nucleophilic bases are often preferred.[3][4] For base-sensitive substrates, conditions like lithium chloride (LiCl) with 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile have been shown to be effective.[2]

Q4: What is the expected stereochemistry of the product?

A4: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, predominantly yields the thermodynamically more stable (E)-isomer of the alkene.[1][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Inefficient Ylide Formation Analyze a quenched aliquot of the reaction mixture (after base and phosphonate addition, before ketone) by 31P NMR.Ensure anhydrous conditions. Use a freshly opened or properly stored bottle of triethyl phosphonoacetate. Consider a stronger base or a different solvent system (e.g., THF, DMF).
Degradation of Thietan-3-one 1,1-dioxide Run a control reaction with the ketone and base (no phosphonate) and monitor for decomposition by TLC or LC-MS.Thietane-1,1-dioxides can be sensitive to strong bases.[4] Switch to milder, non-nucleophilic bases such as DBU with LiCl.[2] Add the ketone slowly at a low temperature (-78 °C) after the ylide has formed.
Low Reactivity of the Ketone If starting materials are recovered, the reaction may be too slow.Increase the reaction temperature after the addition of the ketone. Allow for a longer reaction time.
Impure Starting Materials Check the purity of thietan-3-one 1,1-dioxide and triethyl phosphonoacetate by NMR or GC-MS.Purify the starting materials before use. Thietan-3-one 1,1-dioxide can be purified by recrystallization or column chromatography.
Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

Potential Cause Diagnostic Check Recommended Solution
Ring-Opening or Elimination of the Thietane Ring Characterize the major byproduct by NMR and MS. Acyclic sulfone-containing byproducts may be present.As mentioned, this can be induced by strong bases.[4] Employ milder reaction conditions (e.g., LiCl/DBU). Keep the reaction temperature as low as possible.
Self-Condensation of the Ketone Look for higher molecular weight byproducts with masses corresponding to two ketone units.Add the ketone slowly to the pre-formed ylide solution to maintain a low concentration of the ketone.
Hydrolysis of the Ester Check the pH of the workup. An overly basic aqueous workup can lead to saponification.Use a saturated aqueous solution of ammonium chloride (NH4Cl) for quenching the reaction. Ensure any basic washes are brief and performed at low temperatures.

Optimized Experimental Protocol

This protocol is a recommended starting point for the synthesis of this compound.

Materials:

  • Thietan-3-one 1,1-dioxide (1.0 eq)

  • Triethyl phosphonoacetate (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Ylide Formation: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.2 eq) dropwise to the NaH suspension over 15 minutes. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Reaction with Ketone: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Dissolve thietan-3-one 1,1-dioxide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizing the Process

Reaction Mechanism

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Olefination Triethyl phosphonoacetate Triethyl phosphonoacetate Phosphonate Ylide Phosphonate Ylide Triethyl phosphonoacetate->Phosphonate Ylide  Base (e.g., NaH) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonate Ylide->Oxaphosphetane Intermediate + Thietan-3-one 1,1-dioxide Product + Phosphate Byproduct This compound + Diethyl phosphate Oxaphosphetane Intermediate->Product + Phosphate Byproduct

Caption: Horner-Wadsworth-Emmons reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproducts Observed CheckPurity Check Starting Material Purity Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure No Pure Purity is High CheckPurity->Pure Yes Impure->Start CheckBase Is a Strong Base Used? Pure->CheckBase StrongBase Yes CheckBase->StrongBase MildBase No CheckBase->MildBase SwitchToBase Switch to Milder Base (e.g., LiCl/DBU) StrongBase->SwitchToBase CheckTemp Check Reaction Temperature MildBase->CheckTemp FinalProduct Improved Yield SwitchToBase->FinalProduct OptimizeTemp Optimize Temperature and Reaction Time CheckTemp->OptimizeTemp OptimizeTemp->FinalProduct

Sources

Technical Support Center: Analysis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate and its Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and characterization of this compound, with a special focus on byproduct analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the olefination of thietan-3-one 1,1-dioxide with a stabilized phosphonate ylide, typically generated from triethyl phosphonoacetate and a suitable base. The HWE reaction is generally preferred over the Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[3]

Q2: What are the expected stereochemical outcomes of the synthesis?

A2: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, predominantly yields the thermodynamically more stable (E)-isomer of the alkene.[2][3] Therefore, you should expect Ethyl (2E)-2-(1,1-dioxidothietan-3-ylidene)acetate as the major product.

Q3: How stable is the thietane dioxide ring under the reaction conditions?

A3: The thietane dioxide ring is generally stable under neutral and acidic conditions. However, under basic conditions, which are required for the HWE reaction, there is a potential for side reactions. The most notable side reaction is the elimination of the thietan-3-one 1,1-dioxide starting material to form 2H-thiete 1,1-dioxide, especially in the absence of a sufficient amount of the phosphonate reagent or at elevated temperatures.[4]

Q4: What are the key characteristics to look for in the ¹H NMR spectrum of the final product?

A4: For the expected (E)-isomer of this compound, you should look for the following characteristic signals:

  • A triplet around 1.3 ppm and a quartet around 4.2 ppm corresponding to the ethyl ester group.

  • Singlets for the two methylene groups of the thietane ring, likely in the range of 4.0-5.0 ppm.

  • A singlet for the vinylic proton around 6.0-7.0 ppm.

The exact chemical shifts can vary depending on the solvent and the purity of the sample.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: My reaction has resulted in a low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no product formation in the Horner-Wadsworth-Emmons synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Ylide Formation The phosphonate carbanion (ylide) may not be forming in sufficient concentration. This can be due to an inappropriate base, wet solvent, or low-quality triethyl phosphonoacetate.1. Base Selection: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and properly handled. 2. Anhydrous Conditions: Use freshly dried solvents (e.g., THF, DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Reagent Quality: Verify the purity of the triethyl phosphonoacetate.
Poor Reactivity of the Ketone Thietan-3-one 1,1-dioxide may be sterically hindered or electronically deactivated, leading to a sluggish reaction.1. Increase Reaction Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Monitor for byproduct formation. 2. Extended Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature.
Degradation of Starting Material The thietan-3-one 1,1-dioxide can undergo elimination to 2H-thiete 1,1-dioxide under strongly basic conditions, especially at higher temperatures.[4]1. Controlled Addition of Base: Add the base slowly to the solution of triethyl phosphonoacetate at a low temperature (e.g., 0 °C) to pre-form the ylide before adding the ketone. 2. Lower Reaction Temperature: Perform the reaction at room temperature or below if elimination is a significant issue.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of a Major Byproduct

Question: My post-reaction analysis (TLC, NMR) shows a significant byproduct. How do I identify and minimize it?

Answer:

The most likely major byproduct in this reaction is 2H-thiete 1,1-dioxide, formed from the elimination of thietan-3-one 1,1-dioxide. Other possibilities include unreacted starting materials or byproducts from the ylide.

Byproduct Identification and Minimization:

Potential Byproduct Identification Minimization Strategy
2H-thiete 1,1-dioxide ¹H NMR: Look for characteristic vinylic protons. LC-MS: A mass corresponding to the loss of water from the starting ketone.1. Lower Reaction Temperature: As elimination is often favored at higher temperatures, running the reaction at room temperature or 0 °C can suppress this side reaction.[4] 2. Order of Addition: Add the thietan-3-one 1,1-dioxide slowly to a pre-formed solution of the ylide. This ensures the ketone is consumed by the desired reaction rather than being exposed to excess base.
Unreacted Thietan-3-one 1,1-dioxide ¹H NMR: Presence of the characteristic singlet for the methylene protons of the starting material. TLC: A more polar spot compared to the product.1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the triethyl phosphonoacetate and base. 2. Reaction Time: Increase the reaction time to allow for complete conversion.
Unreacted Triethyl phosphonoacetate ¹H NMR: Characteristic signals for the phosphonate.1. Purification: This can be removed during the aqueous workup and subsequent column chromatography.
Phosphate Byproduct General: This is an inherent byproduct of the HWE reaction.1. Aqueous Workup: The dialkyl phosphate salt is water-soluble and can be easily removed by washing the organic layer with water or brine.[3]

Reaction Pathway and Byproduct Formation:

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reaction Ketone Thietan-3-one 1,1-dioxide Product This compound Ketone->Product HWE Reaction Ylide [(EtO)2P(O)CHCO2Et]- Ylide->Product Start_Ketone Thietan-3-one 1,1-dioxide Byproduct 2H-thiete 1,1-dioxide Start_Ketone->Byproduct Elimination Base Base Base->Byproduct

Sources

Validation & Comparative

Spectroscopic Scrutiny: A Comparative NMR Guide to Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for determining molecular architecture in solution. This guide provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectroscopic data for ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate , a molecule of interest for its potential applications in medicinal chemistry. By juxtaposing its spectral features with those of relevant structural analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar compounds.

The Structural Context: Unpacking this compound

The molecule at the heart of this guide, this compound, possesses a unique combination of functional groups: a four-membered thietane ring oxidized to the sulfone, an exocyclic α,β-unsaturated ester. Each of these components imparts distinct electronic and steric effects that are reflected in the NMR spectrum. Understanding these individual contributions is key to a comprehensive spectral assignment.

To facilitate this, we will draw comparisons with two key structural fragments: thietane 1,1-dioxide and a representative α,β-unsaturated ester, diethyl ethylidenemalonate .

Visualizing the Core Structure

Figure 1. Structure of this compound with key atoms labeled.

Predicted and Comparative NMR Data

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (ppm)

Compound Assignment Predicted/Experimental ¹H Chemical Shift (δ) Predicted/Experimental ¹³C Chemical Shift (δ)
This compound (Predicted) Vinylic Proton (Hα)~6.0 - 6.5~115 - 125
Thietane Ring Protons (CH₂)~3.5 - 4.5~50 - 60
Ethyl Ester (OCH₂)~4.2~61
Ethyl Ester (CH₃)~1.3~14
Vinylic Carbon (Cα)-~115 - 125
Vinylic Carbon (Cβ)-~150 - 160
Thietane Ring Carbons (CH₂)-~50 - 60
Carbonyl Carbon (C=O)-~165 - 170
Thietane 1,1-dioxide [1][2]Ring Protons (CH₂)~3.4 (quintet)~53.5
Ring Protons (CH₂)~2.4 (triplet)~22.9
Diethyl ethylidenemalonate [3]Vinylic Proton7.03 (q)142.7
Ethyl Ester (OCH₂)4.25 (q)61.2
Ethyl Ester (CH₃)1.31 (t)14.1
Vinylic Carbon (=CH)-142.7
Vinylic Carbon (=C)-129.8
Carbonyl Carbon (C=O)-165.8, 163.5

Analysis and Discussion

¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be characterized by several key signals. The vinylic proton (Hα) , being part of an α,β-unsaturated system, will appear significantly downfield, likely in the range of 6.0-6.5 ppm. Its chemical shift is influenced by the electron-withdrawing nature of both the ester and the sulfone groups.

The protons on the thietane 1,1-dioxide ring are anticipated to be in the region of 3.5-4.5 ppm. The strong deshielding effect of the adjacent sulfone group is the primary reason for this downfield shift.[1][2] In the model compound, thietane 1,1-dioxide, the protons alpha to the sulfone appear around 3.4 ppm.

The ethyl ester group will give rise to a characteristic quartet and triplet. The methylene protons (OCH₂) will be deshielded by the adjacent oxygen and are expected around 4.2 ppm, while the methyl protons (CH₃) will be further upfield at approximately 1.3 ppm.

¹³C NMR Spectrum

In the carbon NMR spectrum, the carbonyl carbon of the ester will be the most downfield signal, typically appearing in the 165-170 ppm region. The two vinylic carbons (Cα and Cβ) will be distinguishable, with Cβ being more deshielded due to its direct attachment to the electron-withdrawing sulfone-containing ring and the ester group's resonance effect. We predict Cα to be around 115-125 ppm and Cβ to be in the 150-160 ppm range. For comparison, in diethyl ethylidenemalonate, the vinylic carbons appear at 129.8 and 142.7 ppm.[3]

The carbons of the thietane 1,1-dioxide ring are expected to resonate around 50-60 ppm, consistent with the experimental data for thietane 1,1-dioxide itself (53.5 ppm).[1] Finally, the carbons of the ethyl ester will be found at approximately 61 ppm (OCH₂) and 14 ppm (CH₃).

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR data for compounds such as this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Employ a standard pulse sequence for proton NMR.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Use the same spectrometer and sample.

    • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

Workflow for Spectral Analysis

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation prep Sample Preparation h_nmr ¹H NMR Acquisition prep->h_nmr c_nmr ¹³C NMR Acquisition prep->c_nmr ft Fourier Transform h_nmr->ft integrate Integration (¹H) h_nmr->integrate coupling Coupling Constant Analysis (¹H) h_nmr->coupling c_nmr->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline peak_pick Peak Picking baseline->peak_pick structure Structural Assignment integrate->structure chem_shift Chemical Shift Analysis peak_pick->chem_shift chem_shift->structure coupling->structure comparison Comparison with Analogs structure->comparison report Final Report comparison->report

Figure 2. A typical workflow for NMR data acquisition, processing, and analysis.

Conclusion

The NMR spectroscopic features of this compound are a direct reflection of its constituent functional groups. By understanding the characteristic chemical shifts of the thietane 1,1-dioxide ring and the α,β-unsaturated ester moiety, a confident structural assignment can be made. This guide provides a foundational understanding for researchers working with this and structurally related molecules, enabling more efficient and accurate characterization in their research and development endeavors.

References

  • SpectraBase. Thietane 1,1-dioxide. [Link]

  • PubChem. Thietane 1,1-dioxide. [Link]

  • PubChem. Diethyl ethylidenemalonate. [Link]

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A Comparative Guide to the Infrared Spectrum Analysis of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. We will dissect its predicted spectral features, compare it with structurally similar alternatives, and provide a robust experimental protocol for obtaining high-quality data. This molecule, featuring a strained thietane dioxide ring, a sulfone group, and an α,β-unsaturated ester, presents a unique spectroscopic fingerprint crucial for its identification and characterization in research and drug development.[1][2][3]

Molecular Structure and Key Vibrational Modes

Understanding the structure of this compound is paramount to interpreting its IR spectrum. The molecule's functionality dictates its vibrational behavior under IR radiation.[4]

Caption: Molecular structure of this compound.

The primary functional groups that will produce characteristic absorption bands are:

  • The Sulfone Group (SO₂): This group is expected to produce two very strong and distinct stretching vibrations.[5][6]

  • The α,β-Unsaturated Ester Group (C=C-C=O): This conjugated system has a characteristic carbonyl (C=O) stretch, a carbon-carbon double bond (C=C) stretch, and carbon-oxygen (C-O) stretches.[7][8]

  • The Ethyl Group and Thietane Ring: These provide signals in the C-H stretching and bending regions.

Predicted Infrared Absorption Bands

Based on established principles of IR spectroscopy, we can predict the key absorption bands for this compound. The conjugation and ring strain will cause shifts in frequency compared to simple, non-cyclic analogues.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected IntensityRationale and Notes
C-H StretchingAlkyl (CH₂, CH₃)2980 - 2850Medium-StrongStandard for sp³ hybridized C-H bonds.[9]
C=O Stretchingα,β-Unsaturated Ester1730 - 1715StrongThe carbonyl stretch is lowered from the typical 1750-1735 cm⁻¹ range due to conjugation with the C=C double bond, which weakens the C=O bond.[7][8]
C=C StretchingAlkene1650 - 1630MediumConjugation with the carbonyl group influences the intensity and position of this peak.
SO₂ Asymmetric StretchingSulfone1350 - 1300StrongA highly characteristic and reliable band for identifying sulfones.[6][10]
SO₂ Symmetric StretchingSulfone1150 - 1120StrongThe second key indicator for the sulfone functional group.[5][6]
C-O StretchingEster1300 - 1160Strong, Multiple BandsEsters typically show two or more C-O stretching bands. These can be broad and complex.[7][11][12]

Comparative Spectral Analysis

To truly understand the spectrum of our target molecule, we must compare it to related structures. This comparison highlights how the unique combination of functional groups influences the final spectrum.

Comparison Molecules:

  • Alternative 1: Ethyl Acetate: A simple, saturated ester. Lacks the sulfone and C=C double bond.[13]

  • Alternative 2: Methyl Phenyl Sulfone: Contains a sulfone group but lacks the ester and exocyclic double bond.[14]

  • Alternative 3: Ethyl 2-(oxetan-3-ylidene)acetate: An oxygen analogue (oxetane instead of thietane dioxide). This comparison isolates the electronic effect of the potent electron-withdrawing sulfone group.[15]

Key Absorption (cm⁻¹)Target Molecule (Predicted)Ethyl Acetate (Saturated Ester)[9]Methyl Phenyl Sulfone[14]Ethyl 2-(oxetan-3-ylidene)acetate (Oxetane Analogue)[15]
C=O Stretch ~1720 ~1740N/A~1735
C=C Stretch ~1640 N/AN/A~1650
SO₂ Asymmetric Stretch ~1330 N/A~1320N/A
SO₂ Symmetric Stretch ~1140 N/A~1150N/A
C-O Stretch ~1250 & ~1180 ~1240N/A~1245 & ~1190

Analysis of Comparison:

  • The C=O stretch of the target molecule is predicted at a lower wavenumber (~1720 cm⁻¹) compared to both the saturated ester, Ethyl Acetate (~1740 cm⁻¹), and the oxetane analogue (~1735 cm⁻¹).[7][9] This shift is a direct result of the α,β-unsaturation.

  • The most striking difference is the presence of two very strong bands for the sulfone group (~1330 and ~1140 cm⁻¹) in our target molecule, which are completely absent in Ethyl Acetate and the oxetane analogue.[6] These peaks are the clearest diagnostic feature.

  • While Methyl Phenyl Sulfone shows the characteristic sulfone peaks, it lacks the strong carbonyl and C-O ester bands, making it easily distinguishable.[14]

Experimental Protocol: Acquiring the IR Spectrum

To ensure data integrity, a standardized protocol is essential. Given that the target compound is likely a solid, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is the recommended method due to its minimal sample preparation and high-quality results.[4][16]

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Ensure ATR crystal is clean background Collect background spectrum (air) start->background sample Place small amount of solid sample on crystal background->sample pressure Apply pressure with anvil sample->pressure collect Collect sample spectrum pressure->collect process Perform automatic baseline correction and ATR correction collect->process label_peaks Label major peaks (cm⁻¹) process->label_peaks compare Compare with predicted values and reference spectra label_peaks->compare report Report findings compare->report

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR-FTIR spectrometer is powered on and has completed its startup diagnostics.[4]

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.[16]

  • Background Collection:

    • With the clean, empty crystal, collect a background spectrum. This is a critical step to subtract the absorbance of air (CO₂ and H₂O) and any instrumental artifacts from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

    • Lower the instrument's pressure anvil and apply consistent pressure to ensure firm contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Spectrum Acquisition:

    • Collect the sample spectrum. Most modern instruments co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • Apply an ATR correction if available in the software. This corrects for the depth of penetration of the IR beam, which varies with wavenumber.

    • Perform a baseline correction to ensure the baseline of the spectrum is flat at zero absorbance.

    • Clean the sample from the ATR crystal and anvil using a suitable solvent.

Conclusion

The infrared spectrum of this compound is defined by a unique combination of features. The most definitive evidence for its structure will be the simultaneous observation of:

  • A strong carbonyl (C=O) absorption band shifted to a lower frequency (~1720 cm⁻¹) due to α,β-unsaturation.[7][17]

  • Two distinct, strong absorption bands in the 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ regions, confirming the presence of the sulfone (SO₂) group.[5][6]

  • Strong, complex C-O stretching bands characteristic of an ester between 1300-1160 cm⁻¹.[12]

By comparing this predicted fingerprint against simpler analogues and employing a rigorous experimental protocol, researchers can confidently identify and characterize this multifunctional compound, aiding in the advancement of synthetic chemistry and drug discovery programs.

References

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2021). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Infrared (IR) Spectroscopy Lecture Notes. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy Handout. Department of Chemistry. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 8 - Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Block, E., et al. (2007). Synthesis of Thietanes and Thietes. Science of Synthesis, 33, 187-230.
  • The Journal of Organic Chemistry. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

  • Xu, J. (2020). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry, 16, 1357–1410. Retrieved from [Link]

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A Predictive Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways for the novel heterocyclic compound, Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate. In the absence of direct experimental data for this specific molecule, this document synthesizes established fragmentation principles for its constituent functional groups—a cyclic sulfone (thietane-1,1-dioxide) and an α,β-unsaturated ester. This approach allows for a scientifically grounded forecast of its mass spectrum, offering valuable insights for researchers in analytical chemistry, medicinal chemistry, and drug development who may encounter this or structurally related compounds.

Foundational Principles: Deconstructing the Molecule for MS Analysis

The structure of this compound presents two key functionalities that will dictate its fragmentation behavior under electron ionization: the thietane-1,1-dioxide ring and the exocyclic α,β-unsaturated ethyl ester side chain. The initial ionization event, the removal of an electron to form the molecular ion (M+•), can occur at several sites, including the lone pairs of the carbonyl oxygen, the sulfone oxygens, or the π-system of the double bond. The energetic instability of this molecular ion will drive a cascade of fragmentation reactions.[1]

Our predictive analysis will be built upon the established fragmentation patterns of these individual moieties. For cyclic sulfones, a characteristic fragmentation is the elimination of sulfur dioxide (SO₂).[2] For α,β-unsaturated esters, common fragmentation pathways include cleavage at the ester group and rearrangements like the McLafferty rearrangement.[3][4][5]

Proposed Fragmentation Pathways and Mechanistic Rationale

Upon electron ionization, the molecular ion of this compound (m/z 190) is expected to undergo a series of competing fragmentation reactions. The following sections detail the most probable pathways.

Fragmentation Initiated by the Thietane-1,1-Dioxide Ring

The high oxidation state of the sulfur atom in the thietane-1,1-dioxide ring makes the molecular ion relatively unstable.[2] A primary and highly characteristic fragmentation pathway for cyclic sulfones is the extrusion of sulfur dioxide (SO₂), a stable neutral molecule.

  • Pathway A: Loss of SO₂: The molecular ion can undergo a cycloreversion reaction to eliminate SO₂, resulting in a radical cation with m/z 126. This fragment is a key diagnostic ion for the presence of the thietane-1,1-dioxide ring.

Fragmentation of the α,β-Unsaturated Ethyl Ester Side Chain

The ethyl ester functionality provides several predictable cleavage points.

  • Pathway B: Loss of the Ethoxy Radical (•OCH₂CH₃): Alpha-cleavage at the carbonyl group can lead to the loss of the ethoxy radical, forming a stable acylium ion at m/z 145.[4]

  • Pathway C: Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: A classic fragmentation for esters with a γ-hydrogen, the McLafferty rearrangement involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule. This would produce a radical cation at m/z 162.

  • Pathway D: Loss of Ethanol (C₂H₅OH): While less common than the McLafferty rearrangement, the elimination of a neutral ethanol molecule is another possibility, which would yield an ion at m/z 144.

Combined and Sequential Fragmentation

The initial fragments can undergo further fragmentation, leading to a complex spectrum.

  • Sequential Fragmentation from m/z 126: The ion formed from the loss of SO₂ (m/z 126) can subsequently lose an ethoxy radical (•OCH₂CH₃) to form an ion at m/z 81.

  • Sequential Fragmentation from m/z 145: The acylium ion at m/z 145 could potentially lose carbon monoxide (CO) to yield an ion at m/z 117.

The interplay of these pathways will determine the relative abundances of the fragment ions in the mass spectrum. A visual representation of these proposed pathways is provided below.

Visualizing the Fragmentation Cascade

Fragmentation_Pathway M M+• (m/z 190) frag_126 [M - SO₂]+• (m/z 126) M->frag_126 - SO₂ frag_145 [M - •OCH₂CH₃]+ (m/z 145) M->frag_145 - •OCH₂CH₃ frag_162 [M - C₂H₄]+• (m/z 162) M->frag_162 - C₂H₄ (McLafferty) frag_81 [M - SO₂ - •OCH₂CH₃]+ (m/z 81) frag_126->frag_81 - •OCH₂CH₃ frag_117 [M - •OCH₂CH₃ - CO]+ (m/z 117) frag_145->frag_117 - CO

Caption: Proposed EI-MS fragmentation pathways for this compound.

Predicted Mass Spectrum and Data Interpretation

Based on the fragmentation pathways outlined above, the following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and their proposed structures.

m/zProposed Fragment StructureFragmentation Pathway
190[C₇H₁₀O₄S]⁺• (Molecular Ion)-
162[C₅H₆O₄S]⁺•Loss of C₂H₄ (McLafferty Rearrangement)
145[C₅H₅O₃S]⁺Loss of •OCH₂CH₃
126[C₇H₁₀O₂]⁺•Loss of SO₂
117[C₄H₅O₂S]⁺Loss of •OCH₂CH₃ followed by loss of CO
81[C₅H₅O]⁺Loss of SO₂ followed by loss of •OCH₂CH₃

Comparative Analysis with Alternative Structures

To underscore the diagnostic value of the predicted fragmentation pattern, let's consider a hypothetical isomer, Ethyl 2-(1,1-dioxidothietan-3-yl)acetate, where the double bond is saturated. In this case, the McLafferty rearrangement would be less favorable due to the altered geometry. Furthermore, the absence of the conjugated system would likely change the relative abundance of the fragment ions, with fragmentation of the saturated ring possibly becoming more prominent.

Another comparison can be made with the analogous dithiane derivative, Ethyl 2-(1,3-dithian-2-ylidene)acetate.[6] The fragmentation of this compound would not involve the loss of SO₂. Instead, fragmentation would be dominated by cleavages within the dithiane ring and the ester side chain, leading to a distinctly different mass spectrum.

Experimental Protocol for EI-MS Analysis

The following is a generalized, step-by-step methodology for acquiring the EI-mass spectrum of a compound like this compound.

Workflow for EI-MS Analysis

EI_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Instrumentation cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Dissolve sample in volatile solvent (e.g., CH₂Cl₂ or Ethyl Acetate) s2 Inject sample into GC s1->s2 s3 Separate on a non-polar capillary column s2->s3 s4 Transfer to MS ion source s3->s4 s5 Electron Ionization (70 eV) s4->s5 s6 Mass analysis (Quadrupole or TOF) s5->s6 s7 Detection s6->s7 s8 Generate mass spectrum s7->s8 s9 Identify molecular ion and fragment ions s8->s9 s10 Compare with predicted fragmentation s9->s10

Caption: A typical workflow for the GC-EI-MS analysis of a small organic molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.

  • Gas Chromatography:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically operated in split mode.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

  • Mass Spectrometry:

    • Ionization: Set the electron energy to the standard 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400.

    • Source Temperature: Maintain the ion source temperature at approximately 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Conclusion

This guide provides a robust, predictive framework for understanding the mass spectrometric behavior of this compound. By dissecting the molecule into its core functional components and applying well-established fragmentation principles, we have proposed a detailed fragmentation map. The characteristic loss of SO₂ from the thietane-1,1-dioxide ring, combined with typical ester fragmentations, should provide a unique spectral fingerprint for the identification and characterization of this and related compounds. This predictive approach is an invaluable tool for researchers navigating the structural elucidation of novel chemical entities.

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The Thietane Dioxide Ylidene Acetate: A Bioisosteric Alternative to the Oxetane Analogue in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems to modulate the physicochemical and pharmacokinetic properties of drug candidates has become a cornerstone of rational drug design. Among these, the oxetane motif has garnered significant attention for its ability to serve as a polar, low-molecular-weight surrogate for gem-dimethyl and carbonyl groups, often leading to improved solubility, metabolic stability, and three-dimensionality.[1] However, the exploration of bioisosteric replacements for oxetanes themselves remains a compelling area of research. This guide provides an in-depth comparison of ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate with its corresponding oxetane analogue, ethyl 2-(oxetan-3-ylidene)acetate , offering insights into their synthesis, predicted properties, and potential applications for researchers, scientists, and drug development professionals.

The Rise of Oxetanes and the Quest for Analogues

The utility of the oxetane ring in drug discovery is well-documented. Its introduction into a molecular scaffold can profoundly influence key drug-like properties. The electronegative oxygen atom within the strained four-membered ring imparts a strong inductive electron-withdrawing effect, which can, for instance, lower the pKa of adjacent basic functionalities.[2] Furthermore, the inherent polarity and the ability to act as a hydrogen bond acceptor make oxetanes an attractive replacement for carbonyl groups, potentially mitigating metabolic liabilities associated with ketones and aldehydes.[1][2]

Despite these advantages, the exploration of alternative scaffolds that can mimic or fine-tune the properties of oxetanes is crucial for expanding the chemical space available to medicinal chemists. The thietane ring, and particularly its oxidized form, thietane 1,1-dioxide, presents a compelling case as a bioisostere of the oxetane moiety. While less explored, thietanes and their derivatives offer a unique combination of polarity, three-dimensionality, and metabolic stability that warrants a closer comparative analysis.[3]

Structural and Physicochemical Property Comparison

PropertyEthyl 2-(oxetan-3-ylidene)acetateThis compound (Predicted)Rationale for Predicted Differences
Molecular Weight ( g/mol ) 142.15190.20The replacement of oxygen (16.00 amu) with a sulfone group (SO2, 64.06 amu) significantly increases the molecular weight.
Calculated logP (XLogP3) -0.2Approx. -0.5 to -0.1The highly polar sulfone group is expected to decrease the lipophilicity, leading to a lower logP value compared to the ether oxygen of the oxetane.
Hydrogen Bond Acceptor Count 34 (2 from sulfone oxygens)The two oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors, increasing the overall hydrogen bonding capacity.
Dipole Moment LowerHigherThe sulfone group possesses a significantly larger dipole moment compared to the ether linkage in the oxetane, leading to increased overall molecular polarity.
Chemical Stability Generally stable, but can be susceptible to ring-opening under strong acidic conditions.The thietane 1,1-dioxide ring is known for its high chemical stability under both acidic and basic conditions.[2]The electron-withdrawing nature of the sulfone group and the inherent stability of the C-S bond contribute to the enhanced stability of the thietane dioxide ring.

Diagram 1: Structural Comparison

G cluster_0 Ethyl 2-(oxetan-3-ylidene)acetate cluster_1 This compound a O b CH2 a->b c C b->c d CH2 c->d e =CH-COOEt c->e d->a f S(O)2 g CH2 f->g h C g->h i CH2 h->i j =CH-COOEt h->j i->f

Caption: Structural comparison of the oxetane and thietane dioxide analogues.

Synthetic Strategies: A Step-by-Step Guide

The synthesis of these two analogues relies on well-established olefination reactions, starting from their respective ketone precursors.

Experimental Protocol 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate via Wittig Reaction

This protocol is based on a known procedure for the Wittig olefination of oxetan-3-one.

Workflow Diagram 2: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

G start Start reagents Oxetan-3-one Ethyl (triphenylphosphoranylidene)acetate Dichloromethane (DCM) start->reagents reaction Combine reagents in DCM at 0°C. Stir and warm to room temperature. reagents->reaction workup Filter through silica gel. Concentrate filtrate under reduced pressure. reaction->workup product Ethyl 2-(oxetan-3-ylidene)acetate workup->product G start Start oxidation_reagents Thietan-3-one m-CPBA DCM start->oxidation_reagents oxidation_reaction Oxidize thietan-3-one to thietan-3-one 1,1-dioxide. oxidation_reagents->oxidation_reaction hwe_reagents Thietan-3-one 1,1-dioxide Triethyl phosphonoacetate Base (e.g., NaH) Anhydrous THF oxidation_reaction->hwe_reagents hwe_reaction Perform Horner-Wadsworth-Emmons olefination. hwe_reagents->hwe_reaction workup Quench with aqueous solution. Extract with organic solvent. Purify by chromatography. hwe_reaction->workup product This compound workup->product

Sources

A Researcher's Guide to the Comparative Biological Activity of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and comparative biological evaluation of novel derivatives of "Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate." While direct comparative data for this specific class of compounds is emerging, this document outlines a robust scientific approach for their assessment. By leveraging established methodologies for analogous heterocyclic compounds, researchers can effectively explore the therapeutic potential of these promising molecules. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Thietane Dioxide Scaffold

Thietanes, four-membered heterocyclic compounds containing a sulfur atom, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Their structural motifs are found in various biologically active compounds, including antiviral and anticancer agents.[2][3] The oxidation of the thietane ring to a thietane-1,1-dioxide introduces a sulfone group, a functionality known for its presence in a wide array of antimicrobial and anticancer drugs.[4][5][6] The combination of the strained thietane ring and the polar sulfone group in "this compound" presents a unique scaffold for the development of novel therapeutic agents. This guide will focus on a systematic approach to comparing the biological activities of its derivatives, particularly in the realms of anticancer and antimicrobial applications.

Synthesis of this compound Derivatives

A general synthetic route to the target compounds is proposed below, based on established methods for the synthesis of thietane derivatives.[7][8]

Proposed Synthetic Pathway:

Synthetic Pathway A Thietan-3-one C Ethyl 2-(thietan-3-ylidene)acetate A->C Wittig Reaction B Ethyl 2-(triphenylphosphoranylidene)acetate (Wittig Reagent) B->C E This compound (Parent Compound) C->E Oxidation D m-Chloroperoxybenzoic acid (mCPBA) D->E G Novel Derivatives E->G Derivatization F Amine/Alcohol/Thiol Nucleophiles F->G

Caption: Proposed synthesis of this compound and its derivatives.

Experimental Protocol: Synthesis of the Parent Compound

  • Wittig Reaction: To a solution of thietan-3-one in an anhydrous solvent such as dichloromethane, add ethyl 2-(triphenylphosphoranylidene)acetate. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Purification: The resulting ethyl 2-(thietan-3-ylidene)acetate is purified using column chromatography.

  • Oxidation: The purified product is then dissolved in a suitable solvent like dichloromethane and treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), to form the thietane-1,1-dioxide.[9]

  • Final Purification: The final product, this compound, is purified by recrystallization or column chromatography.

Derivatization can be achieved through various reactions, such as Michael additions at the alpha,beta-unsaturated ester, to generate a library of compounds for biological screening.

Comparative Biological Evaluation: A Multipronged Approach

A thorough comparison of the biological activities of the synthesized derivatives requires a panel of in vitro assays. The following sections detail the protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity: Cytotoxicity Screening

The initial assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[1][10][11]

Experimental Workflow for Cytotoxicity Testing:

Cytotoxicity Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: A typical workflow for determining cytotoxicity using the MTT assay.[11]

Detailed MTT Assay Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the thietane dioxide derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[11]

Data Presentation: Comparative Cytotoxicity

DerivativeCancer Cell LineIC50 (µM)
Parent CompoundMCF-7Experimental Value
Derivative 1MCF-7Experimental Value
Derivative 2MCF-7Experimental Value
Parent CompoundA549Experimental Value
Derivative 1A549Experimental Value
Derivative 2A549Experimental Value
Antimicrobial Activity Screening

The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[12][13]

Experimental Workflow for Antimicrobial Screening:

Antimicrobial Workflow A Prepare serial dilutions of derivatives in 96-well plates B Inoculate with standardized microbial suspension A->B C Incubate at 37°C for 24h (bacteria) or 28°C for 48h (fungi) B->C D Visually assess for microbial growth C->D E Determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Detailed Broth Microdilution Protocol:

  • Preparation of Compounds: Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[4]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent CompoundExperimental ValueExperimental ValueExperimental Value
Derivative 1Experimental ValueExperimental ValueExperimental Value
Derivative 2Experimental ValueExperimental ValueExperimental Value
Enzyme Inhibition Assays

Given the prevalence of heterocyclic compounds as enzyme inhibitors, it would be prudent to screen these derivatives against a panel of therapeutically relevant enzymes, such as kinases, proteases, or acetylcholinesterase.[14][15][16][17] The specific protocol would be dependent on the chosen enzyme target. Generally, these assays involve incubating the enzyme with its substrate in the presence and absence of the test compounds and measuring the rate of product formation.

Mechanism of Action Studies

For the most potent derivatives identified in the initial screens, further studies should be conducted to elucidate their mechanism of action. This could involve assays to measure apoptosis induction, cell cycle arrest, or inhibition of specific signaling pathways. For antimicrobial compounds, studies could focus on damage to the cell membrane or inhibition of essential enzymes like DNA gyrase.[12][13]

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic approach to synthesis and biological evaluation outlined in this guide provides a solid foundation for researchers to explore the full potential of this class of compounds. Through rigorous comparative analysis, it is possible to identify lead candidates with potent and selective biological activity, paving the way for future preclinical and clinical development.

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  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of new 3-aralkylamino-2-aryl-2H-1, 2,4-pyridothiadiazine 1,1-dioxides as potential CCK-receptor ligands. (1997). PubMed. Retrieved January 19, 2026, from [Link]

Sources

A Comparative Guide to the Structural Analysis of Bioisosteric Scaffolds: The Case of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can fine-tune the physicochemical properties of drug candidates is perpetual. Among these, small, strained heterocyclic systems have garnered significant attention for their ability to act as bioisosteres for commonly used, yet often problematic, functional groups. The thietane 1,1-dioxide moiety, in particular, has emerged as a valuable surrogate for gem-dimethyl and carbonyl groups, offering improvements in metabolic stability and aqueous solubility. This guide focuses on the structural elucidation of "Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate," a molecule of interest at the intersection of scaffold-based drug design and materials science.

While a definitive single-crystal X-ray structure for this compound is not yet publicly available in crystallographic databases, this guide will provide a comparative analysis of closely related structures. By examining these analogs, we can predict the key structural features of our target molecule and underscore the importance of its empirical determination. Furthermore, we present a comprehensive experimental workflow for its synthesis, crystallization, and subsequent X-ray diffraction analysis, empowering researchers to contribute to the growing body of knowledge in this area.

Structural Comparisons: Insights from Related Molecules

The geometry of this compound is expected to be influenced by two key features: the puckered four-membered thietane dioxide ring and the exocyclic double bond tethered to the ethyl acetate group. To anticipate the crystallographic parameters of our target, we can draw comparisons with structurally similar compounds that have been characterized by X-ray diffraction.

One relevant class of compounds is the 3-substituted thietane 1,1-dioxides. For instance, the crystal structure of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide reveals a puckered thietane dioxide ring with a puckering angle of 29.4°.[1][2] This deviation from planarity is a characteristic feature of the thietane ring and is expected to be present in our target molecule. In contrast, other derivatives, such as a toluene sulfide derivative of thietane dioxide, have shown a nearly planar ring, suggesting that substituents can significantly influence the ring conformation.[2]

For the exocyclic ethylidene acetate moiety, we can look at compounds like ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate.[3] In this structure, the exocyclic C=C bond length is 1.378(3) Å. The planarity of the ethyl acetate group and its orientation relative to the heterocyclic ring are also critical parameters. In the case of the dithiane derivative, the mean planes of the ethyl acetate group and the dithiane ring are inclined to one another by 17.56 (13)°.[3] A similar dihedral angle can be anticipated for this compound, influencing its crystal packing and intermolecular interactions.

Parameter 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate Expected for this compound
Ring Conformation Puckered (29.4° puckering angle)[1][2]Twist-boat[3]Puckered
Exocyclic C=C Bond Length N/A1.378(3) Å[3]~1.38 Å
Dihedral Angle (Ring vs. Substituent) N/A17.56 (13)°[3]15-20°

Experimental Protocols

Synthesis and Crystallization of this compound

The synthesis of the title compound can be approached through a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters. The general procedure is as follows:

  • Synthesis of the Phosphonate Reagent: Commercially available triethyl phosphite is reacted with ethyl chloroacetate to yield triethyl phosphonoacetate.

  • Preparation of Thietan-3-one 1,1-dioxide: Thietan-3-one is oxidized using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent such as dichloromethane (DCM).[2]

  • Horner-Wadsworth-Emmons Reaction: Thietan-3-one 1,1-dioxide is then reacted with the triethyl phosphonoacetate in the presence of a base, such as sodium hydride (NaH), in an anhydrous solvent like tetrahydrofuran (THF).

  • Purification and Crystallization: The crude product is purified by column chromatography. Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified compound in a solvent system like ethyl acetate/hexane.

Synthesis_Workflow reagent1 Thietan-3-one intermediate1 Thietan-3-one 1,1-dioxide reagent1->intermediate1 Oxidation reagent2 m-CPBA reagent2->intermediate1 product This compound intermediate1->product Horner-Wadsworth-Emmons reagent3 Triethyl phosphonoacetate reagent3->product base NaH, THF base->product purification Column Chromatography product->purification crystallization Slow Evaporation (EtOAc/Hexane) purification->crystallization final_crystal Single Crystal crystallization->final_crystal

Caption: Synthetic workflow for this compound.

Single-Crystal X-ray Diffraction Workflow

The following protocol outlines the standard procedure for determining the crystal structure of a small molecule.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant.

  • Data Collection: The mounted crystal is placed in a diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to minimize thermal motion. The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, collects diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallography_Workflow cluster_experiment Experimental cluster_computation Computational crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of this compound is a crucial step in understanding the conformational properties of this promising heterocyclic scaffold. While direct experimental data is currently lacking, a comparative analysis of related structures provides valuable predictions regarding its geometry. The detailed synthetic and crystallographic protocols presented in this guide are intended to facilitate the empirical determination of its crystal structure, thereby contributing to the rational design of novel therapeutics and materials.

References

  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Block, E. (2008). The first isolation and identification of thietane and several of its homologues dates back to 1916. Thieme Chemistry, 37, 1.
  • Chow, Y. L. (1974). One Step Synthesis of Thietane 1,1-Dioxide Derivatives from α-Amino Ketoximes. Canadian Journal of Chemistry, 52(12), 2283-2288.
  • Journal of Organic Chemistry. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

  • ResearchGate. (2017). 3-Substituted Thietane-1,1-Dioxides: Synthesis, Antidepressant Activity, and in Silico Prediction of Their Pharmacokinetic and Toxicological Properties. Retrieved from [Link]

  • ChemRxiv. (2021). Synthesis of 3,3-Disubstituted Thietane Dioxides. Retrieved from [Link]

  • National Institutes of Health. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E, 74(Pt 1), 104–106.

Sources

A Senior Application Scientist's Guide to the Synthesis and Characterization of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. The thietane-1,1-dioxide moiety has emerged as a promising structural motif, valued for its ability to act as a polar, three-dimensional bioisostere for more traditional functional groups.[1] This guide provides an in-depth technical comparison of the synthesis products of a key exemplar, Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, offering insights into its preparation, characterization, and potential alternatives in drug discovery.

Introduction: The Rising Profile of Thietane Sulfones in Drug Design

Saturated four-membered heterocycles, such as thietanes, are gaining significant attention in pharmaceutical research.[2] The oxidized form, thietane-1,1-dioxide, offers a unique combination of properties. It is a compact, polar, and metabolically stable scaffold that can introduce favorable aqueous solubility and act as a hydrogen bond acceptor.[3] These characteristics make it an attractive replacement for gem-dimethyl or carbonyl groups in drug candidates, potentially improving pharmacokinetic profiles.[1] this compound serves as a versatile building block, incorporating both the thietane sulfone and a reactive α,β-unsaturated ester, making it a valuable intermediate for further chemical elaboration.

Synthesis of this compound: A Comparative Overview

The synthesis of the target molecule is a two-stage process: first, the formation of the exocyclic double bond to create the precursor, Ethyl 2-(thietan-3-ylidene)acetate, followed by the oxidation of the thietane sulfur to the sulfone. Two primary olefination strategies are considered here: the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.

Method 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is a widely used method for the synthesis of α,β-unsaturated esters from aldehydes or ketones.[4] It typically employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to higher yields and easier purification.[4] The byproduct, a water-soluble phosphate, is readily removed during aqueous workup.[5] For the synthesis of Ethyl 2-(thietan-3-ylidene)acetate, the HWE reaction would involve the reaction of thietan-3-one with triethyl phosphonoacetate.

Method 2: Wittig Olefination

The Wittig reaction is a classic and reliable method for alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide.[6] Stabilized ylides, such as ethyl (triphenylphosphoranylidene)acetate, are known to favor the formation of the more stable (E)-alkene.[6] The primary drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product.

Stage 2: Oxidation to the Sulfone

The oxidation of the thietane sulfide to the corresponding sulfone is a critical final step. Several oxidizing agents can achieve this transformation. A common and effective reagent is meta-chloroperoxybenzoic acid (m-CPBA), which readily oxidizes sulfides to sulfones.[7][8] Another approach involves the use of hydrogen peroxide in acetic acid, which has been shown to be effective for the oxidation of thietane-containing heterocycles.[9]

Comparative Performance of Synthesis Routes

Parameter Horner-Wadsworth-Emmons (HWE) Route Wittig Route
Starting Materials Thietan-3-one, Triethyl phosphonoacetate, Strong Base (e.g., NaH)Thietan-3-one, Ethyl (triphenylphosphoranylidene)acetate
Key Reagent Phosphonate YlidePhosphorane Ylide
Byproduct Diethyl phosphate (water-soluble)Triphenylphosphine oxide (often requires chromatography for removal)
Yield Generally highModerate to high
Purification Simpler due to water-soluble byproductCan be more complex due to triphenylphosphine oxide
Stereoselectivity Typically favors the (E)-isomer with stabilized phosphonates[4]Typically favors the (E)-isomer with stabilized ylides

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(thietan-3-ylidene)acetate via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from a general procedure for the HWE reaction with ketones.[10]

Workflow Diagram:

HWE_Workflow reagents Thietan-3-one Triethyl phosphonoacetate Sodium Hydride (NaH) Anhydrous THF reaction 1. Deprotonation of phosphonate with NaH at 0°C. 2. Addition of Thietan-3-one. 3. Reaction at room temperature for 2-4 hours. reagents->reaction Reaction Setup workup 1. Quench with saturated NH4Cl (aq). 2. Extract with Ethyl Acetate. 3. Wash with brine, dry over Na2SO4. reaction->workup Aqueous Workup purification Purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification Isolation product Ethyl 2-(thietan-3-ylidene)acetate purification->product

Caption: Horner-Wadsworth-Emmons reaction workflow.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of thietan-3-one (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Ethyl 2-(thietan-3-ylidene)acetate.

Protocol 2: Oxidation of Ethyl 2-(thietan-3-ylidene)acetate to this compound

This protocol is based on the oxidation of thietanols to thietane-1,1-dioxides using m-CPBA.[1]

Workflow Diagram:

Oxidation_Workflow reagents Ethyl 2-(thietan-3-ylidene)acetate m-CPBA (2.2 eq) Dichloromethane (DCM) reaction 1. Dissolve sulfide in DCM at 0°C. 2. Add m-CPBA portion-wise. 3. Stir at room temperature for 2-4 hours. reagents->reaction Reaction Setup workup 1. Quench with saturated NaHCO3 (aq). 2. Extract with DCM. 3. Wash with NaHCO3 (aq), dry over Na2SO4. reaction->workup Aqueous Workup purification Purification by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) workup->purification Isolation product This compound purification->product Alternatives cluster_alternatives Potential Bioisosteric Replacements target This compound (Thietane Sulfone) oxetane Ethyl 2-(oxetan-3-ylidene)acetate (Oxetane) target->oxetane Similar size, increased polarity cyclobutane Ethyl 2-(cyclobutylidene)acetate (Cyclobutane) target->cyclobutane Similar size, less polar sulfoximine Corresponding Thietane Sulfoximine target->sulfoximine Maintains polarity, introduces H-bond donor/acceptor

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible handling and disposal of novel chemical entities is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of ethyl 2-(1,1-dioxidothietan-3-ylidene)acetate, a compound featuring both a sulfone and an α,β-unsaturated ester functional group. The procedures outlined below are designed to ensure the safety of laboratory personnel and minimize environmental impact, grounded in established principles of chemical safety and waste management.

Understanding the Chemical Hazards

This compound is not a widely commercialized compound, and as such, specific toxicological and environmental fate data is limited. Therefore, a conservative approach to its disposal is essential, based on the known hazards of its constituent functional groups.

  • Sulfone Group: Sulfones are generally considered to be chemically stable. However, under certain conditions, such as thermal decomposition, they can release sulfur oxides (SOx), which are acidic and harmful to the environment.[1] The thermal decomposition of some cyclic sulfones can occur at temperatures below 300°C.[2]

  • α,β-Unsaturated Ester: This functional group is a Michael acceptor, making the molecule reactive towards nucleophiles.[3] Such compounds can be irritants and may have toxic properties. The GHS classification for a similar compound, ethyl 2-(oxetan-3-ylidene)acetate, includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

  • Ethyl Acetate Moiety: While part of a larger molecule, it's worth noting that ethyl acetate itself is an irritant to the eyes and respiratory tract.[5] Decomposition could potentially liberate acetic acid or ethanol.

Based on these characteristics, this compound should be treated as a hazardous waste, requiring careful handling and disposal in accordance with local, state, and federal regulations.[6][7]

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a well-ventilated area, preferably a fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact with the compound, which may cause irritation.[4]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes of the chemical or its solutions.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from accidental spills.
Respiratory Use in a certified chemical fume hood is required.To prevent inhalation of any vapors or decomposition products, which may be respiratory irritants.[4]
Step-by-Step Disposal Protocol

The following protocol is recommended for the safe disposal of small quantities of this compound typically generated in a research setting.

The reactivity of the Michael acceptor should be quenched to reduce the compound's potential toxicity and reactivity. A common and effective method is the addition of a mild nucleophile.

  • Procedure:

    • In a suitable container (e.g., a beaker or flask) within a fume hood, dissolve the this compound waste in an appropriate organic solvent (e.g., ethanol or isopropanol).

    • Slowly add a solution of sodium bisulfite (NaHSO₃) in water. The bisulfite will undergo a conjugate addition to the double bond.[8] A slight excess of sodium bisulfite should be used to ensure complete reaction.

    • Stir the mixture at room temperature for at least one hour to ensure the reaction goes to completion.

To further degrade the molecule, the ester functionality can be hydrolyzed under basic conditions.

  • Procedure:

    • To the reaction mixture from Step 1, slowly add a 1 M solution of sodium hydroxide (NaOH).

    • Continue stirring the mixture. The hydrolysis of the ester will produce the corresponding carboxylate salt and ethanol.

    • Monitor the pH of the solution to ensure it remains basic (pH > 12).

The resulting solution will be basic and contain the degraded, less hazardous chemical components.

  • Procedure:

    • Slowly neutralize the solution with a dilute acid, such as 1 M hydrochloric acid (HCl), to a pH between 6 and 8.[9] This should be done carefully to control any heat generation.

    • The final neutralized aqueous solution should be collected in a designated hazardous waste container.

    • Label the container clearly as "Aqueous Hazardous Waste" and list the contents, including the reaction products (sodium sulfate, sodium chloride, ethanol, and the degraded organic species).

  • Procedure:

    • The sealed and labeled hazardous waste container must be disposed of through your institution's certified hazardous waste management program.

    • Do not pour the final solution down the drain unless specifically permitted by your local regulations for neutralized, low-concentration chemical waste.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste assess Assess Hazards: - Sulfone (SOx on decomp.) - α,β-Unsaturated Ester (Michael Acceptor) - Potential Irritant start->assess ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Work in Fume Hood assess->ppe neutralize_michael Step 1: Neutralize Michael Acceptor (e.g., with Sodium Bisulfite) ppe->neutralize_michael hydrolyze_ester Step 2: Alkaline Hydrolysis of Ester (e.g., with NaOH) neutralize_michael->hydrolyze_ester neutralize_solution Step 3: Neutralize Final Solution (pH 6-8) hydrolyze_ester->neutralize_solution collect_waste Collect in Labeled Hazardous Waste Container neutralize_solution->collect_waste dispose Dispose via Certified Hazardous Waste Program collect_waste->dispose end End: Safe Disposal Complete dispose->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

Regulatory Compliance

All chemical waste disposal must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][10] It is the responsibility of the waste generator to properly characterize and manage their hazardous waste from "cradle-to-grave".[11]

References

  • PubChem. 2-(1,1-Dioxothietan-3-yl)ethyl acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(oxetan-3-ylidene)acetate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • Google Patents.
  • Open Government Program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • American Chemical Society. Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

  • Publisso. Ethyl acetate. MAK Value Documentation, addendum – Translation of the German version from 2017. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • ResearchGate. Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond. [Link]

  • ResearchGate. How to purify a sulfone and sulfide sulfoxide without a column? [Link]

  • ResearchGate. Chemical Recycling of Unsaturated Polyester Resin and Its Composites via Selective Cleavage of ester Bond. [Link]

  • ERC. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Clean Management Environmental Group, Inc. OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • Greenbook. Safety Data Sheet. [Link]

  • International Research Journal of Environmental Sciences. Ethyl acetate removal by strong ionization dielectric barrier discharge and investigation on the decomposition pathway. [Link]

  • NIST. Ethyl Acetate. [Link]

  • ResearchGate. (PDF) Thermal decomposition of 1-ethyl-3-methylimidazolium acetate. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Chemistry For Everyone. What Regulations Govern Hazardous Waste Management? [Link]

  • Wikipedia. α,β-Unsaturated carbonyl compound. [Link]

  • Axonator. EPA Hazardous Waste Management. [Link]

  • PubChem. Ethyl 2,4-dimethyl-1,3-dioxolane-2-acetate. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.